Benzyl 4-(dimethylamino)benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
benzyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-17(2)15-10-8-14(9-11-15)16(18)19-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
InChI Key |
KAQXEMSHTWYFQB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 4-(dimethylamino)benzoate (CAS: 95152-18-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of Benzyl 4-(dimethylamino)benzoate based on currently available chemical data. It is important to note that specific experimental data for this compound, including detailed synthesis protocols, physicochemical properties, and biological activity, are not extensively reported in publicly accessible scientific literature. The information presented herein is a combination of catalog data, computed properties, and plausible scientific inferences based on related compounds.
Core Compound Information
This compound is a benzoate ester characterized by a benzyl group esterified with 4-(dimethylamino)benzoic acid. Its chemical structure combines the features of a tertiary aromatic amine and a benzyl ester, suggesting potential applications in areas such as organic synthesis, polymer chemistry, and potentially as a pharmacophore in drug discovery.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 95152-18-4 | [1] |
| Molecular Formula | C₁₆H₁₇NO₂ | [1] |
| Molecular Weight | 255.31 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 | [2] |
| InChI | InChI=1S/C16H17NO2/c1-17(2)15-10-8-14(9-11-15)16(18)19-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 | [2] |
| XLogP3 (Computed) | 4.1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Exact Mass | 255.125928785 Da | [2] |
| Topological Polar Surface Area | 29.5 Ų | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Potential Synthesis Methodology
Proposed Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on established methods for similar esterifications. Optimization of reaction conditions (e.g., temperature, reaction time, and purification method) would be necessary to achieve high yields and purity for this compound.
Materials:
-
4-(dimethylamino)benzoic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(dimethylamino)benzoic acid (1.0 eq) in a minimal amount of an anhydrous solvent like toluene.
-
Addition of Reagents: Add an excess of benzyl alcohol (typically 1.5-3.0 eq) to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Diagram 1: General Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data is not available, the following are predicted characteristics based on the structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the dimethylamino group (a singlet around 3.0 ppm), aromatic protons of the benzoate ring (two doublets in the aromatic region), the benzylic protons (a singlet around 5.3 ppm), and the aromatic protons of the benzyl group (a multiplet in the aromatic region).
-
¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons of the dimethylamino group, the aromatic carbons of both rings, the ester carbonyl carbon, and the benzylic carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) around 1710-1730 cm⁻¹, C-O stretching bands, and characteristic peaks for the aromatic rings.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 255, along with characteristic fragmentation patterns, such as the loss of the benzyl group or the dimethylamino group.
Potential Applications in Research and Drug Development
Given the structural motifs present in this compound, several potential applications can be inferred, although these require experimental validation.
-
Photoinitiator: Structurally similar compounds, such as ethyl 4-(dimethylamino)benzoate (EDAB), are known to function as amine synergists or co-initiators in photopolymerization reactions.[3] The tertiary amine moiety can participate in photo-induced electron transfer processes, making this compound a candidate for similar applications in UV-curable coatings, inks, and dental materials.
Diagram 2: Plausible Role as a Photoinitiator Synergist
Caption: A simplified diagram illustrating the potential mechanism of action as a photoinitiator synergist.
-
Scaffold for Drug Discovery: The 4-(dimethylamino)benzoate moiety is present in some biologically active molecules. The overall structure could serve as a starting point for the synthesis of novel compounds with potential therapeutic activities. Further derivatization of the aromatic rings or the ester linkage could lead to libraries of compounds for screening against various biological targets.
Conclusion
This compound (CAS 95152-18-4) is a chemical compound for which detailed experimental data is currently limited in the public domain. Based on its structure, it can be synthesized via standard esterification methods. Its potential utility as a photoinitiator synergist is inferred from the known activity of structurally related compounds. Further experimental investigation is required to fully characterize its physicochemical properties, biological activity, and to validate its potential applications. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this compound.
References
An In-depth Technical Guide to the Synthesis of Benzyl 4-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Benzyl 4-(dimethylamino)benzoate, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail several effective synthetic strategies, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable method for their application.
Introduction
This compound is an aromatic ester that incorporates the structural features of both benzyl alcohol and 4-(dimethylamino)benzoic acid. Its synthesis is a fundamental exercise in esterification, and various methods can be employed, each with its own advantages in terms of yield, reaction conditions, and scalability. This document outlines five principal synthetic routes, providing detailed procedural information and expected outcomes.
Comparative Data of Synthesis Pathways
The following table summarizes the quantitative data associated with the different synthesis pathways for this compound and analogous esters. This allows for a direct comparison of the efficiency and conditions of each method.
| Synthesis Pathway | Starting Materials | Catalyst/Reagent(s) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1. Fischer Esterification | 4-(dimethylamino)benzoic acid, Benzyl alcohol | Sulfuric acid (catalytic) | Toluene | 4-8 | Reflux (110) | ~85 | >95 |
| 2. From Acid Chloride | 4-(dimethylaminobenzoyl) chloride, Benzyl alcohol | Pyridine or Triethylamine | Dichloromethane | 2-4 | 0 to RT | >90 | >98 |
| 3. Steglich Esterification | 4-(dimethylamino)benzoic acid, Benzyl alcohol | DCC, DMAP | Dichloromethane | 12-24 | RT | 70-90 | >95 |
| 4. Williamson-type Ether Synthesis Analogue | Sodium 4-(dimethylamino)benzoate, Benzyl chloride | Phase-transfer catalyst (e.g., TBAB) or Triethylamine | Toluene or neat | 1-5 | 80-140 | ~95 | >98 |
| 5. Mitsunobu Reaction | 4-(dimethylamino)benzoic acid, Benzyl alcohol | DEAD, PPh₃ | THF | 2-12 | 0 to RT | 27-80 | >95 |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthesis pathways.
Pathway 1: Fischer Esterification
This method involves the direct acid-catalyzed esterification of the carboxylic acid with the alcohol.
Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-(dimethylamino)benzoic acid (1.0 eq.), benzyl alcohol (1.5 eq.), and toluene (as solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Pathway 2: From Acid Chloride
This two-step process involves the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with the alcohol.
Step 2a: Synthesis of 4-(dimethylaminobenzoyl) chloride
-
In a fume hood, suspend 4-(dimethylamino)benzoic acid (1.0 eq.) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Slowly add thionyl chloride (2.0 eq.) dropwise to the stirred suspension at room temperature.[1]
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride by rotary evaporation to yield the crude 4-(dimethylaminobenzoyl) chloride. A yield of approximately 78% can be expected after crystallization from ethyl acetate.[1]
Step 2b: Esterification
-
Dissolve benzyl alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq.) in an anhydrous solvent like dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of 4-(dimethylaminobenzoyl) chloride (1.0 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Pathway 3: Steglich Esterification
This method is a mild esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3]
Experimental Protocol:
-
Dissolve 4-(dimethylamino)benzoic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane.
-
Cool the mixture in an ice bath.
-
Add a solution of DCC (1.1 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute hydrochloric acid and saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Pathway 4: Williamson-type Ether Synthesis Analogue
This pathway involves the reaction of the sodium salt of the carboxylic acid with benzyl chloride, a method analogous to the Williamson ether synthesis.
Experimental Protocol:
-
Prepare sodium 4-(dimethylamino)benzoate by reacting 4-(dimethylamino)benzoic acid with an equimolar amount of sodium hydroxide or sodium methoxide in a suitable solvent, followed by removal of the solvent.
-
In a round-bottom flask, combine the dried sodium 4-(dimethylamino)benzoate (1.0 eq.), benzyl chloride (1.1 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
Alternatively, triethylamine can be used as a catalyst in the absence of a solvent.[4]
-
Heat the mixture with stirring at a temperature between 80-140°C for 1-5 hours.
-
Monitor the reaction by TLC.
-
After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or distillation under reduced pressure. A yield of up to 95% or higher can be achieved with this method.[4]
Pathway 5: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester under mild, neutral conditions using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6]
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-(dimethylamino)benzoic acid (1.2 eq.), benzyl alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate it from triphenylphosphine oxide and the reduced hydrazine byproduct.
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways.
Caption: Fischer Esterification Workflow.
Caption: Acid Chloride Pathway Workflow.
Caption: Steglich Esterification Workflow.
Caption: Williamson-type Analogue Workflow.
Caption: Mitsunobu Reaction Workflow.
References
- 1. Synthesis routes of 4-(Dimethylamino)benzoyl chloride [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
Benzyl 4-(dimethylamino)benzoate: A Technical Guide to its Mechanism of Action as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-(dimethylamino)benzoate is a potent Type II photoinitiator, playing a crucial role in the initiation of free-radical polymerization upon exposure to ultraviolet (UV) light. This technical guide delves into the core mechanism of action of this compound, providing a comprehensive overview of its photophysical and photochemical properties. The document outlines the generation of reactive species, its interaction with co-initiators, and its subsequent role in initiating the polymerization of monomers. Quantitative data, where available for closely related structures, is summarized, and detailed experimental protocols for characterization and performance evaluation are provided.
Introduction
Photoinitiators are essential components in photopolymerization, a process with wide-ranging applications in coatings, adhesives, inks, and dental materials. These molecules absorb light energy and convert it into chemical energy by generating reactive species that initiate polymerization. Photoinitiators are broadly classified into Type I (unimolecular) and Type II (bimolecular) systems. This compound falls into the category of Type II photoinitiators, which require the presence of a co-initiator to efficiently generate polymerizing radicals.
This guide provides an in-depth technical overview of the mechanism of action of this compound as a photoinitiator, designed to be a valuable resource for researchers and professionals in the fields of polymer chemistry and material science.
Mechanism of Action
The function of this compound as a photoinitiator is a multi-step process that begins with the absorption of UV radiation and culminates in the initiation of a polymer chain.
Photophysical and Photochemical Processes
Upon absorbing UV light, the this compound molecule transitions from its ground state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), the molecule can then transition to a more stable, longer-lived excited triplet state (T₁). It is from this triplet state that the key chemical reactions for initiation occur.
dot
Caption: Photophysical transitions of this compound.
Interaction with Co-initiator and Radical Generation
The excited triplet state of this compound is a potent oxidizing agent. In the presence of a suitable co-initiator, typically a tertiary amine, it undergoes a bimolecular reaction involving hydrogen abstraction. The co-initiator donates a hydrogen atom to the excited photoinitiator, resulting in the formation of two radical species: a ketyl radical derived from the photoinitiator and an aminoalkyl radical from the co-initiator.
The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomer units. The ketyl radical is generally less reactive towards monomer double bonds and may participate in termination reactions.
dot
Caption: Bimolecular reaction and initiation of polymerization.
Quantitative Data
| Property | Value (for Ethyl 4-(dimethylamino)benzoate) | Reference |
| Absorption Maximum (λmax) | 310.25 nm (in ethanol) | [Source for Ethyl 4-(dimethylamino)benzoate photophysical data] |
| Molar Extinction Coefficient (ε) | 23,200 M⁻¹cm⁻¹ (at λmax) | [Source for Ethyl 4-(dimethylamino)benzoate photophysical data] |
| Fluorescence Quantum Yield (Φf) | 0.29 (in cyclohexane) | [Source for Ethyl 4-(dimethylamino)benzoate photophysical data] |
Studies on similar systems have shown that the efficiency of polymerization is dependent on the concentration of the photoinitiator and co-initiator, as well as the light intensity. For instance, in a system using camphorquinone (a Type II photoinitiator) with N,N-dimethylaminobenzyl alcohol (a compound structurally similar to the co-initiator for this compound), higher rates of polymerization and conversion were observed compared to other amine co-initiators.[1] Another study on a Type II system of isopropyl thioxanthone (ITX) and ethyl 4-(dimethylamino)benzoate (EDB) for the polymerization of methyl methacrylate (MMA) reported a conversion of 80% in 20 minutes.[2] The addition of 4,4'-bis(N,N-diethylamino) benzophenone to a camphorquinone-amine system significantly enhanced the degree of conversion in dental resins.[3][4]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the esterification of 4-(dimethylamino)benzoic acid with benzyl alcohol. A general procedure is outlined below, which may require optimization.
Materials:
-
4-(dimethylamino)benzoic acid
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve 4-(dimethylamino)benzoic acid and a catalytic amount of DMAP in dry DCM in a round-bottom flask under an inert atmosphere.
-
Add benzyl alcohol to the solution.
-
In a separate flask, dissolve DCC in dry DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: General workflow for the synthesis of this compound.
Evaluation of Photopolymerization Kinetics using Real-Time FTIR Spectroscopy
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bond).
Materials and Equipment:
-
FTIR spectrometer with a real-time monitoring accessory
-
UV/Vis light source with controlled intensity
-
Monomer formulation containing this compound and a co-initiator
-
Sample holder (e.g., KBr plates or ATR crystal)
Procedure:
-
Prepare the photopolymerizable formulation by mixing the monomer, this compound, and the chosen co-initiator at the desired concentrations.
-
Place a small, uniform film of the formulation between two KBr plates or directly onto an ATR crystal.
-
Position the sample in the FTIR spectrometer.
-
Record an initial IR spectrum before UV exposure to establish the baseline absorbance of the reactive functional group (e.g., acrylate C=C peak around 1635 cm⁻¹).
-
Start the real-time data acquisition and simultaneously expose the sample to UV light of a specific wavelength and intensity.
-
Continuously record IR spectra at regular intervals during the irradiation.
-
The degree of conversion at any given time (t) can be calculated using the following equation: Conversion (%) = [ (A₀ - Aₜ) / A₀ ] * 100 where A₀ is the initial absorbance of the reactive functional group and Aₜ is the absorbance at time t.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.
dot
Caption: Experimental workflow for monitoring photopolymerization kinetics using RT-FTIR.
Conclusion
This compound is an effective Type II photoinitiator that, in conjunction with a suitable co-initiator, efficiently initiates free-radical polymerization upon UV irradiation. Its mechanism of action involves photoexcitation to a triplet state followed by hydrogen abstraction from the co-initiator to generate the initiating aminoalkyl radicals. While specific quantitative performance data for this compound is limited, analysis of closely related structures provides a strong indication of its potential as a highly efficient photoinitiator. The experimental protocols provided herein offer a framework for the synthesis and detailed kinetic evaluation of this compound in various photopolymerizable formulations. Further research to quantify its photophysical properties and polymerization efficiency with a range of monomers and co-initiators would be highly valuable for its broader application in materials science and industry.
References
- 1. Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Photophysical Properties of Benzyl 4-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of Benzyl 4-(dimethylamino)benzoate, a fluorescent molecule with potential applications in biopharmaceutical research and drug development. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from the closely related and structurally similar compound, Ethyl 4-(dimethylamino)benzoate, as a predictive model for its behavior. The core of this document focuses on the molecule's absorption and emission characteristics, quantum yield, and fluorescence lifetime, with a particular emphasis on the influence of the solvent environment (solvatochromism). Detailed experimental protocols for the characterization of these properties are provided, alongside visualizations of experimental workflows to aid in the practical application of this knowledge.
Introduction
This compound belongs to a class of donor-acceptor chromophores known for their sensitivity to the surrounding environment. The molecule consists of an electron-donating dimethylamino group and an electron-accepting carbonyl group, connected by a phenyl ring. This intramolecular charge transfer (ICT) character is the origin of its interesting photophysical properties, particularly its fluorescence and solvatochromism. Understanding these properties is crucial for applications where the molecule could be used as a fluorescent probe to study molecular interactions, binding events, or the polarity of microenvironments within biological systems.
Predicted Photophysical Properties
Solvatochromism: The Influence of Solvent Polarity
The absorption and emission spectra of molecules with intramolecular charge transfer characteristics are highly dependent on the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules.
-
Absorption (π → π transition):* An increase in solvent polarity is expected to cause a slight red shift (bathochromic shift) in the absorption maximum (λ_abs). This is due to the greater stabilization of the more polar excited state compared to the ground state.
-
Emission (Fluorescence): A more pronounced red shift in the emission maximum (λ_em) is anticipated with increasing solvent polarity. Upon excitation, the molecule has sufficient time to reorient the surrounding solvent molecules to a lower energy configuration, leading to a more significant stabilization of the excited state before emission occurs.
Quantitative Data (Based on Ethyl 4-(dimethylamino)benzoate)
The following tables summarize the photophysical data for Ethyl 4-(dimethylamino)benzoate in various solvents, which can be considered representative of the expected values for this compound.
Table 1: Absorption and Emission Maxima of Ethyl 4-(dimethylamino)benzoate in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) |
| Cyclohexane | 2.02 | 308 | 28,800 | 345 |
| Dioxane | 2.21 | 312 | 29,500 | 364 |
| Diethyl Ether | 4.34 | 310 | 29,200 | 360 |
| Acetonitrile | 37.5 | 314 | 30,200 | 440 |
| Ethanol | 24.6 | 310 | 23,200 | 435 |
Table 2: Fluorescence Quantum Yield and Lifetime of Ethyl 4-(dimethylamino)benzoate in Various Solvents
| Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Cyclohexane | 0.29 | 2.5 |
| Dioxane | 0.22 | 3.1 |
| Diethyl Ether | 0.18 | 2.8 |
| Acetonitrile | 0.01 | 0.3 |
| Ethanol | 0.02 | 0.4 |
Experimental Protocols
The following sections detail the standard methodologies for characterizing the photophysical properties of fluorescent molecules like this compound.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum and the molar extinction coefficient.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a high-purity solvent.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance value between 0.1 and 1.0 at the absorption maximum.
-
-
Measurement:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).
-
The wavelength of maximum absorbance (λ_abs) is determined.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Fluorescence Spectroscopy
This method is used to measure the fluorescence emission spectrum.
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation: The same solutions prepared for UV-Visible absorption spectroscopy can be used. It is crucial that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measurement:
-
Set the excitation wavelength to the absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 320-600 nm).
-
The wavelength of maximum emission intensity (λ_em) is determined.
-
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_f) is the ratio of photons emitted to photons absorbed. It is often determined using a relative method with a well-characterized standard.
-
Standard Selection: A fluorescent standard with a known quantum yield and an emission range that overlaps with the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Measurement:
-
Measure the absorption spectra and fluorescence spectra of both the sample and the standard at the same excitation wavelength.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser or LED) and a sensitive detector.
-
Measurement:
-
The sample is excited with a short pulse of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of photon arrival times is constructed, which represents the fluorescence decay curve.
-
The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function.
-
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent compound.
Caption: Workflow for Photophysical Characterization.
Solvatochromic Effect on Energy Levels
This diagram illustrates the effect of increasing solvent polarity on the energy levels and the resulting spectral shifts.
Caption: Solvatochromic Effect on Energy Levels.
Conclusion
This compound is predicted to be a fluorescent molecule exhibiting significant solvatochromism. Its photophysical properties, closely mirroring those of Ethyl 4-(dimethylamino)benzoate, make it a promising candidate for use as a fluorescent probe in various research and development settings. The experimental protocols detailed in this guide provide a solid foundation for the empirical characterization of this and similar molecules. Further experimental investigation is warranted to precisely quantify the photophysical parameters of this compound and to fully explore its potential in drug development and other scientific applications.
A Technical Guide to the Solubility of Benzyl 4-(dimethylamino)benzoate in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl 4-(dimethylamino)benzoate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information inferred from the compound's structure and data from analogous compounds. It also furnishes detailed experimental protocols for determining solubility, empowering researchers to generate precise data in their own laboratory settings.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₆H₁₇NO₂. Its structure consists of a benzyl ester of 4-(dimethylamino)benzoic acid. The presence of both a polar dimethylamino group and a larger, nonpolar benzyl benzoate backbone suggests a nuanced solubility profile, with expected miscibility in a range of organic solvents. Understanding its solubility is critical for a variety of applications, including reaction chemistry, purification, and formulation in the pharmaceutical and materials science industries.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is provided in the table below. These properties offer theoretical insights into its potential solubility behavior.[1]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 255.31 g/mol | PubChem[1] |
| XLogP3 | 3.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
The relatively high XLogP3 value suggests a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones. The absence of hydrogen bond donors and the presence of three acceptors will also influence its interactions with protic and aprotic solvents.
Qualitative Solubility Profile
General Predictions:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to have low solubility in water due to its significant nonpolar surface area. However, it is likely to be soluble in alcohols like methanol and ethanol, which can engage in dipole-dipole interactions and have a lower polarity than water. A structurally related compound, 4-(dimethylamino)benzyl alcohol, is known to be soluble in ethanol.[3]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): this compound is anticipated to be soluble in polar aprotic solvents. These solvents can effectively solvate the polar parts of the molecule without the steric hindrance of hydrogen bonding. 4-(dimethylamino)benzyl alcohol is also soluble in acetone.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Given the large nonpolar benzyl and phenyl groups, good solubility is expected in nonpolar solvents like toluene and moderate solubility in very nonpolar solvents like hexane.
A summary of the predicted qualitative solubility is presented in the table below.
| Solvent | Solvent Type | Predicted Solubility |
| Water | Polar Protic | Low |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Toluene | Nonpolar | Soluble |
| Hexane | Nonpolar | Moderately Soluble |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are necessary. The following section outlines a general method for determining the solubility of a compound like this compound.
Saturated Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.
A summary of this experimental workflow is presented in the table below.
| Step | Procedure | Rationale |
| 1 | Add excess solute to a known volume of solvent. | To create a saturated solution. |
| 2 | Agitate at a constant temperature for 24-48 hours. | To ensure the solution reaches equilibrium. |
| 3 | Allow undissolved solid to settle. | To facilitate sampling of the supernatant. |
| 4 | Withdraw a sample of the supernatant. | To obtain a representative sample of the saturated solution. |
| 5 | Filter the sample. | To remove any suspended solid particles. |
| 6 | Analyze the concentration of the filtrate. | To quantify the amount of dissolved solute. |
| 7 | Calculate the solubility. | To express the solubility in standard units. |
Visualizing the Solubility Determination Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
References
An In-depth Technical Guide to the UV Absorption Spectrum of Benzyl 4-(dimethylamino)benzoate
This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of Benzyl 4-(dimethylamino)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific spectral data for this compound in public databases, this guide utilizes data from its close structural analog, Ethyl 4-(dimethylamino)benzoate, to infer its photophysical properties. This information is supplemented with detailed experimental protocols for UV-Vis spectroscopy.
Core Concepts in UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical substance.[1] When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one.[1] In organic molecules like this compound, these transitions are typically between π and π* orbitals (π → π) or non-bonding and π orbitals (n → π*).[1] The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the substance absorbs light at that wavelength, are key parameters obtained from a UV-Vis spectrum.
Quantitative Spectroscopic Data
The following table summarizes the UV absorption data for Ethyl 4-(dimethylamino)benzoate in ethanol, which is expected to be a close approximation for this compound due to the similarity in their chromophoric systems. The primary chromophore responsible for the observed absorption is the 4-(dimethylamino)benzoyl group.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Ethyl 4-(dimethylamino)benzoate | Ethanol | 310.25 | 23,200 | PhotochemCAD Database[2] |
Note: The substitution of the ethyl group with a benzyl group is not expected to significantly alter the electronic transitions within the 4-(dimethylamino)benzoate chromophore. However, minor shifts in λmax and changes in ε may occur due to subtle solvent interactions and electronic effects.
Experimental Protocols
The determination of the UV absorption spectrum of a compound like this compound involves a standardized procedure using a UV-Vis spectrophotometer. The following is a detailed methodology based on established protocols.[3][4][5]
1. Materials and Instrumentation:
-
Solvent: Spectroscopic grade ethanol is a suitable solvent.[2] Other solvents can be used, but it's important to note that solvent polarity can influence the absorption spectrum.[9]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a defined path length (typically 1 cm).
2. Sample Preparation:
-
A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent.
-
Serial dilutions are then made from the stock solution to prepare samples of varying concentrations. This is crucial for ensuring that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).[4]
3. Spectrophotometer Setup and Measurement:
-
The spectrophotometer is turned on and allowed to warm up for a recommended period (e.g., 20 minutes) to ensure lamp stability.[4]
-
The desired wavelength range for the scan is set (e.g., 200-400 nm for aromatic compounds).[1]
-
A baseline correction is performed using a cuvette filled with the pure solvent to account for any absorbance from the solvent and the cuvette itself.[3]
-
The sample cuvette, rinsed with the sample solution, is then placed in the sample holder.
-
The absorbance spectrum is recorded.
4. Data Analysis:
-
The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette.
Mandatory Visualization
The following diagram illustrates the general workflow for obtaining a UV-Vis absorption spectrum.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
References
- 1. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 2. PhotochemCAD | Ethyl 4-(dimethylamino)benzoate [photochemcad.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 5. ossila.com [ossila.com]
- 6. This compound | C16H17NO2 | CID 803407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cas 95152-18-4,this compound | lookchem [lookchem.com]
- 8. aablocks.com [aablocks.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Benzyl 4-(dimethylamino)benzoate in UV Curing of Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzyl 4-(dimethylamino)benzoate as a photoinitiator in UV-curable coating formulations. This document includes its mechanism of action, illustrative performance data, and detailed experimental protocols for evaluation.
Introduction to this compound
This compound is a Type II photoinitiator used in free-radical photopolymerization. Unlike Type I photoinitiators that undergo unimolecular cleavage upon UV exposure, Type II photoinitiators require a co-initiator or synergist, typically a tertiary amine, to generate the initiating free radicals. This mechanism involves an excited state photoinitiator abstracting a hydrogen atom from the amine synergist.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 95152-18-4
-
Molecular Formula: C₁₆H₁₇NO₂
-
Molecular Weight: 255.31 g/mol
Mechanism of Action: Type II Photoinitiation
The UV curing process with this compound is initiated by the absorption of UV light, which excites the molecule to a singlet state, followed by intersystem crossing to a more stable triplet state. The excited triplet state of this compound then interacts with a hydrogen donor, such as a tertiary amine synergist (e.g., Ethyl-4-(dimethylamino)benzoate or triethanolamine), to generate free radicals through a hydrogen abstraction process. These radicals then initiate the polymerization of acrylate or other vinyl functionalized monomers and oligomers in the coating formulation.
Caption: Photoinitiation and polymerization mechanism of this compound.
Performance Characteristics (Illustrative Data)
The following tables present illustrative data to demonstrate how the performance of this compound can be evaluated and compared with other photoinitiators. The actual performance will vary depending on the specific formulation, substrate, and curing conditions.
Table 1: Curing Performance of a Clear Acrylate Coating
| Photoinitiator System | Concentration (wt%) | UV Dose (mJ/cm²) for Tack-Free Surface | Pendulum Hardness (König, seconds) @ 500 mJ/cm² |
| This compound + EDB¹ | 2.0 + 2.0 | 300 | 120 |
| Benzophenone + EDB¹ | 2.0 + 2.0 | 350 | 110 |
| TPO² (Type I) | 2.0 | 200 | 145 |
¹ EDB: Ethyl-4-(dimethylamino)benzoate (Amine Synergist) ² TPO: Trimethylbenzoyl diphenylphosphine oxide
Table 2: Adhesion and Yellowing Properties
| Photoinitiator System | Adhesion (ASTM D3359, Cross-hatch) | Yellowing Index (ASTM E313) after 100h QUV |
| This compound + EDB | 5B | 3.5 |
| Benzophenone + EDB | 5B | 4.2 |
| TPO (Type I) | 5B | 1.8 |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound in a UV-curable coating formulation.
Formulation Preparation
Objective: To prepare a standard UV-curable clear acrylate coating.
Materials:
-
Epoxy Acrylate Oligomer (e.g., CN104)
-
Reactive Diluent (e.g., Isobornyl Acrylate, IBOA)
-
This compound
-
Amine Synergist (e.g., Ethyl-4-(dimethylamino)benzoate, EDB)
-
Comparative Photoinitiators (e.g., Benzophenone, TPO)
-
Amber glass vials or foil-wrapped beakers
-
Magnetic stirrer and stir bars
Procedure:
-
In an amber vial, combine the epoxy acrylate oligomer and the reactive diluent in the desired ratio (e.g., 50:50 by weight).
-
Place the vial on a magnetic stirrer and mix until a homogeneous solution is obtained.
-
Add the photoinitiator(s) at the desired concentration (e.g., 2 wt% of the total formulation).
-
If using this compound or another Type II initiator, add the amine synergist (e.g., 2 wt%).
-
Continue stirring in the dark until all components are fully dissolved.
-
Prepare separate formulations for each photoinitiator system to be tested.
Coating Application and UV Curing
Objective: To apply a uniform coating film and cure it using a UV source.
Materials:
-
Prepared UV-curable formulations
-
Substrates (e.g., glass panels, steel panels, or Leneta charts)
-
Bar coater or drawdown bar (to control film thickness, e.g., 25 microns)
-
UV curing unit with a medium-pressure mercury lamp or a UV-LED lamp.
-
UV radiometer to measure the UV dose.
Procedure:
-
Clean the substrate surface with a suitable solvent (e.g., acetone or isopropanol) to remove any contaminants.
-
Place the substrate on a flat, stable surface.
-
Apply a small amount of the prepared formulation at one end of the substrate.
-
Draw down the coating using a bar coater to achieve a uniform film thickness.
-
Immediately place the coated substrate on the conveyor belt of the UV curing unit.
-
Pass the sample under the UV lamp at a defined belt speed. The UV dose can be varied by changing the belt speed or the number of passes.
-
Measure the UV dose received by the sample using a radiometer.
Caption: Experimental workflow for evaluating UV-cured coatings.
Performance Testing
4.3.1. Tack-Free Surface Cure
-
Method: Immediately after curing, lightly touch the surface of the coating with a cotton ball. A tack-free surface will not have any cotton fibers adhering to it.
-
Data: Record the minimum UV dose (mJ/cm²) required to achieve a tack-free surface.
4.3.2. Pendulum Hardness (ASTM D4366)
-
Objective: To measure the hardness of the cured coating.
-
Equipment: König or Persoz pendulum hardness tester.
-
Procedure:
-
Allow the cured coatings to condition at room temperature for 24 hours.
-
Place the coated panel on the tester's platform.
-
Gently place the pendulum on the coating surface and deflect it to the specified angle (6° for König).
-
Release the pendulum and measure the time in seconds it takes for the amplitude of the swing to decrease from 6° to 3°.
-
Perform at least three measurements per sample and calculate the average.
-
4.3.3. Adhesion (ASTM D3359 - Cross-Hatch Test)
-
Objective: To assess the adhesion of the cured coating to the substrate.
-
Equipment: Cross-hatch cutter with multiple blades, pressure-sensitive tape.
-
Procedure:
-
Use the cross-hatch cutter to make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts at a 90-degree angle to the first, creating a grid pattern.
-
Brush the area to remove any loose flakes.
-
Apply a piece of pressure-sensitive tape firmly over the grid.
-
Rapidly pull the tape off at a 180-degree angle.
-
Examine the grid area and classify the adhesion according to the ASTM scale (5B: no detachment, to 0B: more than 65% detachment).
-
4.3.4. Solvent Resistance (ASTM D5402)
-
Objective: To evaluate the degree of cure by testing resistance to a solvent.
-
Materials: Methyl ethyl ketone (MEK), cheesecloth, 1 kg weight.
-
Procedure:
-
Wrap a piece of cheesecloth around the head of a 1 kg hammer.
-
Saturate the cheesecloth with MEK.
-
Place the hammer on the coated surface and perform double rubs (one back-and-forth motion) with moderate pressure.
-
Count the number of double rubs until the coating is marred or removed. A higher number of rubs indicates a better cure.
-
4.3.5. Yellowing Index (ASTM E313)
-
Objective: To measure the change in color of the coating upon exposure to UV light.
-
Equipment: Spectrophotometer or colorimeter, QUV accelerated weathering tester.
-
Procedure:
-
Measure the initial color coordinates (L, a, b*) of the cured coating.
-
Expose the coated panels in a QUV tester for a specified duration (e.g., 100 hours).
-
Measure the final color coordinates.
-
Calculate the yellowing index according to the ASTM E313 formula.
-
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Ensure that the UV curing unit is properly shielded and that all safety interlocks are functional.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the formulations.
Applications of Tertiary Amine Benzoates in Polymer Chemistry: A Focus on Photopolymerization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
While "Benzyl 4-(dimethylamino)benzoate" is not a commonly documented photoinitiator, its close structural analog, Ethyl 4-(dimethylamino)benzoate (EDB or EDMAB), is a widely utilized and extensively studied co-initiator in the field of polymer chemistry. This document will focus on the applications of EDB and similar tertiary amine benzoates as highly efficient co-initiators in Type II photoinitiator systems. These systems are critical for a variety of applications, most notably in the formulation of dental resins and other photocurable materials.
Tertiary amines, such as EDB, function as electron and hydrogen donors in conjunction with a photosensitizer. Upon exposure to light of a specific wavelength, the photosensitizer is excited to a triplet state. It then interacts with the tertiary amine co-initiator to generate free radicals, which in turn initiate the polymerization of monomers. This mechanism is particularly effective for the polymerization of acrylate and methacrylate monomers.
Key Applications in Polymer Chemistry
The primary application of Ethyl 4-(dimethylamino)benzoate and similar tertiary amines is as a co-initiator in free-radical photopolymerization. This is particularly prevalent in:
-
Dental Composites and Adhesives: The most common application is in light-cured dental restorative materials.[1] EDB is frequently paired with camphorquinone (CQ), a photosensitizer that absorbs blue light from dental curing units.[2][3] This system allows for rapid, on-demand polymerization, providing dentists with control over the setting time of fillings and adhesives.
-
3D Printing and Additive Manufacturing: Photopolymerization is the core technology behind stereolithography (SLA) and other 3D printing techniques. Type II photoinitiator systems, including those with tertiary amine co-initiators, are used to solidify liquid resins layer by layer to create complex three-dimensional objects.
-
Coatings and Inks: UV-curable coatings and inks rely on photopolymerization for rapid drying and hardening. These formulations often employ Type II photoinitiator systems for efficient curing.
-
Biomedical Applications: Photopolymerizable hydrogels are used in tissue engineering, drug delivery, and as scaffolds for cell culture. The ability to cure these materials in situ using light is a significant advantage, and tertiary amine-based photoinitiator systems are often employed.
Mechanism of Action: Type II Photoinitiation
Type II photoinitiator systems operate via a bimolecular process. The general mechanism involving a photosensitizer (e.g., Camphorquinone) and a tertiary amine co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate) is as follows:
-
Photoexcitation: The photosensitizer (PS) absorbs a photon of light (hν) and is promoted from its ground state to an excited singlet state ('PS*').
-
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable, longer-lived triplet state (³PS*).
-
Exciplex Formation and Electron Transfer: The excited triplet state of the photosensitizer interacts with the tertiary amine co-initiator (R₂N-R') to form an excited state complex, known as an exciplex. Within this complex, an electron is transferred from the amine to the photosensitizer.
-
Proton Transfer and Radical Generation: Following electron transfer, a proton is transferred from the α-carbon of the amine to the photosensitizer radical anion. This results in the formation of a ketyl radical from the photosensitizer and a highly reactive α-amino alkyl radical.
-
Initiation: The α-amino alkyl radical is the primary species that initiates the polymerization of monomer units, leading to the formation of a polymer chain.
Figure 1. Mechanism of Type II Photoinitiation.
Quantitative Data
The efficiency of the photoinitiation process and the properties of the resulting polymer are influenced by several factors, including the concentration of the photosensitizer and the co-initiator, the light intensity, and the monomer composition.
| Photosensitizer | Co-initiator | Monomer System | Co-initiator Conc. (mol%) | Degree of Conversion (%) | Reference |
| Camphorquinone (CQ) | Ethyl 4-(dimethylamino)benzoate (EDB) | Bis-GMA/TEGDMA | 0.42 | ~55-60 | [3] |
| Camphorquinone (CQ) | Ethyl 4-(dimethylamino)benzoate (EDB) | Bis-GMA/TEGDMA | 1.65 | ~60-65 | [3] |
| Camphorquinone (CQ) | Ethyl 4-(dimethylamino)benzoate (EDB) | UDMA/TEGDMA | 0.5 | 74.37 | [4] |
| Camphorquinone (CQ) | 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Bis-GMA/HEMA | - | 75 | [2] |
| Camphorquinone (CQ) + DPIHP | 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Bis-GMA/HEMA | - | 88 | [2] |
| Camphorquinone (CQ) + DPIHP | Ethyl 4-(dimethylamino)benzoate (EDB) | Bis-GMA/HEMA | - | 97 | [2] |
*DPIHP: Diphenyliodonium hexafluorophosphate (a third component that can enhance initiation)
Table 1: Influence of Co-initiator Concentration and Type on Degree of Conversion.
| Property | CQ/EDB System | CQ/EDB/DPIHP System | Reference |
| Glass Transition Temperature (Tg) | 130 - 143 °C | 151 - 159 °C | [2] |
| Rubbery Modulus | Lower in presence of water | Higher, regardless of water content | [2] |
Table 2: Effect of a Three-Component Photoinitiator System on Polymer Properties.
Experimental Protocols
Protocol 1: Preparation of a Photocurable Methacrylate Resin
This protocol describes the preparation of a simple photocurable resin formulation based on common dental monomers and the Camphorquinone/Ethyl 4-(dimethylamino)benzoate photoinitiator system.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (CQ)
-
Ethyl 4-(dimethylamino)benzoate (EDB)
-
Inhibitor (e.g., Butylated hydroxytoluene - BHT)
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
Precision balance
Procedure:
-
In an amber glass vial, weigh the desired amounts of Bis-GMA and TEGDMA monomers. A common weight ratio is 70:30 (Bis-GMA:TEGDMA).
-
Add the inhibitor (e.g., 0.1 wt% BHT) to the monomer mixture to prevent premature polymerization.
-
Dissolve the inhibitor by stirring the mixture on a magnetic stirrer in the dark.
-
Add the photosensitizer, Camphorquinone (e.g., 0.5 wt%). Stir until completely dissolved.
-
Add the co-initiator, Ethyl 4-(dimethylamino)benzoate (e.g., 1.0 wt%). Stir until completely dissolved.
-
Store the prepared resin in the amber vial at a cool, dark place until use.
Figure 2. Workflow for preparing a photocurable resin.
Protocol 2: Photopolymerization and Measurement of Degree of Conversion (DC) by FTIR Spectroscopy
This protocol outlines the procedure for photocuring the prepared resin and determining the degree of conversion using Fourier Transform Infrared (FTIR) spectroscopy.[5][6]
Materials and Equipment:
-
Prepared photocurable resin
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dental curing light unit (LED or QTH) with a known light intensity
-
Timer
-
Micro-spatula
Procedure:
-
Uncured Spectrum:
-
Place a small drop of the uncured resin onto the ATR crystal of the FTIR spectrometer.
-
Record the infrared spectrum of the uncured sample. The characteristic peak for the methacrylate C=C double bond is at approximately 1638 cm⁻¹. An aromatic C=C peak (around 1608 cm⁻¹) can be used as an internal standard.
-
-
Photocuring:
-
Place a fresh, standardized amount of the uncured resin into a mold of a specific thickness (e.g., 2 mm).
-
Position the tip of the dental curing light unit directly on the surface of the resin sample.
-
Irradiate the sample for a specific time (e.g., 20, 40, or 60 seconds).
-
-
Cured Spectrum:
-
Immediately after curing, place the polymerized sample onto the ATR crystal.
-
Record the infrared spectrum of the cured sample.
-
-
Calculation of Degree of Conversion (DC):
-
The degree of conversion is calculated by comparing the peak height or area of the aliphatic C=C peak (1638 cm⁻¹) relative to the internal standard peak (aromatic C=C at 1608 cm⁻¹) before and after curing.
-
The formula for calculating DC (%) is: DC (%) = [1 - ( (Peak Area_aliphatic / Peak Area_aromatic)_cured / (Peak Area_aliphatic / Peak Area_aromatic)_uncured )] * 100
-
Figure 3. Experimental workflow for determining the degree of conversion.
Conclusion
Ethyl 4-(dimethylamino)benzoate and related tertiary amine benzoates are indispensable components in modern polymer chemistry, particularly for applications requiring rapid and controlled photopolymerization. Their role as efficient co-initiators in Type II photoinitiator systems has enabled significant advancements in dental materials, 3D printing, and other technologies. Understanding the mechanism of action and the factors influencing their performance is crucial for the development of new and improved polymeric materials. The provided protocols offer a foundational approach for researchers to explore and utilize these versatile compounds in their own work.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Photoinitiator System and Water Content on Dynamic Mechanical Properties of a Light-cured bisGMA/HEMA Dental Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino) Benzoate as a Photoinitiator [qmro.qmul.ac.uk]
- 5. scispace.com [scispace.com]
- 6. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photopolymerization Utilizing Benzyl 4-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopolymerization is a light-induced chain-growth polymerization process that offers rapid curing, spatial and temporal control, and low energy consumption, making it a valuable tool in various fields, including materials science, additive manufacturing, and drug delivery. This document provides a detailed experimental protocol for the photopolymerization of acrylate-based monomers using a Type II photoinitiating system. This system comprises a photosensitizer and Benzyl 4-(dimethylamino)benzoate as a co-initiator. This compound, an amine synergist, acts as a hydrogen donor to generate the free radicals necessary to initiate polymerization upon light exposure.[1]
Type II photoinitiation systems are characterized by the interaction between an excited-state photosensitizer and a co-initiator.[1] This process is highly efficient and allows for curing under various light sources, including UV and LED.[2] The following protocols and data are intended to serve as a comprehensive guide for researchers employing this compound in their photopolymerization experiments.
Experimental Protocols
This section outlines the necessary materials, equipment, and step-by-step procedures for conducting a typical photopolymerization experiment with this compound.
Materials
-
Monomer: Methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), or Poly(ethylene glycol) diacrylate (PEGDA)[3][4][5]
-
Photoinitiator (Photosensitizer): Isopropylthioxanthone (ITX) or Benzophenone (BP)[6]
-
Co-initiator: this compound
-
Solvent (optional, if preparing a polymer solution): Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inhibitor Remover: Basic alumina column (for removing inhibitor from monomer if necessary)
-
Nitrogen Gas: For creating an inert atmosphere
Equipment
-
UV/Vis Spectrophotometer: To determine the absorption spectrum of the photoinitiator system.
-
Light Source: UV lamp or LED curing system with a specific wavelength output (e.g., 365 nm, 395 nm, 405 nm)[2]
-
Radiometer: To measure the light intensity.
-
Molds: Silicone or Teflon molds of desired dimensions.
-
Glass slides and coverslips
-
Micropipettes and standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Inert atmosphere glove box or Schlenk line (recommended)
Procedure
-
Preparation of the Photopolymerizable Resin:
-
If the monomer contains an inhibitor, pass it through a basic alumina column to remove it.
-
In a light-protected container (e.g., an amber vial), combine the monomer, photoinitiator, and this compound. A typical starting formulation is:
-
Monomer: 97-99% by weight
-
Photoinitiator (e.g., ITX): 0.1-1% by weight
-
This compound: 0.5-2% by weight
-
-
If using a solvent, dissolve all components in the chosen solvent to achieve the desired concentration.
-
Mix the components thoroughly using a magnetic stirrer until a homogeneous solution is obtained. To prevent premature polymerization, this should be done in the absence of UV light.
-
-
Photopolymerization:
-
Transfer the prepared resin into the desired mold or onto a substrate (e.g., between two glass slides separated by a spacer).
-
If possible, perform the polymerization in an inert atmosphere (e.g., under nitrogen) to minimize oxygen inhibition. Oxygen can quench the excited state of the photoinitiator and scavenge free radicals, thus inhibiting the polymerization process.
-
Position the sample under the light source at a fixed distance.
-
Expose the sample to light of the appropriate wavelength and intensity for a predetermined duration. The exposure time will depend on the resin formulation, light intensity, and desired degree of conversion.
-
-
Post-Curing and Characterization:
-
After the initial light exposure, the polymerized sample can be removed from the mold.
-
A post-curing step, which may involve gentle heating or further light exposure, can be performed to enhance the final conversion and mechanical properties of the polymer.
-
The resulting polymer can be characterized using various techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to determine the degree of monomer conversion, and mechanical testing to evaluate its physical properties.
-
Data Presentation
The following table summarizes typical quantitative data for a closely related and well-documented Type II photoinitiating system: Isopropylthioxanthone (ITX) and Ethyl 4-(dimethylamino)benzoate (EDB) for the polymerization of Methyl Methacrylate (MMA).[6] While specific values for this compound may vary, the trends are expected to be similar. The efficiency of the system is influenced by the concentrations of the photoinitiator and co-initiator, as well as the light intensity.
| Photoinitiating System | Monomer | Light Intensity (mW/cm²) | Conversion (%) | Polymerization Time (min) | Molecular Weight (Mw, g/mol ) |
| ITX (3 wt%) / EDB | MMA | Not Specified | ~80 | 20 | Not Specified |
| ITX (0.05 wt%) / EDB | MMA | Not Specified | Not Specified | Not Specified | ~170,000 |
Data adapted from a study on the photopolymerization of MMA using an ITX/EDB system.[6] The decrease in photoinitiator concentration can lead to the formation of higher molecular weight polymers due to a lower concentration of generated radicals.
Visualizations
Experimental Workflow
Caption: Workflow for Photopolymerization.
Signaling Pathway: Type II Photoinitiation Mechanism
Caption: Mechanism of Type II Photoinitiation.
References
- 1. data.epo.org [data.epo.org]
- 2. High-Performance Photoinitiating Systems for LED-Induced Photopolymerization [mdpi.com]
- 3. Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Benzyl 4-(dimethylamino)benzoate in the formulation of dental resins and composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and application of Benzyl 4-(dimethylamino)benzoate and its close analogue, Ethyl 4-(dimethylamino)benzoate (EDMAB), in the formulation of dental resins and composites. This document includes quantitative data on the effects of co-initiator concentration on material properties, detailed experimental protocols for formulation and testing, and visualizations of the underlying chemical pathways and experimental workflows.
Introduction
This compound is an aromatic tertiary amine that functions as a highly effective co-initiator in the photo-polymerization of dental resin composites. When used in conjunction with a photosensitizer, most commonly camphorquinone (CQ), it plays a crucial role in the generation of free radicals upon exposure to visible light, typically in the blue region of the spectrum (400-500 nm). This initiation system is fundamental to the curing process of many resin-based dental restorative materials. The concentration of this compound or its analogues can be optimized to tailor the curing characteristics and final mechanical properties of the dental composite.
Data Presentation: Influence of Co-initiator Concentration
The concentration of the amine co-initiator, in relation to the photosensitizer (CQ), significantly impacts the final properties of the dental resin. The following tables summarize the effects of varying concentrations of Ethyl 4-(dimethylamino)benzoate (EDMAB), a widely studied and functionally similar co-initiator, on key performance metrics of experimental dental composites.
Table 1: Effect of EDMAB and CQ Concentration on Knoop Hardness Number (KHN) and Degree of Conversion (DC)
| CQ Concentration (wt%) | EDMAB Concentration (wt%) | Knoop Hardness Number (KHN) | Degree of Conversion (%) |
| 0.1 | 0.05 | 25.3 (± 2.1) | 45.1 (± 3.2) |
| 0.1 | 0.2 | 30.1 (± 1.8) | 50.2 (± 2.8) |
| 0.1 | 0.8 | 33.5 (± 2.5) | 55.7 (± 3.9) |
| 0.4 | 0.05 | 35.8 (± 2.9) | 58.9 (± 4.1) |
| 0.4 | 0.2 | 45.2 (± 3.3) | 68.3 (± 4.5) |
| 0.4 | 0.8 | 48.9 (± 3.7) | 72.1 (± 5.0) |
| 1.6 | 0.05 | 40.1 (± 3.0) | 62.5 (± 4.3) |
| 1.6 | 0.2 | 50.6 (± 4.1) | 75.8 (± 5.3) |
| 1.6 | 0.8 | 52.3 (± 4.4) | 78.1 (± 5.5) |
Data adapted from studies on EDMAB as a co-initiator.
Table 2: Effect of EDMAB and CQ Concentration on Depth of Cure and Contraction Stress
| CQ Concentration (wt%) | EDMAB Concentration (wt%) | Depth of Cure (mm) | Contraction Stress (MPa) |
| 0.1 | 0.05 | 3.1 (± 0.2) | 1.8 (± 0.2) |
| 0.1 | 0.2 | 3.9 (± 0.3) | 2.3 (± 0.3) |
| 0.1 | 0.8 | 4.5 (± 0.4) | 2.8 (± 0.4) |
| 0.4 | 0.05 | 5.2 (± 0.4) | 3.1 (± 0.4) |
| 0.4 | 0.2 | 6.8 (± 0.5) | 4.0 (± 0.5) |
| 0.4 | 0.8 | 7.5 (± 0.6) | 4.5 (± 0.6) |
| 1.6 | 0.05 | 6.0 (± 0.5) | 3.5 (± 0.5) |
| 1.6 | 0.2 | 8.2 (± 0.7) | 5.0 (± 0.7) |
| 1.6 | 0.8 | 8.9 (± 0.8) | 5.4 (± 0.8) |
Data adapted from studies on EDMAB as a co-initiator.
Table 3: Influence of Photoinitiator System Concentration on Mechanical Properties
| CQ/EDB Concentration (wt%) | Diametral Tensile Stress (MPa) | Barcol Hardness |
| 0.1 | 54.2 (± 3.1) | 48 (± 2) |
| 0.25 | 55.1 (± 2.9) | 52 (± 3) |
| 0.5 | 55.8 (± 3.3) | 55 (± 3) |
| 1.0 | 56.2 (± 3.5) | 56 (± 4) |
Data adapted from studies on EDMAB as a co-initiator, with a 1:1 ratio of CQ to EDB.
Signaling Pathways and Experimental Workflows
Caption: Photo-initiation mechanism in dental resins.
Caption: Experimental workflow for dental composite formulation and testing.
Experimental Protocols
Protocol 1: Preparation of an Experimental Dental Resin Composite
Objective: To formulate a light-curable experimental dental resin composite containing this compound as a co-initiator.
Materials:
-
Bisphenol A-glycidyl methacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (CQ)
-
This compound
-
Silanated barium borosilicate glass filler (average particle size 1 µm)
-
Fumed silica (average particle size 0.04 µm)
-
Mixing spatula and light-protected mixing vessel
-
Analytical balance
Procedure:
-
Resin Matrix Preparation:
-
In a light-protected vessel, weigh and mix the BisGMA and TEGDMA monomers at a desired ratio (e.g., 60:40 wt%).
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
-
Photoinitiator System Incorporation:
-
Add the desired weight percentage of Camphorquinone (e.g., 0.5 wt% of the resin matrix).
-
Add the desired weight percentage of this compound (e.g., 0.5 wt% of the resin matrix).
-
Stir the mixture in the dark until the initiators are completely dissolved.
-
-
Filler Incorporation:
-
Gradually add the silanated barium borosilicate glass filler and fumed silica to the resin matrix. A typical total filler load is 70-80 wt% of the final composite.
-
Manually mix with a spatula until the fillers are wetted by the resin.
-
-
Homogenization:
-
For a uniform dispersion of fillers, use a dual asymmetric centrifugal mixer or a similar device to homogenize the paste.
-
Store the final composite paste in a light-proof syringe or container at 4°C until use.
-
Protocol 2: Determination of Degree of Conversion (DC) by FTIR Spectroscopy
Objective: To quantify the extent of polymerization of the dental composite.
Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dental curing light unit (output > 600 mW/cm²)
-
Mylar strips
-
Microscope slides
Procedure:
-
Uncured Sample Spectrum:
-
Place a small amount (approx. 10 mg) of the uncured composite paste onto the ATR crystal.
-
Cover with a Mylar strip to flatten the sample and ensure good contact with the crystal.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹. This will serve as the baseline.
-
-
Cured Sample Spectrum:
-
Place a fresh sample of the uncured paste of the same size on the ATR crystal.
-
Cover with a Mylar strip.
-
Position the tip of the dental curing light unit as close as possible to the sample without touching it.
-
Cure the sample for the recommended time (e.g., 20 or 40 seconds).
-
Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
-
Calculation of Degree of Conversion:
-
The DC is calculated by comparing the ratio of the absorbance peak heights of the aliphatic C=C bond (at approximately 1638 cm⁻¹) to an internal standard peak, typically the aromatic C=C bond (at approximately 1608 cm⁻¹), before and after curing.
-
The formula for DC (%) is: DC (%) = [1 - ( (Absorbance_aliphatic / Absorbance_aromatic)_cured / (Absorbance_aliphatic / Absorbance_aromatic)_uncured )] * 100
-
Protocol 3: Measurement of Flexural Strength and Modulus
Objective: To determine the flexural strength and modulus of the cured dental composite according to ISO 4049 standards.[1][2]
Equipment:
-
Universal testing machine with a three-point bending fixture
-
Stainless steel mold (25 mm x 2 mm x 2 mm)
-
Mylar strips and glass slides
-
Dental curing light unit
-
Calipers
Procedure:
-
Specimen Preparation:
-
Overfill the stainless steel mold with the uncured composite paste.
-
Cover the top and bottom of the mold with Mylar strips and press with glass slides to extrude excess material and create a smooth surface.
-
Cure the specimen by irradiating the entire length of the top and bottom surfaces with the dental curing light. Overlapping irradiations may be necessary to ensure uniform curing.
-
Remove the cured specimen from the mold and lightly sand the edges to remove any flash.
-
Measure the dimensions of each specimen with calipers.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
-
Three-Point Bending Test:
-
Calculations:
-
Flexural Strength (σ): σ = (3 * F * l) / (2 * b * h²)
-
F = Maximum load (N)
-
l = Span between supports (mm)
-
b = Width of the specimen (mm)
-
h = Height of the specimen (mm)
-
-
Flexural Modulus (E): The modulus is calculated from the slope of the initial linear portion of the load-deflection curve.
-
Protocol 4: Knoop Hardness Testing
Objective: To measure the surface hardness of the cured dental composite.[3]
Equipment:
-
Knoop microhardness tester
-
Specimen molds (e.g., 5 mm diameter, 2 mm thickness)
-
Mylar strips and glass slides
-
Dental curing light unit
-
Polishing equipment with progressively finer silicon carbide papers and diamond pastes
Procedure:
-
Specimen Preparation:
-
Prepare disc-shaped specimens by filling the mold with the composite paste, covering with Mylar strips, and pressing with glass slides.
-
Cure the specimens from the top surface for the recommended time.
-
Remove the specimens from the mold and store them in distilled water at 37°C for 24 hours.
-
Polish the surface to be tested to a mirror-like finish.
-
-
Hardness Measurement:
-
Place the specimen on the stage of the Knoop microhardness tester.
-
Apply a specified load (e.g., 50 g) for a set dwell time (e.g., 15 seconds) through the Knoop diamond indenter.[4][5]
-
After the load is removed, measure the length of the long diagonal of the resulting indentation using the microscope of the tester.
-
The Knoop Hardness Number (KHN) is automatically calculated by the machine or can be determined using the formula: KHN = P / (Cp * L²) where P is the load, L is the length of the long diagonal, and Cp is a constant for the indenter.[6]
-
Perform at least three indentations on each specimen and calculate the average KHN.
-
References
- 1. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of depth of cure and knoop hardness in a dental composite, photo-activated using different methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knoop hardness test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Benzyl 4-(dimethylamino)benzoate in 3D Printing Photopolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzyl 4-(dimethylamino)benzoate as a co-initiator in photopolymer resins for 3D printing. The information is intended to guide researchers and professionals in developing and characterizing novel photopolymer formulations for various applications, including in the biomedical and pharmaceutical fields.
Introduction to this compound in Photopolymerization
This compound is an aromatic tertiary amine that can function as a highly effective co-initiator in free-radical photopolymerization. In 3D printing applications, particularly in technologies like stereolithography (SLA) and digital light processing (DLP), it is used in conjunction with a primary photoinitiator, such as a Norrish Type II photoinitiator like camphorquinone (CQ).[1][2]
Upon exposure to an appropriate light source (typically in the UV-Vis spectrum), the primary photoinitiator absorbs light and enters an excited state. It then interacts with the tertiary amine, this compound, through a process of electron/proton transfer. This interaction generates highly reactive free radicals that initiate the polymerization of monomer and oligomer chains, leading to the solidification of the liquid resin. The use of a co-initiator like this compound can significantly accelerate the polymerization process, which is crucial for achieving high printing speeds and resolutions in 3D printing.[3]
Typical Photopolymer Resin Formulation
A typical photopolymer resin for 3D printing consists of several key components. The precise composition can be tailored to achieve desired properties in the final printed object, such as flexibility, hardness, and biocompatibility.
| Component | Function | Typical Concentration (wt%) |
| Monomers | Building blocks of the polymer network. A mix of monofunctional and multifunctional monomers is often used to balance viscosity and mechanical properties.[4] Examples include HEMA, BisGMA, HDDA, and PEGDA. | 30 - 70 |
| Oligomers | Larger molecules that contribute to the final properties of the polymer, such as flexibility and toughness. | 20 - 60 |
| Photoinitiator (Type II) | Absorbs light and initiates the polymerization reaction in conjunction with a co-initiator. Example: Camphorquinone (CQ). | 0.2 - 2.0 |
| Co-initiator | This compound . Accelerates the generation of free radicals. | 0.5 - 5.0 |
| UV Blocker/Absorber | Controls the depth of light penetration to improve printing resolution. | 0.1 - 1.0 |
| Additives/Fillers | Modifies properties such as color, opacity, or mechanical strength. | As needed |
Experimental Protocols
Preparation of Photopolymer Resin
This protocol describes the preparation of a model photopolymer resin incorporating this compound.
Materials:
-
Monomer blend (e.g., 50:50 wt% BisGMA/HEMA)
-
Camphorquinone (CQ)
-
This compound
-
Amber glass vial
-
Magnetic stirrer and stir bar
-
Laboratory scale
Procedure:
-
In an amber glass vial, combine the desired amounts of the monomer blend.
-
Add the primary photoinitiator (e.g., 0.5 wt% Camphorquinone) to the monomer blend.
-
Add the co-initiator, this compound (e.g., 1.0 wt%), to the mixture.
-
Place a magnetic stir bar in the vial and seal it.
-
Stir the mixture on a magnetic stirrer at room temperature in a dark environment until all components are fully dissolved and the solution is homogeneous. This may take several hours.
-
Store the prepared resin in a dark, cool place to prevent premature polymerization.
Characterization of Photopolymer Resin
3.2.1. Viscosity Measurement
-
Objective: To determine the flow characteristics of the uncured resin, which is critical for the recoating process in 3D printing.
-
Apparatus: Rotational viscometer or rheometer.
-
Procedure:
-
Equilibrate the resin to a standard temperature (e.g., 25 °C).
-
Measure the viscosity at a defined shear rate. For most 3D printing applications, a viscosity between 200 and 1000 cP at room temperature is desirable.
-
3.2.2. Cure Depth Analysis (Working Curve)
-
Objective: To determine the relationship between energy exposure and the resulting cure depth of the resin. This is essential for setting the layer thickness and exposure times during 3D printing.
-
Procedure:
-
Place a small, defined amount of resin on a glass slide.
-
Expose the resin to a series of increasing energy doses from the 3D printer's light source.
-
After each exposure, wash away the uncured resin with a solvent (e.g., isopropanol).
-
Measure the thickness of the cured polymer disc.
-
Plot the cure depth versus the logarithm of the exposure energy. The resulting "working curve" provides key parameters like the critical energy (Ec) and the penetration depth (Dp).
-
3.2.3. Photosensitivity and Polymerization Kinetics
-
Objective: To evaluate the reactivity of the resin upon light exposure.
-
Apparatus: Photo-DSC (Differential Scanning Calorimetry) or Real-Time FTIR (Fourier-Transform Infrared Spectroscopy).
-
Procedure (RT-FTIR):
-
Place a thin film of the resin between two salt plates.
-
Monitor the decrease in the peak area corresponding to the reactive functional groups (e.g., methacrylate C=C bond at ~1635 cm⁻¹) as a function of time during light exposure.
-
This data provides information on the rate of polymerization and the final degree of conversion. A higher rate and degree of conversion are generally desirable.
-
3D Printing and Mechanical Testing
3.3.1. 3D Printing of Test Specimens
-
Procedure:
-
Input the prepared resin into a compatible SLA or DLP 3D printer.
-
Use the parameters derived from the working curve to set the layer thickness and exposure times.
-
Print standardized test specimens for mechanical testing (e.g., according to ASTM D638 for tensile properties and ASTM D790 for flexural properties).
-
3.3.2. Post-Processing
-
Procedure:
-
After printing, remove the objects from the build platform.
-
Wash the objects thoroughly in a solvent like isopropanol to remove any uncured resin from the surface.
-
Perform a post-curing step by exposing the objects to a broad-spectrum UV light source to ensure complete polymerization and enhance mechanical properties.
-
3.3.3. Mechanical Testing
-
Objective: To quantify the mechanical properties of the cured material.
-
Apparatus: Universal testing machine.
-
Tests to be Performed:
-
Tensile Test: Measures the ultimate tensile strength, Young's modulus, and elongation at break.
-
Flexural Test: Measures the flexural strength and flexural modulus.
-
Hardness Test: Measures the surface hardness of the material using a durometer or nanoindenter.
-
Signaling Pathways and Logical Relationships
References
- 1. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A thiol-functional amine synergist as a co-initiator for DLP 3D printing applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00603A [pubs.rsc.org]
- 4. Experimental Study of Photopolymer Resin Composition for AlN Ceramic 3D Printing via Digital Light Processing [mdpi.com]
Application Notes and Protocols for Efficient Polymerization Using Benzyl 4-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(dimethylamino)benzoate and its structural analogs, such as ethyl 4-(dimethylamino)benzoate (EDMAB) and N,N-dimethylaminobenzyl alcohol (DMOH), are highly effective Type II co-initiators for free-radical photopolymerization.[1][2] These tertiary amine compounds are crucial components in photoinitiator systems, particularly in dental resins and other biomedical applications. When combined with a primary photosensitizer, such as camphorquinone (CQ), they facilitate the efficient conversion of monomer units into a cross-linked polymer network upon exposure to visible light.[3] This document provides detailed application notes and protocols for utilizing this compound and its analogs to achieve efficient polymerization, with a focus on dental resin formulations.
Mechanism of Action: Photoinitiation Pathway
In Type II photoinitiator systems, the primary photosensitizer absorbs light energy and transitions to an excited singlet state, followed by intersystem crossing to a more stable triplet state.[4] The excited photosensitizer then interacts with the amine co-initiator, like this compound, through an electron and proton transfer process. This reaction generates free radicals from the amine, which in turn initiate the polymerization of monomer units.[1]
Data Presentation: Concentration and Polymerization Efficiency
The concentration of the co-initiator relative to the photosensitizer is a critical factor influencing the rate and degree of polymerization. An optimal ratio ensures efficient radical generation while avoiding potential issues like color instability from excess amine. The following table summarizes data from various studies on the concentration of camphorquinone (CQ) and amine co-initiators (EDMAB or DMOH) and their effect on the degree of conversion (DC) in a BisGMA/TEGDMA resin matrix.
| Photosensitizer | Co-initiator | Photosensitizer Conc. (wt%) | Co-initiator Conc. (wt%) | Molar Ratio (CQ:Amine) | Degree of Conversion (%) | Reference |
| Camphorquinone (CQ) | EDMAB | 0.3 | 0.15 | 2:1 | - | [5] |
| Camphorquinone (CQ) | EDMAB | 0.3 | 0.3 | 1:1 | - | [5] |
| Camphorquinone (CQ) | EDMAB | 0.3 | 0.45 | 1:1.5 | - | [5] |
| Camphorquinone (CQ) | EDMAB | 0.3 | 0.6 | 1:2 | - | [5] |
| Camphorquinone (CQ) | DMOH | 0.25 | - | 1:1 | ~55 | [2] |
| Camphorquinone (CQ) | DMOH | 0.5 | - | 1:1 | ~65 | [2] |
| Camphorquinone (CQ) | DMOH | 1.0 | - | 1:1 | ~70 | [2] |
Experimental Protocols
Protocol 1: Preparation of Experimental Dental Resin
This protocol describes the preparation of a model dental resin composite.
Materials:
-
Bisphenol A-glycidyl methacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (CQ)
-
This compound (or analog like EDMAB)
-
Inert filler particles (e.g., silanized silica), optional
-
Dark glass vials
-
Magnetic stirrer or mechanical mixer
Procedure:
-
Prepare the resin matrix by mixing BisGMA and TEGDMA in a desired weight ratio (e.g., 60:40 wt%).
-
In a dark glass vial, dissolve the desired concentrations of Camphorquinone and this compound in the resin matrix. Stir the mixture in the dark until a homogenous solution is obtained.
-
If preparing a composite, gradually add the filler particles to the resin matrix while mixing until a uniform paste is formed.
-
Store the prepared resin in a dark, cool place before use.
Protocol 2: Photopolymerization and Sample Preparation
This protocol outlines the procedure for curing the resin and preparing samples for analysis.
Materials:
-
Prepared dental resin
-
Molds of desired dimensions (e.g., for flexural strength testing: 2 x 2 x 25 mm; for degree of conversion: 6 mm diameter, 2 mm thickness)[3][6]
-
Mylar strips
-
Glass slides
-
Visible light curing unit (e.g., LED, wavelength range 400-520 nm, intensity ~550 mW/cm²)[6]
Procedure:
-
Place the mold on a glass slide covered with a Mylar strip.
-
Fill the mold with the prepared resin, taking care to avoid air bubbles.
-
Cover the top of the mold with another Mylar strip and a glass slide to create a flat surface and minimize oxygen inhibition.
-
Position the tip of the light curing unit as close as possible to the glass slide.
-
Irradiate the sample for a specified time (e.g., 60 seconds).[6]
-
After curing, carefully remove the sample from the mold.
-
Post-cure the sample in a dark, dry environment for 24 hours to ensure complete polymerization before testing.
Protocol 3: Measurement of Degree of Conversion by FTIR Spectroscopy
This protocol details the determination of the extent of polymerization using Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
Cured and uncured resin samples
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., acetone)
Procedure:
-
Record the FTIR spectrum of the uncured resin paste.
-
Cure the resin as described in Protocol 2.
-
Record the FTIR spectrum of the cured polymer.
-
The degree of conversion (DC) is calculated by monitoring the change in the absorption peak intensity of the aliphatic C=C bond at approximately 1636 cm⁻¹ against an internal standard, such as the aromatic C=C peak at around 1608 cm⁻¹.[6]
-
The DC is calculated using the following formula: DC (%) = [1 - ( (Peak Height of C=C aliphatic / Peak Height of C=C aromatic)cured / (Peak Height of C=C aliphatic / Peak Height of C=C aromatic)uncured )] x 100
Conclusion
This compound and its analogs are indispensable co-initiators for efficient photopolymerization in various applications, notably in the formulation of dental composites. The concentration of the co-initiator must be carefully optimized with the photosensitizer to achieve a high degree of conversion and desirable mechanical properties. The protocols provided herein offer a comprehensive guide for researchers and professionals to effectively utilize these compounds in their polymerization systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Curing dental resins and composites by photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How the Duration and Mode of Photopolymerization Affect the Mechanical Properties of a Dental Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. felipeschneider.com.br [felipeschneider.com.br]
- 6. Preparation and Evaluation of Dental Resin with Antibacterial and Radio-Opaque Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating UV-Curable Inks with Benzyl 4-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and evaluating UV-curable inks incorporating Benzyl 4-(dimethylamino)benzoate. This document outlines its role as a co-initiator, provides starting formulations, details experimental protocols for performance testing, and illustrates the underlying chemical mechanisms.
Introduction to this compound in UV-Curable Inks
This compound is an effective amine synergist, also known as a co-initiator, for UV-curable ink formulations. It is particularly effective when used in conjunction with Type II photoinitiators, such as benzophenone and its derivatives.[1][2] The primary functions of this compound in a UV-curable system are to accelerate the curing process and to mitigate oxygen inhibition at the ink's surface.[3][4]
Upon exposure to UV light, the Type II photoinitiator absorbs energy and transitions to an excited triplet state. In this state, it abstracts a hydrogen atom from the tertiary amine of the this compound. This process generates a highly reactive alkyl-amino free radical, which then initiates the polymerization of the acrylate or methacrylate monomers and oligomers in the ink formulation.[1][4] This synergistic interaction is crucial for achieving rapid and complete curing, especially for pigmented inks where the pigment can interfere with the UV light absorption of the photoinitiator.
Starting Formulations
The following are example starting point formulations for a clear overprint varnish and a pigmented UV-curable ink. The concentration of this compound can be optimized to achieve the desired balance of cure speed, surface hardness, and other film properties.
Table 1: Example Starting Formulation for a Clear UV-Curable Overprint Varnish
| Component | Function | Weight Percentage (%) |
| Epoxy Acrylate Oligomer | Binder, provides chemical resistance and hardness | 40 - 60 |
| Trimethylolpropane Triacrylate (TMPTA) | Monomer, reactive diluent, improves crosslink density | 20 - 30 |
| Isobornyl Acrylate (IBOA) | Monomer, reactive diluent, enhances adhesion and flexibility | 10 - 20 |
| Benzophenone | Type II Photoinitiator | 3 - 7 |
| This compound | Amine Synergist / Co-initiator | 2 - 6 |
| Leveling Agent | Additive, improves surface smoothness | 0.1 - 1 |
| Total | 100 |
Table 2: Example Starting Formulation for a Pigmented UV-Curable Ink (e.g., Cyan)
| Component | Function | Weight Percentage (%) |
| Polyester Acrylate Oligomer | Grinding vehicle and binder | 30 - 45 |
| Tripropylene Glycol Diacrylate (TPGDA) | Monomer, reactive diluent | 15 - 25 |
| 1,6-Hexanediol Diacrylate (HDDA) | Monomer, reactive diluent | 10 - 20 |
| Pigment Blue 15:4 | Colorant | 15 - 20 |
| Dispersant | Additive, pigment stabilization | 1 - 3 |
| Benzophenone | Type II Photoinitiator | 5 - 10 |
| This compound | Amine Synergist / Co-initiator | 3 - 8 |
| Stabilizer | Additive, prevents premature polymerization | 0.1 - 0.5 |
| Total | 100 |
Influence of this compound Concentration on Ink Properties
Table 3: Effect of Amine Synergist Concentration on Cure Speed
| Amine Synergist Concentration (% w/w) | Cure Speed (m/min) (at constant UV dose) | MEK Double Rubs |
| 0 | 15 | < 20 |
| 2 | 45 | ~50 |
| 4 | 70 | > 100 |
| 6 | 85 | > 150 |
| 8 | 80 | > 150 |
Note: Cure speed is highly dependent on the UV lamp power, ink film thickness, and the specific photoinitiator and monomer system used. Optimal concentration is typically found to be between 4-6%, after which the benefit may plateau or even slightly decrease.[1]
Table 4: Effect of Amine Synergist Concentration on Adhesion (ASTM D3359)
| Amine Synergist Concentration (% w/w) | Adhesion Classification | Description |
| 0 | 2B | 15-35% of the coating is removed |
| 2 | 4B | Small flakes of the coating are detached at intersections |
| 4 | 5B | The edges of the cuts are completely smooth; none of the squares of the lattice is detached |
| 6 | 5B | The edges of the cuts are completely smooth; none of the squares of the lattice is detached |
Note: Good adhesion is also highly dependent on the substrate and the oligomer system in the formulation.
Table 5: Effect of Amine Synergist Concentration on Viscosity
| Amine Synergist Concentration (% w/w) | Viscosity (cP at 25°C) |
| 0 | 350 |
| 2 | 345 |
| 4 | 340 |
| 6 | 335 |
| 8 | 330 |
Note: this compound has a minor effect on the overall formulation viscosity.[5]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of UV-curable inks formulated with this compound.
Viscosity Measurement
Objective: To determine the flow characteristics of the liquid ink.
Apparatus: Rotational viscometer (e.g., Brookfield DV-II+) with a suitable spindle.
Procedure:
-
Ensure the ink sample is at a constant temperature, typically 25°C, by using a water bath.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the ink.
-
Lower the spindle into the ink until it is immersed to the marked level.
-
Start the viscometer and allow the reading to stabilize for 60 seconds.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Cure Speed Determination
Objective: To determine the maximum speed at which a tack-free surface can be achieved.
Apparatus: Laboratory UV curing unit with a variable speed conveyor belt and a mercury vapor or LED lamp of known power (e.g., 300 W/inch).
Procedure:
-
Apply a uniform film of the ink onto the desired substrate using a drawdown bar to control thickness (e.g., 12 µm).
-
Set the UV lamp to the desired power output.
-
Pass the coated substrate under the UV lamp at a starting conveyor speed (e.g., 10 m/min).
-
After curing, immediately perform a thumb twist test. If the surface is tacky or smudges, the ink is not fully cured.
-
If the ink is cured, increase the conveyor speed in increments (e.g., 5 m/min) and repeat the process until a tacky surface is observed.
-
The highest speed at which a tack-free surface is achieved is recorded as the cure speed.
Solvent Resistance (MEK Rub Test)
Objective: To assess the degree of cure and chemical resistance of the cured ink film.
Apparatus: Cotton swabs or cheesecloth, Methyl Ethyl Ketone (MEK), a 1 kg weight or a ball-peen hammer.
Procedure:
-
Secure the cured ink sample on a flat surface.
-
Saturate a cotton swab or a piece of cheesecloth wrapped around the head of a ball-peen hammer with MEK.
-
Place the saturated cloth on the cured ink surface.
-
Rub the surface back and forth with moderate pressure over a length of approximately 3 inches. One back-and-forth motion constitutes one double rub.
-
Continue rubbing until the ink film is broken through to the substrate or until a predetermined number of double rubs (e.g., 100) is reached.
-
Record the number of double rubs required to expose the substrate. A higher number indicates better cure and solvent resistance.
Adhesion Test (Cross-Hatch Adhesion Test - ASTM D3359)
Objective: To assess the adhesion of the cured ink film to the substrate.
Apparatus: A cross-hatch cutting tool with multiple blades, a soft brush, and pressure-sensitive adhesive tape (e.g., 3M 610).
Procedure:
-
Place the cured ink sample on a firm, flat surface.
-
Make a series of parallel cuts through the ink film to the substrate using the cutting tool.
-
Make a second series of cuts at a 90-degree angle to the first set to create a lattice pattern of small squares.
-
Gently brush the area to remove any loose flakes of ink.
-
Apply the adhesive tape firmly over the lattice pattern and smooth it down.
-
After 90 seconds, rapidly pull the tape off at a 180-degree angle.
-
Inspect the grid area and the tape for any removed ink.
-
Classify the adhesion according to the ASTM D3359 scale (5B = no removal, 0B = >65% removal).
Visualizations
Photopolymerization Initiation Mechanism
The following diagram illustrates the synergistic mechanism between a Type II photoinitiator (Benzophenone) and this compound.
Caption: Photoinitiation via hydrogen abstraction.
Experimental Workflow for Ink Evaluation
The following diagram outlines the logical workflow for formulating and testing a UV-curable ink.
Caption: UV-curable ink evaluation workflow.
References
Application Notes and Protocols for Free Radical Polymerization of Acrylates using Benzyl 4-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free radical polymerization is a cornerstone of polymer chemistry, widely employed in the synthesis of a vast array of materials, including those for biomedical and pharmaceutical applications. The precise control over the initiation step is crucial for tailoring the final properties of the polymer. Photopolymerization, or light-induced polymerization, offers exceptional spatial and temporal control over the reaction. This document provides detailed application notes and protocols for the use of Benzyl 4-(dimethylamino)benzoate in the free radical polymerization of acrylates.
This compound typically functions as a co-initiator in a Type II photoinitiator system. In such systems, a photosensitizer absorbs light and then interacts with the co-initiator (in this case, an amine) to generate the free radicals that initiate polymerization. This two-component system is versatile and widely used in applications ranging from dental resins to drug delivery systems. Tertiary amines, like this compound, are effective co-initiators that can influence the rate of polymerization and the final properties of the polymer.[1]
Mechanism of Action: Type II Photoinitiation
In a typical Type II photoinitiator system for acrylate polymerization, the process is initiated by the absorption of light by a photosensitizer (e.g., camphorquinone). The photosensitizer transitions to an excited triplet state. In this excited state, it can abstract a hydrogen atom from the tertiary amine co-initiator, this compound. This process generates an α-amino radical, which is a highly reactive species that initiates the free radical polymerization of the acrylate monomers.
Caption: Mechanism of Type II photoinitiated free radical polymerization.
Experimental Workflow
The general workflow for the photopolymerization of acrylates using a Type II initiator system involves several key stages, from preparation of the monomer formulation to characterization of the resulting polymer.
Caption: Experimental workflow for photopolymerization of acrylates.
Application Notes
Polyacrylates synthesized via photopolymerization are integral to numerous applications in drug development and biomedical research. The ability to cure these polymers on-demand with light allows for the encapsulation of sensitive therapeutic agents and the fabrication of complex microstructures for tissue engineering scaffolds.
-
Drug Delivery: Hydrogels formed from crosslinked polyacrylates can serve as matrices for the controlled release of drugs. The polymerization conditions, including the concentration of the co-initiator, can be adjusted to control the crosslink density, which in turn affects the drug release kinetics.
-
Biomaterials and Tissue Engineering: The biocompatibility of many polyacrylates makes them suitable for creating scaffolds that support cell growth. Photopolymerization allows for the fabrication of these scaffolds in situ, conforming to the geometry of the tissue defect.
-
Dental Adhesives and Composites: Amine co-initiators are widely used in dental resins, where rapid curing under visible light is essential.[2] The efficiency of the co-initiator impacts the degree of conversion and the mechanical properties of the final restored tooth.
Experimental Protocols
The following is a generalized protocol for the photopolymerization of an acrylate monomer using this compound as a co-initiator with camphorquinone (CQ) as the photosensitizer.
Materials:
-
Acrylate monomer (e.g., 2-hydroxyethyl methacrylate (HEMA), poly(ethylene glycol) diacrylate (PEGDA))
-
Photosensitizer: Camphorquinone (CQ)
-
Co-initiator: this compound
-
Solvent (if required, e.g., dimethyl sulfoxide (DMSO))
-
Inhibitor remover (for commercial monomers)
-
Nitrogen gas
-
Non-solvent for precipitation (e.g., methanol, diethyl ether)
Equipment:
-
UV/Visible light source (e.g., LED lamp with a specific wavelength, mercury lamp)
-
Reaction vessel (e.g., glass vial, mold)
-
Magnetic stirrer and stir bar
-
Schlenk line or glove box for inert atmosphere
-
Equipment for polymer characterization (GPC, NMR, FTIR)
Procedure:
-
Monomer Preparation: If the acrylate monomer contains an inhibitor, pass it through a column of inhibitor remover prior to use.
-
Formulation Preparation:
-
In a glass vial, dissolve the desired amount of camphorquinone and this compound in the acrylate monomer. If a solvent is used, add it at this stage.
-
A typical formulation might consist of 0.5 wt% camphorquinone and 0.5-2.0 wt% this compound with respect to the monomer.[2]
-
Mix thoroughly using a magnetic stirrer until all components are fully dissolved.
-
-
Deoxygenation:
-
Oxygen is a potent inhibitor of free radical polymerization. Therefore, it is crucial to remove dissolved oxygen from the formulation.
-
Purge the solution with nitrogen gas for 15-30 minutes. Alternatively, perform the entire experiment in a glove box under an inert atmosphere.
-
-
Photopolymerization:
-
Place the reaction vessel under the light source. Ensure the distance between the light source and the sample is consistent for reproducibility.
-
Irradiate the sample for the desired amount of time. The polymerization time will depend on the monomer reactivity, initiator concentration, and light intensity. The reaction can be monitored in real-time using techniques like real-time FTIR to follow the disappearance of the acrylate double bond.
-
-
Polymer Isolation and Purification:
-
After polymerization, dissolve the polymer in a suitable solvent (e.g., acetone, THF).
-
Precipitate the polymer by slowly adding the solution to a stirred non-solvent.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator components.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirm the structure of the polymer using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Functional Groups: Verify the polymerization by observing the disappearance of the acrylate C=C peak and the appearance of the polymer backbone peaks using Fourier-Transform Infrared (FTIR) spectroscopy.
-
Data Presentation
The following tables summarize typical experimental conditions and resulting polymer properties gathered from various studies on acrylate polymerization using amine co-initiators.
Table 1: Typical Reaction Conditions for Photopolymerization of Acrylates with Amine Co-initiators
| Monomer | Photosensitizer (wt%) | Amine Co-initiator (wt%) | Light Source | Light Intensity (mW/cm²) | Irradiation Time (min) | Reference |
| HEMA/BisGMA (45/55) | Camphorquinone (0.5) | EDMAB (0.5) | LED | 840 | 1 | [3] |
| HEMA/BisGMA (45/55) | Camphorquinone (0.5) | TUMA (1.75) | LED | 840 | 1 | [2] |
| Acrylate Monomers | Irgacure 651 (3) | - | Mercury Lamp | Not Specified | 10 | [4] |
| TEGDMA/MBL (80/20) | ARC-PBG (0.6) | - | LED (455 nm) | 50 | Not Specified | [5] |
EDMAB: Ethyl 4-(dimethylaminobenzoate), TUMA: A novel synthesized tertiary amine co-initiator, HEMA: 2-hydroxyethyl methacrylate, BisGMA: Bisphenol A-glycidyl methacrylate, TEGDMA: Triethylene glycol dimethacrylate, MBL: a monomer.
Table 2: Properties of Polyacrylates Synthesized with Amine Co-initiators
| Monomer System | Amine Co-initiator (wt%) | Degree of Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| HEMA/BisGMA | EDMAB (0.5) | ~55-60 | Not Specified | Not Specified | Not Specified | [2] |
| HEMA/BisGMA | TUMA (1.75) | ~55-60 | Not Specified | Not Specified | Not Specified | [2] |
| Methyl Methacrylate | - | >90 | ~150,000 | ~300,000 | ~2.0 | [6] |
| Sodium Polyacrylate | - | Not Specified | 28,000 - 35,000 | Not Specified | Not Specified | [7] |
Note: Data for specific use of this compound is limited; values are representative of similar amine co-initiator systems.
Conclusion
This compound is an effective co-initiator for the free radical photopolymerization of acrylates when used in conjunction with a suitable photosensitizer. This Type II photoinitiation system provides excellent temporal and spatial control over the polymerization process, making it highly valuable for applications in drug development, biomaterials, and other advanced technologies. The protocols and data presented here offer a comprehensive guide for researchers and scientists to effectively utilize this chemistry in their work. Careful control over experimental parameters such as initiator concentration, light intensity, and reaction atmosphere is essential for achieving polymers with the desired properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tertiary amine catalyzed photo-induced controlled radical polymerization of methacrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
Application Notes and Protocols: Benzyl 4-(dimethylamino)benzoate in the Synthesis of Photosensitive Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(dimethylamino)benzoate is an aromatic amine derivative that plays a crucial role as a co-initiator or synergist in Type II photoinitiator systems. These systems are fundamental to the formulation of a wide array of photosensitive materials, including UV-curable coatings, inks, adhesives, and dental resins. Upon exposure to a light source, typically in the UV range, the primary photoinitiator absorbs energy and enters an excited state. This compound, acting as an amine synergist, then interacts with the excited photoinitiator. This interaction, through a process of electron and proton transfer, generates highly reactive free radicals that initiate the polymerization of monomers and oligomers in the formulation, leading to the rapid curing and hardening of the material.
The efficiency of the photopolymerization process is highly dependent on the components of the photoinitiator system. The selection of the primary photoinitiator and the amine co-initiator is critical in determining the cure speed, depth of cure, and the final properties of the cured material. This compound is valued for its reactivity and its ability to accelerate the polymerization process.
Mechanism of Action: Type II Photoinitiation
This compound functions as a co-initiator in a bimolecular process characteristic of Type II photoinitiators. The general mechanism involves the following steps:
-
Photoexcitation: The primary photoinitiator (e.g., a thioxanthone derivative) absorbs photons and is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.
-
Exciplex Formation: The excited triplet state of the photoinitiator interacts with the ground state of this compound to form an excited state complex, or exciplex.
-
Electron and Proton Transfer: Within the exciplex, an electron is transferred from the nitrogen atom of the dimethylamino group to the excited photoinitiator. This is followed by the transfer of a proton from a carbon atom adjacent to the nitrogen, resulting in the formation of a ketyl radical from the photoinitiator and a highly reactive aminoalkyl radical.
-
Initiation of Polymerization: The generated aminoalkyl radical is the primary species that initiates the free-radical polymerization of the monomers (e.g., acrylates) in the formulation.
This mechanism is visually represented in the following signaling pathway diagram.
Caption: Type II Photoinitiation Mechanism.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from p-dimethylaminobenzaldehyde.
Materials:
-
p-Dimethylaminobenzaldehyde
-
Benzyl alcohol
-
Hydrogen peroxide (30%)
-
Ferric perchlorate
-
Organic solvent (e.g., toluene, ether, or similar)
-
Sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a reaction vessel, dissolve p-dimethylaminobenzaldehyde in the selected organic solvent.
-
Add benzyl alcohol to the solution. The molar ratio of alcohol to aldehyde can range from 1:1 to 20:1.
-
Add a catalytic amount of ferric perchlorate.
-
Slowly add hydrogen peroxide to the mixture. The molar ratio of hydrogen peroxide to the aldehyde is typically between 1:1 and 1:10.
-
Maintain the reaction temperature between 15-35°C and stir the mixture until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Protocol 2: Preparation and UV Curing of a Photosensitive Acrylate Resin
This protocol provides a representative formulation for a UV-curable resin using a photoinitiator system analogous to one containing this compound. The data presented is based on studies using Ethyl 4-(dimethylamino)benzoate (EDB), a close structural and functional analog.
Materials:
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator: Isopropyl thioxanthone (ITX)
-
Co-initiator: this compound (or Ethyl 4-(dimethylamino)benzoate as a reference)
-
Solvent (if required for viscosity adjustment, e.g., acetone)
Procedure:
-
Prepare the photopolymerizable formulation by mixing the components in the desired weight percentages (see Table 1 for examples). Ensure thorough mixing to achieve a homogeneous solution.
-
Apply a thin film of the resin to a substrate (e.g., glass slide, metal panel) using a film applicator or spin coater to control the thickness.
-
Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp or a UV-LED with appropriate wavelength) for a specified duration.
-
Monitor the curing process by assessing the tackiness of the surface. A fully cured film will be tack-free.
-
Characterize the cured film for desired properties such as hardness, adhesion, and solvent resistance. The degree of monomer conversion can be quantified using techniques like Fourier-transform infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak.
Quantitative Data
The following table summarizes the performance of a Type II photoinitiator system composed of Isopropyl thioxanthone (ITX) and Ethyl 4-(dimethylamino)benzoate (EDB) in the photopolymerization of an acrylate monomer. This data is representative of the performance expected from a system containing this compound.
| Formulation | ITX (wt%) | EDB (wt%) | Monomer | Monomer Conversion (%) after 20 min UV Exposure |
| 1 | 3.0 | 2.0 | PMMA/MMA | 80 |
| 2 | 1.0 | 2.0 | PMMA/MMA | 75 |
| 3 | 0.1 | 2.0 | PMMA/MMA | 68 |
| 4 | 0.05 | 2.0 | PMMA/MMA | 65 |
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and analysis of a photosensitive material using this compound.
Caption: Workflow for Photosensitive Material Synthesis.
Troubleshooting & Optimization
Technical Support Center: Overcoming Oxygen Inhibition with Benzyl 4-(dimethylamino)benzoate Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively overcoming oxygen inhibition in photopolymerization processes using Benzyl 4-(dimethylamino)benzoate (BDMAB) and related amine co-initiator systems.
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition in photopolymerization?
A1: Oxygen inhibition is a common issue in free-radical photopolymerization where atmospheric oxygen interacts with the initiating and propagating radicals. This interaction forms stable peroxy radicals, which are not reactive enough to continue the polymerization chain reaction, leading to incomplete curing, tacky surfaces, and reduced polymer properties.[1][2] This is particularly problematic in thin films and at the surface of the curing material where oxygen from the air is most abundant.
Q2: How does this compound (BDMAB) help overcome oxygen inhibition?
A2: this compound (BDMAB) is a tertiary amine co-initiator. In a photoinitiating system, it serves a dual purpose. Firstly, upon exposure to UV light, the photoinitiator (e.g., a Type II photoinitiator like camphorquinone) gets excited and abstracts a hydrogen atom from the BDMAB. This process generates a highly reactive aminyl radical that can initiate polymerization. Secondly, the aminyl radicals can react with oxygen, effectively scavenging it and preventing it from terminating the growing polymer chains. This allows the polymerization to proceed even in the presence of air. While direct studies on BDMAB are limited, research on structurally similar compounds like N,N-dimethylaminobenzyl alcohol (DMOH) has shown that such co-initiators lead to higher polymerization rates and greater double bond conversion.[3][4]
Q3: Can I use BDMAB with any photoinitiator?
A3: BDMAB is most effective when used with Type II photoinitiators, which initiate polymerization through a hydrogen abstraction mechanism. Common Type II photoinitiators include benzophenone, camphorquinone, and thioxanthone derivatives. The efficiency of the system depends on the interaction between the excited state of the photoinitiator and the amine co-initiator. It is always recommended to consult the technical data sheets for both the photoinitiator and the co-initiator to ensure compatibility.
Q4: What is the typical concentration range for BDMAB in a formulation?
A4: The optimal concentration of BDMAB can vary depending on the specific resin system, the photoinitiator used, and the desired curing properties. Generally, amine co-initiators are used in concentrations ranging from 0.5% to 5% by weight. It is crucial to optimize the concentration for your specific application. Too low a concentration may not be sufficient to overcome oxygen inhibition, while an excessively high concentration can lead to side reactions, potential yellowing of the cured product, and may not significantly improve the cure rate beyond a certain point. Studies on similar amine co-initiators have shown that increasing the amine ratio can lead to a higher degree of conversion and polymerization rate.[5]
Q5: Will using BDMAB cause my cured polymer to turn yellow?
A5: Amine co-initiators, including BDMAB, can sometimes contribute to yellowing in the cured polymer, especially upon prolonged exposure to UV light or heat. This can be due to the formation of colored byproducts from the photo-oxidation of the amine. To mitigate this, it is advisable to use the lowest effective concentration of the amine, ensure complete curing, and, if necessary, incorporate UV stabilizers or hindered amine light stabilizers (HALS) into the formulation.[3][6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Tacky or uncured surface after curing | Insufficient BDMAB concentration to scavenge surface oxygen. | Increase the concentration of BDMAB in increments (e.g., 0.5% wt.). |
| Low light intensity at the surface. | Increase the UV light intensity or decrease the distance between the light source and the sample. | |
| Insufficient cure time. | Increase the exposure time to UV light. | |
| Oxygen concentration is too high. | If possible, perform the curing in an inert atmosphere (e.g., nitrogen or argon). | |
| Slow polymerization rate | Low concentration of the photoinitiator or BDMAB. | Optimize the concentrations of both the photoinitiator and BDMAB. |
| Mismatch between the UV lamp's emission spectrum and the photoinitiator's absorption spectrum. | Ensure the UV lamp's output wavelength corresponds to the absorption maximum of the photoinitiator. | |
| Presence of other inhibitors in the resin formulation. | Check for and eliminate any other components that may inhibit free-radical polymerization. | |
| Yellowing of the cured polymer | High concentration of BDMAB. | Reduce the concentration of BDMAB to the minimum effective level. |
| Prolonged exposure to UV light or heat post-curing. | Store the cured product away from direct sunlight and high temperatures.[6][8] | |
| Oxidation of the amine. | Consider adding antioxidants or UV stabilizers to the formulation.[7] | |
| Inconsistent curing through the bulk of the material | Light scattering or absorption by fillers or pigments. | Use a photoinitiator that is sensitive to longer wavelengths for better penetration. |
| High viscosity of the resin limiting mobility of reactive species. | Gently heat the resin to reduce viscosity before curing. |
Quantitative Data on Oxygen Inhibition Mitigation
The following table summarizes the performance of various anti-oxygen inhibition additives in a model photopolymerization system. The data is presented as Double Bond Conversion (DBC) determined by FTIR spectroscopy. While this compound was not specifically tested in this study, the performance of other tertiary amines provides a useful benchmark.
Base Formulation: 1:1 w/w mixture of polyether urethane diacrylate and DPGDA with 2 wt% of a photoinitiator. Curing was performed in air.
| Additive Type | Specific Additive | Concentration (molar eq. to PI) | Double Bond Conversion (DBC %) |
| None | - | - | 27 |
| Tertiary Amine | N,N-Dimethyl-p-toluidine (DMPT) | 1 | 38 |
| Tertiary Amine | Triethanolamine (TEA) | 1 | 35 |
| Thiol | Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) | 1 | 46 |
| Thiol | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 1 | 47 |
| Phosphine | Triphenylphosphine (TPP) | 1 | 55 |
Data adapted from a comparative study on anti-oxygen inhibition strategies. The specific photoinitiator used was Speedcure BDMB.[9]
Experimental Protocols
Protocol 1: Evaluating the Efficacy of BDMAB in Overcoming Oxygen Inhibition using Real-Time FTIR Spectroscopy
This protocol allows for the real-time monitoring of the photopolymerization of an acrylate-based resin and the determination of the double bond conversion (DBC).
Materials:
-
Acrylate-based resin (e.g., a mixture of a diacrylate oligomer and a reactive diluent)
-
Photoinitiator (e.g., Camphorquinone, Benzophenone)
-
This compound (BDMAB)
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory and a UV/Vis light source.
Procedure:
-
Formulation Preparation: Prepare a series of formulations containing the acrylate resin, a fixed concentration of the photoinitiator (e.g., 1 wt%), and varying concentrations of BDMAB (e.g., 0%, 1%, 2%, 3% wt%).
-
Sample Application: Place a small drop of the formulated resin onto the ATR crystal of the FTIR spectrometer.
-
Baseline Spectrum: Record a baseline IR spectrum of the uncured resin.
-
Initiation of Polymerization: Start the real-time data acquisition and simultaneously expose the sample to a UV/Vis light source of a specific wavelength and intensity.
-
Monitoring the Reaction: Continuously collect IR spectra at regular intervals (e.g., every few seconds) for a predetermined duration (e.g., 5-10 minutes). The polymerization can be monitored by observing the decrease in the peak area of the acrylate double bond, typically around 1635 cm⁻¹ (C=C stretching) or 810 cm⁻¹ (C=C-H wagging).[10]
-
Data Analysis: Calculate the degree of conversion (DBC) at each time point using the following formula: DBC (%) = [1 - (Aₜ / A₀)] * 100 Where Aₜ is the area of the characteristic acrylate peak at time 't' and A₀ is the initial area of the peak before irradiation.
-
Comparison: Plot the DBC versus time for each BDMAB concentration to evaluate its effect on the polymerization kinetics and final conversion.
Signaling Pathways and Experimental Workflows
Mechanism of Oxygen Inhibition and Mitigation by BDMAB
Caption: Mechanism of oxygen inhibition and its mitigation by a BDMAB co-initiator system.
Experimental Workflow for Evaluating BDMAB Performance
Caption: Workflow for the quantitative analysis of BDMAB performance using real-time FTIR.
References
- 1. researchgate.net [researchgate.net]
- 2. radtech.org [radtech.org]
- 3. chillepoxy.com [chillepoxy.com]
- 4. A thiol-functional amine synergist as a co-initiator for DLP 3D printing applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00603A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. artresin.com [artresin.com]
- 7. How to solve the yellowing phenomenon of resin ï¼ - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 8. hirosarts.com [hirosarts.com]
- 9. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Reducing Yellowing in Polymers Cured with Benzyl 4-(dimethylamino)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering yellowing issues in polymers cured with Benzyl 4-(dimethylamino)benzoate.
Troubleshooting Guide
Yellowing in polymers cured with this compound is a common issue stemming from the photo-oxidative degradation of the aromatic amine structure. This guide provides a systematic approach to diagnosing and resolving discoloration problems.
dot
Caption: Troubleshooting workflow for diagnosing and mitigating yellowing in cured polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yellowing when using this compound?
A1: The primary cause of yellowing is the photo-oxidation of the this compound molecule. Aromatic amines, like the one in this compound, are susceptible to oxidation when exposed to UV light and oxygen. This process can form colored byproducts, known as chromophores, which absorb light in the blue-violet region of the spectrum, leading to a yellow appearance[1][2]. The degradation can be accelerated by heat and the presence of certain photoinitiators that generate free radicals[3].
Q2: How does the choice of photoinitiator affect yellowing?
A2: Certain photoinitiators can degrade into colored byproducts upon UV exposure, contributing to initial yellowing.[1] For formulations containing this compound, it is advisable to use "non-yellowing" photoinitiators. Type I photoinitiators that undergo cleavage to form non-colored, non-aromatic fragments are often preferred.
Q3: What are UV absorbers and how do they help reduce yellowing?
A3: UV absorbers are additives that protect the polymer by absorbing harmful UV radiation and dissipating it as less harmful thermal energy[4]. By preventing UV radiation from reaching the polymer backbone and the this compound, they significantly slow down the photo-degradation processes that lead to yellowing[5][6]. Common classes of UV absorbers include benzotriazoles and triazines.
Q4: What are Hindered Amine Light Stabilizers (HALS) and what is their role?
A4: Hindered Amine Light Stabilizers (HALS) are radical scavengers. They do not absorb UV radiation but work by trapping free radicals that are formed during the photo-oxidation of the polymer and additives[4][6]. HALS are particularly effective because they are regenerated in a cyclic process, allowing them to provide long-term protection at relatively low concentrations[6]. Combining HALS with UV absorbers often results in a synergistic effect, providing superior protection against yellowing[5][7].
Q5: Can the polymer resin itself contribute to yellowing?
A5: Yes, the choice of polymer resin is crucial. Resins with aromatic structures, such as those based on bisphenol A (e.g., many epoxy acrylates), are more prone to yellowing due to the photo-oxidation of these aromatic rings[1][3]. To minimize yellowing, consider using aliphatic or cycloaliphatic resins, such as aliphatic urethane acrylates, which are inherently more resistant to UV degradation[1].
Q6: How do curing conditions impact the final color of the polymer?
A6: Incomplete curing can leave behind residual monomers and unreacted photoinitiator, which can degrade over time and contribute to yellowing.[1] It is essential to ensure a full cure by optimizing UV intensity, exposure time, and the wavelength of the UV source to match the absorption spectrum of the photoinitiator. Curing in an inert atmosphere, such as nitrogen, can also reduce surface oxidation[1].
Data Presentation: Stabilizer Performance
The following tables summarize illustrative quantitative data on the effectiveness of different stabilizers in reducing the yellowness index of a polymer formulation cured with this compound. The yellowness index is a standard measure of the degree of yellowing.
Table 1: Effect of UV Absorbers and HALS on Yellowness Index
| Formulation ID | This compound (wt%) | UV Absorber (wt%) | HALS (wt%) | Initial Yellowness Index | Yellowness Index after 500h Accelerated Weathering |
| Control | 2.0 | 0.0 | 0.0 | 5.2 | 25.8 |
| UVA-1 | 2.0 | 1.0 (Benzotriazole type) | 0.0 | 4.8 | 15.3 |
| HALS-1 | 2.0 | 0.0 | 1.0 | 5.1 | 12.1 |
| UVA-1 + HALS-1 | 2.0 | 1.0 (Benzotriazole type) | 1.0 | 4.5 | 8.7 |
Table 2: Comparison of Aromatic vs. Aliphatic Resins
| Formulation ID | Resin Type | This compound (wt%) | Stabilizer Package (UVA+HALS, 2 wt%) | Initial Yellowness Index | Yellowness Index after 500h Accelerated Weathering |
| Aromatic-Resin | Aromatic Urethane Acrylate | 2.0 | Yes | 6.1 | 18.4 |
| Aliphatic-Resin | Aliphatic Urethane Acrylate | 2.0 | Yes | 3.5 | 7.2 |
Experimental Protocols
Protocol 1: Sample Preparation for Yellowness Index Measurement
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Formulation: Prepare the liquid resin formulation by mixing the monomer, this compound, photoinitiator, and any additives (UV absorbers, HALS) in the desired weight percentages. Ensure thorough mixing in a dark, sealed container.
-
Casting: Cast the liquid formulation onto a transparent substrate (e.g., glass slide) to a uniform thickness (e.g., 100 µm).
-
Curing: Cure the sample using a UV lamp with a specific wavelength and intensity (e.g., 365 nm, 1000 mJ/cm²).
-
Initial Measurement: Measure the initial yellowness index of the cured film using a spectrophotometer or colorimeter according to ASTM E313.
-
Accelerated Weathering: Expose the cured samples to accelerated weathering conditions (e.g., in a QUV chamber with alternating cycles of UV-A radiation and condensation) for a specified duration (e.g., 500 hours).
-
Final Measurement: After the weathering period, re-measure the yellowness index of the samples.
Signaling Pathways and Mechanisms
Photodegradation Pathway of this compound
The yellowing associated with this compound is initiated by the absorption of UV light, which excites the molecule and can lead to the formation of radicals. In the presence of oxygen, these radicals can undergo a series of reactions to form colored oxidation products.
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Caption: Proposed photodegradation pathway of this compound leading to yellowing.
Mechanism of Action of UV Stabilizers
UV absorbers and HALS work synergistically to protect the polymer from the damaging effects of UV radiation and subsequent oxidation.
dot
References
- 1. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. researchgate.net [researchgate.net]
- 3. Solution to yellowing problem with UV epoxy resin - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 4. Protecting coatings with UV absorbers and light stabilizers from BASF | Where business meets science [insights.basf.com]
- 5. HALS UV Absorber, Benzoate UV Absorber Wholesale Manufacturer/Supplier| Tintoll [uvabsorber.com]
- 6. uvabsorber.com [uvabsorber.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Benzyl 4-(dimethylamino)benzoate in Monomer Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively dissolving Benzyl 4-(dimethylamino)benzoate in various monomer formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in monomer formulations?
A1: this compound is a solid, organic compound. In polymer chemistry, it primarily functions as a photoinitiator or a co-initiator, particularly in UV-curable resin systems. Upon exposure to ultraviolet (UV) light, it helps to initiate the polymerization process of monomers, leading to the formation of a solid polymer.
Q2: What are the general challenges in dissolving this compound in monomer formulations?
A2: Like many solid photoinitiators, this compound can exhibit limited solubility in certain monomer systems, especially at higher concentrations. This can lead to issues such as incomplete dissolution, the formation of particulates, or recrystallization over time, which can negatively impact the curing process and the final properties of the polymer.
Q3: What types of monomers is this compound typically used with?
A3: It is commonly used in free-radical photopolymerization systems, which include a wide range of acrylate and methacrylate monomers. These are valued for their rapid curing speeds and the diverse properties achievable in the final polymers.
Q4: Are there any safety precautions I should take when handling this compound?
A4: Yes, it is crucial to handle this chemical with care in a well-ventilated area. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in monomer formulations.
Issue 1: The photoinitiator is not dissolving completely in the monomer.
-
Possible Cause 1: Low Solubility at Room Temperature.
-
Solution: Gently warm the monomer or the monomer/photoinitiator mixture. Heating reduces the viscosity of the monomer and generally increases the solubility of the solid photoinitiator.[1][2] It is recommended to start with a low temperature (e.g., 40-50°C) and gradually increase if necessary, while continuously stirring.[3][4] Monitor the temperature to avoid premature polymerization, especially with monomers that have a lower thermal stability.
-
-
Possible Cause 2: Insufficient Mixing.
-
Solution: Ensure vigorous and continuous agitation. Use a magnetic stirrer, overhead stirrer, or a shaker to provide adequate mixing energy to break down the solid particles and facilitate dissolution.
-
-
Possible Cause 3: Saturation Limit Reached.
-
Solution: The desired concentration may exceed the solubility limit of the photoinitiator in the specific monomer at a given temperature. Consider reducing the concentration of this compound. Alternatively, introduce a co-solvent that has good solubility for both the photoinitiator and the monomer.
-
Issue 2: The photoinitiator dissolves upon heating but recrystallizes upon cooling.
-
Possible Cause 1: Supersaturated Solution.
-
Solution: The solution was likely supersaturated at the higher temperature. To address this, you can either maintain the formulation at a slightly elevated temperature until use (if the process allows) or reduce the photoinitiator concentration to a level that remains soluble at ambient temperature.
-
-
Possible Cause 2: Slow Dissolution Kinetics.
-
Solution: Even if thermodynamically soluble, the dissolution process might be slow. Try maintaining the elevated temperature and stirring for a longer period to ensure complete and stable dissolution.
-
-
Possible Cause 3: Purity of Monomers and Photoinitiator.
-
Solution: Impurities can sometimes affect solubility and promote crystallization. Ensure you are using high-purity monomers and photoinitiator.[3]
-
Issue 3: The use of a co-solvent is affecting the final polymer properties.
-
Possible Cause 1: Interference with Polymerization.
-
Solution: Some solvents can interfere with the photopolymerization kinetics, potentially slowing down the cure speed or reducing the final conversion of the monomers.[5][6] It is crucial to select a co-solvent that is compatible with the polymerization process. Low volatility, non-reactive co-solvents are often preferred.
-
-
Possible Cause 2: Plasticizing Effect.
-
Solution: Residual solvent in the cured polymer can act as a plasticizer, reducing the hardness and mechanical strength of the final product. If a co-solvent is necessary, use the minimum amount required for dissolution and consider a post-curing step (e.g., gentle heating) to help evaporate any remaining solvent.
-
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in a Liquid Monomer
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Preparation: In a clean, dry glass vessel, add the desired amount of the liquid monomer.
-
Addition of Photoinitiator: Weigh the required amount of this compound and add it to the monomer.
-
Mixing: Place a magnetic stir bar in the vessel and place it on a magnetic stirrer hotplate.
-
Heating (if necessary): Start stirring at a moderate speed. If the photoinitiator does not dissolve at room temperature, gently heat the mixture to 40-50°C.[3][4]
-
Dissolution: Continue stirring and maintaining the temperature until all the solid has completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Cooling and Storage: Once dissolved, allow the solution to cool to room temperature while still stirring. Observe for any signs of recrystallization. Store the formulation in a dark, cool place to prevent premature polymerization.
Protocol 2: Using a Co-solvent to Aid Dissolution
-
Co-solvent Selection: Choose a co-solvent that is a good solvent for this compound and is miscible with the primary monomer. Common choices may include esters like ethyl acetate or ketones like acetone, but their compatibility with the specific polymerization process must be verified.
-
Pre-dissolving the Photoinitiator: In a separate vessel, dissolve the weighed amount of this compound in the minimum amount of the selected co-solvent.
-
Blending: While stirring the main monomer, slowly add the photoinitiator/co-solvent solution.
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Homogenization: Continue to stir the final formulation for a period to ensure it is homogeneous.
-
Solvent Removal (Optional): If the co-solvent is volatile and its presence in the final product is undesirable, it may be possible to remove it under reduced pressure, provided the monomer is not highly volatile. This step requires careful control of temperature and pressure to avoid monomer loss.
Data Presentation
Table 1: Qualitative Solubility of Structurally Similar Photoinitiators in Common Monomers
Disclaimer: The following data is for photoinitiators structurally analogous to this compound and should be used as a general guideline. Actual solubility of this compound may vary and should be determined experimentally.
| Monomer Type | Example Monomers | Expected Solubility of Benzoate Esters |
| Mono-functional Acrylates | Isobornyl Acrylate (IBOA), 2-Phenoxyethyl Acrylate (PEA) | Moderate to Good |
| Multi-functional Acrylates | Hexanediol Diacrylate (HDDA), Trimethylolpropane Triacrylate (TMPTA) | Moderate |
| Methacrylates | Methyl Methacrylate (MMA), Benzyl Methacrylate (BMA) | Good |
| Vinyl Esters | Vinyl Benzoate | Good |
Table 2: Recommended Starting Conditions for Dissolution
| Parameter | Recommended Range | Notes |
| Temperature | Room Temperature to 60°C | Start at a lower temperature and increase gradually. Avoid excessive heat to prevent premature polymerization.[1] |
| Stirring Speed | 200 - 500 rpm | Adjust based on the viscosity of the monomer and the volume of the mixture. |
| Dissolution Time | 30 - 120 minutes | Highly dependent on the specific monomer, concentration, and temperature. |
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete dissolution.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Optimizing Curing Speed with Benzyl 4-(dimethylamino)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-(dimethylamino)benzoate to optimize curing speed in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during photopolymerization experiments using this compound.
| Issue | Potential Causes | Recommended Solutions |
| Slow or Incomplete Curing | 1. Inappropriate Light Source: The emission spectrum of the light source does not sufficiently overlap with the absorption spectrum of the photosensitizer. 2. Low Light Intensity: The light intensity is too low to generate an adequate number of initiating radicals. 3. Incorrect this compound Concentration: The concentration of the co-initiator is either too low to efficiently generate radicals or too high, causing a filtering effect that blocks light from penetrating the sample.[1] 4. Oxygen Inhibition: Atmospheric oxygen can quench the excited state of the photoinitiator or scavenge free radicals, inhibiting polymerization at the surface.[2] 5. Presence of Inhibitors: Acidic monomers or impurities in the formulation can react with the amine co-initiator, reducing its effectiveness. | 1. Match Light Source to Photosensitizer: Ensure the light source's emission wavelength (e.g., 365 nm, 405 nm LED) corresponds to the absorption maximum of the chosen photosensitizer (e.g., a thioxanthone derivative). 2. Increase Light Intensity or Exposure Time: Gradually increase the light intensity or the duration of exposure. Be aware that excessive heat generation can be a side effect.[3][4] 3. Optimize Co-initiator Concentration: Systematically vary the concentration of this compound to find the optimal level for your specific formulation and sample thickness. A typical starting range is 0.5-2.0 wt%. 4. Minimize Oxygen Exposure: Perform curing in an inert atmosphere (e.g., nitrogen blanket) or use a barrier coating to reduce oxygen contact at the surface. Increasing the photoinitiator concentration can also help counteract oxygen inhibition.[5] 5. Purify Monomers and Reagents: Ensure all components of the formulation are free from acidic impurities or other potential inhibitors. |
| Yellowing of the Cured Polymer | 1. Excess this compound: High concentrations of aromatic amine co-initiators can lead to the formation of colored byproducts upon exposure to light. 2. Photosensitizer Degradation: Certain photosensitizers can degrade into colored species after prolonged light exposure. | 1. Reduce Co-initiator Concentration: Use the minimum effective concentration of this compound required for efficient curing. 2. Select a More Photostable Photosensitizer: Consider using a photosensitizer that is less prone to photobleaching or degradation into colored byproducts. |
| Poor Cure Depth | 1. High Photoinitiator System Concentration: Excessive concentrations of the photosensitizer and/or this compound can absorb too much light at the surface, preventing it from reaching deeper into the sample.[1] 2. Light Scattering: Fillers or other components in the formulation can scatter the curing light, reducing its penetration depth. | 1. Optimize Photoinitiator and Co-initiator Concentrations: Reduce the concentration of the light-absorbing species to allow for deeper light penetration. There is an optimal photoinitiator concentration that maximizes cure depth.[1] 2. Modify Formulation: If possible, use fillers with a refractive index that more closely matches the resin to minimize light scattering. |
| Inconsistent Curing Results | 1. Variable Light Intensity: Fluctuations in the output of the curing lamp can lead to inconsistent results. 2. Inhomogeneous Mixing: Poor dispersion of the photoinitiator system within the resin can result in localized areas of uncured or partially cured material. | 1. Monitor Lamp Output: Regularly check the intensity of your curing lamp to ensure consistent output. 2. Ensure Thorough Mixing: Use appropriate mixing techniques to ensure a homogeneous distribution of this compound and the photosensitizer throughout the resin formulation. |
Frequently Asked Questions (FAQs)
1. What is the role of this compound in a photopolymerization reaction?
This compound is a tertiary amine that functions as a co-initiator in Type II photoinitiator systems.[6][7] In this system, a photosensitizer (like camphorquinone or a thioxanthone derivative) absorbs light and enters an excited state.[6][8] The excited photosensitizer then interacts with this compound, which acts as an electron and hydrogen donor, to generate free radicals.[9] These free radicals are the primary species that initiate the polymerization of monomers.
2. How do I select the right photosensitizer to use with this compound?
The choice of photosensitizer is critical and depends on the wavelength of your light source. The absorption spectrum of the photosensitizer must overlap with the emission spectrum of the lamp for efficient energy transfer to occur. For example, thioxanthone derivatives are often used with UV-A light sources (around 365 nm), while camphorquinone is used with blue light (around 470 nm).
3. What is the typical concentration range for this compound in a formulation?
The optimal concentration of this compound depends on several factors, including the type and concentration of the photosensitizer, the monomer system, the sample thickness, and the desired curing speed. A general starting point is between 0.5% and 2.0% by weight. For low amine concentrations (<0.1 wt%), the rate of radical formation is dependent on the amine concentration, while at intermediate concentrations (0.1-0.5 wt%), the rate becomes independent of the amine concentration and is more reliant on its reactivity.[10]
4. Can I use this compound with LED curing systems?
Yes, this compound can be effectively used in photoinitiator systems designed for LED curing.[10] The key is to pair it with a photosensitizer that has a strong absorption at the specific wavelength of the LED (e.g., 365 nm, 395 nm, or 405 nm).
5. Does the presence of water or acidic components affect curing performance?
Yes, both water and acidic monomers can negatively impact the curing process. Acidic components can react with the amine co-initiator, forming a salt and blocking the electron transfer step necessary for radical generation. Water can also decrease the degree of conversion and the rate of polymerization.
Quantitative Data
The following tables summarize the impact of co-initiator concentration and type on curing performance, based on studies of analogous amine co-initiators.
Table 1: Effect of Amine Co-initiator Concentration on Polymerization Rate and Conversion
| Co-initiator | Concentration (wt%) | Maximum Polymerization Rate (s⁻¹) | Final Degree of Conversion (%) |
| EDMAB* | 0.5 | 0.25 | 68.2 |
| DMAEMA** | 0.5 | 0.21 | 69.9 |
| TUMA | 0.5 | 0.12 | 65.2 |
| TUMA | 1.75 | 0.17 | 70.1 |
*Ethyl 4-(dimethylamino)benzoate (a close analog to this compound) **2-(dimethylamino)ethyl methacrylate ***A novel synthesized tertiary amine co-initiator (Data adapted from a study on dental resins)[8]
Table 2: Comparison of Polymer Properties with Different Amine Ratios
| Photoinitiator:Amine Ratio (by weight) | Degree of Conversion (%) | Maximum Polymerization Rate (relative units) | Knoop Hardness (KHN) | Water Solubility (%) |
| 2:1 | Lower | Lower | Lower | Higher |
| 1:1 | Moderate | Moderate | Moderate | Moderate |
| 1:1.5 | Higher | Higher | Higher | Lower |
| 1:2 | Highest | Highest | Highest | Lowest |
(Data trends are based on studies using Ethyl 4-(dimethylamino)benzoate with camphorquinone and/or phenylpropanedione as the photoinitiator.)
Experimental Protocols
Protocol 1: General Procedure for UV Curing of a Monomer Formulation
-
Formulation Preparation:
-
In a light-protected container, combine the desired monomer(s) (e.g., a mixture of Bis-GMA and TEGDMA).
-
Add the chosen photosensitizer (e.g., 0.5 wt% camphorquinone).
-
Add this compound (e.g., 1.0 wt%).
-
Mix the components thoroughly until a homogeneous solution is obtained. It is recommended to mix in the dark to prevent premature polymerization.
-
-
Sample Preparation:
-
Place the formulated resin into a mold of the desired thickness (e.g., a 2 mm deep Teflon mold).
-
Cover the mold with a transparent Mylar strip to prevent oxygen inhibition at the surface.
-
-
UV Curing:
-
Position the light source (e.g., a 365 nm UV-LED lamp with an intensity of 1000 mW/cm²) at a fixed distance from the sample.
-
Irradiate the sample for a predetermined time (e.g., 60 seconds).
-
-
Post-Cure Evaluation:
-
Remove the cured sample from the mold.
-
Evaluate the degree of cure using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the monomer's vinyl peak, or by measuring the hardness of the top and bottom surfaces.
-
Visualizations
Caption: Type II photoinitiation mechanism with this compound.
Caption: A logical workflow for troubleshooting common curing issues.
References
- 1. princeton.edu [princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. The effects of light intensity and light-curing time on the degree of polymerization of dental composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Curing Light Intensity on Polymerization Shrinkage Stress IADR Abstract Archives [iadr.abstractarchives.com]
- 5. researchgate.net [researchgate.net]
- 6. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations - Google Patents [patents.google.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Side reactions and byproducts of Benzyl 4-(dimethylamino)benzoate photolysis
Technical Support Center: Photolysis of Benzyl 4-(dimethylamino)benzoate
This technical support guide is intended for researchers, scientists, and drug development professionals working with the photolysis of this compound. It provides troubleshooting advice and answers to frequently asked questions regarding potential side reactions and byproduct formation.
Disclaimer: Direct experimental data on the photolysis of this compound is limited in publicly available literature. The information provided below is extrapolated from studies on structurally similar compounds, such as Benzyl benzoate and 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA). These insights can serve as a valuable starting point for troubleshooting and understanding potential experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary photolysis products of this compound?
Based on related compounds, the primary photochemical reaction is expected to be the homolytic cleavage of the benzyl-oxygen bond of the ester. This would generate a 4-(dimethylamino)benzoyl radical and a benzyl radical. These reactive intermediates can then lead to the formation of 4-(dimethylamino)benzoic acid and benzyl alcohol, among other products.
Q2: What are the likely side reactions and byproducts I should be aware of?
Several side reactions can occur, leading to a variety of byproducts. Key potential side reactions include:
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Dealkylation: The dimethylamino group is susceptible to photodegradation, leading to the loss of one or both methyl groups to form 4-(methylamino)benzoic acid benzyl ester and 4-aminobenzoic acid benzyl ester, respectively.
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Oxidation/Hydroxylation: The benzene rings of both the benzoate and benzyl moieties can undergo oxidation or hydroxylation, especially in the presence of oxygen, forming various phenolic and oxidized derivatives.
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Radical Recombination: The initial radicals formed can recombine in various ways or react with the solvent, leading to a complex mixture of products. For instance, the benzyl radical could dimerize to form bibenzyl.
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Decarboxylation: The 4-(dimethylamino)benzoyl radical could potentially undergo decarboxylation to form N,N-dimethylaniline.
Q3: My reaction mixture is turning yellow/brown. What could be the cause?
The formation of colored byproducts is common in photolysis reactions. This can be attributed to the formation of highly conjugated or oxidized species. The specific chromophores are likely complex and result from secondary reactions of the initial photoproducts. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation if color formation is a concern.
Q4: How can I minimize the formation of side products?
Minimizing byproducts can be challenging, but the following strategies may help:
-
Wavelength Selection: Using a more selective wavelength of light that specifically excites the parent compound without promoting secondary photolysis of the products can be beneficial.
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Inert Atmosphere: As mentioned, performing the reaction under an inert atmosphere can reduce oxidation-related byproducts.
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Solvent Choice: The solvent can play a significant role in the reaction pathway. Aprotic and non-polar solvents may favor different reaction pathways compared to protic or polar solvents.
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Reaction Time and Temperature: Optimizing the irradiation time to achieve a reasonable conversion of the starting material without excessive degradation of the primary products is crucial. Lowering the temperature may also help to slow down secondary reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired photoproduct | - Inefficient light absorption by the starting material.- Competing side reactions consuming the starting material or intermediates.- Recombination of radicals to reform the starting material. | - Check the absorption spectrum of this compound and ensure the light source emits at an appropriate wavelength.- Optimize reaction conditions (solvent, temperature, concentration) to favor the desired pathway.- Consider using a photosensitizer if direct photolysis is inefficient. |
| Complex product mixture observed in analysis (e.g., HPLC, GC-MS) | - Multiple side reactions occurring simultaneously.- Secondary photolysis of primary products. | - Reduce the irradiation time to minimize the formation of secondary products.- Use a light filter to narrow the wavelength range of the incident light.- Employ a different solvent to alter the reaction pathway.- Analyze samples at different time points to understand the reaction progress. |
| Formation of insoluble materials/precipitate | - Polymerization of radical intermediates or degradation products. | - Decrease the concentration of the starting material.- Use a solvent that can better solubilize potential polymeric byproducts.- Perform the reaction at a lower temperature. |
| Inconsistent reaction rates between batches | - Fluctuations in light source intensity.- Variations in the concentration of dissolved oxygen.- Impurities in the starting material or solvent. | - Monitor and standardize the output of the light source.- Degas the solvent and maintain an inert atmosphere during the reaction.- Use high-purity starting materials and solvents. |
Data Presentation
Due to the lack of specific quantitative data for the photolysis of this compound, the following table presents hypothetical data based on expected byproducts. This table is for illustrative purposes to guide researchers in their analysis.
Table 1: Hypothetical Product Distribution in the Photolysis of this compound in Methanol
| Compound | Retention Time (min) | Relative Peak Area (%) |
| This compound | 15.2 | 40 |
| 4-(dimethylamino)benzoic acid | 8.5 | 25 |
| Benzyl alcohol | 7.1 | 15 |
| Benzyl methyl ether | 9.8 | 5 |
| 4-(methylamino)benzoic acid benzyl ester | 14.5 | 5 |
| Benzaldehyde | 6.4 | 3 |
| Other unidentified byproducts | - | 7 |
Experimental Protocols
The following is a generalized experimental protocol for the photolysis of this compound. Researchers should adapt this protocol based on their specific equipment and experimental goals.
General Photolysis Protocol
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Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) in a quartz reaction vessel. The concentration should be optimized, but a starting point of 0.1-1.0 mM is common.
-
Degassing (Optional but Recommended): Degas the solution by bubbling with an inert gas (e.g., N₂ or Ar) for 15-30 minutes to remove dissolved oxygen.
-
Irradiation: Place the reaction vessel in a photolysis reactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 290 nm). Maintain a constant temperature using a cooling system.
-
Reaction Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture for analysis by techniques such as HPLC, GC-MS, or UV-Vis spectroscopy to monitor the disappearance of the starting material and the formation of products.
-
Work-up and Analysis: After the desired reaction time, stop the irradiation. The reaction mixture can be concentrated under reduced pressure. The products can then be separated and purified using techniques like column chromatography. The identity of the products should be confirmed by spectroscopic methods (e.g., NMR, MS).
Mandatory Visualization
Caption: Proposed photolysis pathway of this compound.
Caption: A logical workflow for troubleshooting photolysis experiments.
Technical Support Center: Enhancing Depth of Cure in Pigmented Systems with Benzyl 4-(dimethylamino)benzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Benzyl 4-(dimethylamino)benzoate to improve the depth of cure in pigmented photopolymerizable systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in pigmented photopolymerizable systems?
A1: this compound is a tertiary amine co-initiator. In photopolymerization, it is primarily used in conjunction with a Type II photoinitiator, such as camphorquinone (CQ) or benzophenone. Its main role is to act as a synergist, accelerating the curing process and helping to overcome oxygen inhibition at the surface. This is particularly crucial in pigmented systems where pigments can scatter and absorb the curing light, making a complete cure throughout the material's depth more challenging.
Q2: How does this compound work to enhance the depth of cure?
A2: this compound functions as an electron and hydrogen donor. When a Type II photoinitiator is exposed to light of a suitable wavelength, it enters an excited state. In this state, it can interact with the this compound molecule. An electron and a proton are transferred from the amine co-initiator to the photoinitiator, generating a reactive free radical on the co-initiator. This radical then initiates the polymerization of the monomers. By efficiently generating these initiating radicals, the polymerization process is accelerated, allowing the cure to propagate deeper into the pigmented material before the light is fully attenuated.
Q3: What are the typical concentrations of this compound used in formulations?
A3: The optimal concentration of this compound depends on several factors, including the type and concentration of the photoinitiator, the type and concentration of pigments, the resin system, and the desired final properties. Generally, amine co-initiators are used in concentrations ranging from 0.5% to 2.5% by weight of the resin. It is crucial to optimize the concentration for each specific formulation, as excessive amounts can have detrimental effects.
Q4: Are there any compatibility issues to be aware of when using this compound?
A4: this compound is generally soluble in common resin monomers. However, it is always recommended to perform compatibility tests with the specific resin system being used. Incompatibilities can manifest as cloudiness or phase separation in the uncured resin.
Q5: Can this compound be used with Type I photoinitiators?
A5: Type I photoinitiators, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), undergo unimolecular cleavage upon light exposure to form free radicals and therefore do not require a co-initiator like this compound. While not necessary for initiation, the addition of an amine co-initiator to a Type I system can sometimes help to mitigate oxygen inhibition at the surface.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inadequate Depth of Cure | 1. Insufficient Co-initiator Concentration: The concentration of this compound may be too low to effectively participate in the initiation process. 2. High Pigment Concentration: The pigment is absorbing or scattering too much of the curing light, preventing it from reaching deeper into the material.[1][2] 3. Incorrect Light Source: The spectral output of the curing lamp may not be well-matched with the absorption spectrum of the photoinitiator. | 1. Optimize Co-initiator Concentration: Systematically increase the concentration of this compound in small increments (e.g., 0.25 wt%) and measure the depth of cure. 2. Adjust Pigment Level: If possible, reduce the pigment concentration or use pigments with a lower opacity in the curing wavelength range. 3. Verify Light Source: Ensure the light source emits at the optimal wavelength for the chosen photoinitiator (e.g., ~470 nm for Camphorquinone). |
| Yellowing of the Cured Material | 1. Amine Co-initiator Oxidation: Tertiary amines, including this compound, can oxidize over time, leading to a yellow discoloration of the final product.[3] This can be exacerbated by heat and exposure to UV light. 2. Photoinitiator By-products: Some photoinitiators can generate colored by-products upon photolysis. | 1. Use Alternative Photoinitiator Systems: Consider using a Type I photoinitiator (e.g., TPO) which does not require an amine co-initiator, as this can significantly reduce yellowing.[3] 2. Incorporate UV Stabilizers: Add UV stabilizers and antioxidants to the formulation to minimize long-term discoloration. 3. Minimize Heat Exposure: Store the cured material away from excessive heat and direct sunlight. |
| Poor Surface Cure (Tacky Surface) | 1. Oxygen Inhibition: Oxygen in the atmosphere can scavenge free radicals at the surface, inhibiting polymerization and leaving a tacky, uncured layer. | 1. Increase Co-initiator Concentration at the Surface: While challenging to control, a slightly higher concentration of this compound can help to more rapidly generate radicals to overcome oxygen inhibition. 2. Use a Barrier Coating: Apply a thin, oxygen-impermeable layer (e.g., glycerin or a transparent film) to the surface before curing. 3. Cure in an Inert Atmosphere: If possible, cure the sample in a nitrogen or argon atmosphere to eliminate oxygen. |
| Inconsistent Curing Results | 1. Inhomogeneous Mixing: The photoinitiator and co-initiator may not be uniformly dispersed throughout the pigmented resin. 2. Variable Light Intensity: The intensity of the curing lamp may be fluctuating or not uniform across the entire sample surface. | 1. Ensure Thorough Mixing: Use high-shear mixing to ensure all components are homogeneously distributed in the resin. 2. Monitor and Calibrate Light Source: Regularly check the output of the curing lamp with a radiometer to ensure consistent and uniform intensity. |
Quantitative Data
The following table presents representative data on the effect of co-initiator concentration on the depth of cure and surface hardness in a pigmented resin system. The data is based on a study using ethyl-4-dimethylaminobenzoate (EDMAB), a co-initiator with a very similar structure and function to this compound, in combination with camphorquinone (CQ) as the photoinitiator.
Table 1: Effect of Co-initiator (EDMAB) Concentration on Knoop Hardness and Depth of Cure in a Pigmented Dental Composite
| CQ Conc. (mol%) | EDMAB Conc. (mol%) | Top Knoop Hardness (KHN) | Bottom Knoop Hardness (KHN) | Depth of Cure (mm) |
| 1.44 | 0.42 | 55.2 | 45.1 | 4.0 |
| 1.44 | 0.83 | 58.1 | 48.3 | 4.0 |
| 1.44 | 1.65 | 56.9 | 46.7 | 4.0 |
| 2.40 | 0.42 | 57.8 | 47.9 | 4.0 |
| 2.40 | 0.83 | 60.3 | 51.2 | 4.0 |
| 2.40 | 1.65 | 59.1 | 49.5 | 4.0 |
Data is representative and adapted from a study on the optimization of photoinitiator and co-initiator concentrations in experimental dental composites. The study found that an optimal ratio of photoinitiator to co-initiator is crucial for maximizing hardness and that depth of cure can be influenced by these concentrations.[4]
Experimental Protocols
Protocol 1: Determination of Depth of Cure (ISO 4049:2019 Scrape Test Method)
Objective: To determine the depth of cure of a pigmented, light-activated resin system according to the ISO 4049 standard.
Materials:
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Pigmented photopolymerizable resin
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Cylindrical mold (stainless steel or other rigid material), 4 mm internal diameter and at least 6 mm in height
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Mylar or polyester strip
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Glass slide
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Light-curing unit with a known and calibrated output
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Plastic or metal spatula
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Digital calipers with a resolution of at least 0.01 mm
Procedure:
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Place the cylindrical mold on a Mylar strip resting on a glass slide.
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Fill the mold with the pigmented resin, taking care to avoid trapping air bubbles.
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Place another Mylar strip on top of the filled mold and press gently with a second glass slide to extrude any excess material and create a flat surface.
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Position the tip of the light-curing unit as close as possible to the top Mylar strip and irradiate the sample for the manufacturer's recommended time or a standardized experimental time.
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After curing, carefully remove the mold from the glass slide and the Mylar strips.
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Gently extrude the cured resin cylinder from the mold.
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Using a plastic or metal spatula, carefully scrape away the uncured, soft material from the bottom of the cylinder (the side that was not directly exposed to the light).
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Measure the length of the remaining hardened cylinder using digital calipers.
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The depth of cure is calculated as half of this measured length.
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Repeat the procedure for a statistically significant number of samples (n≥3) and report the mean and standard deviation.
Protocol 2: Determination of Depth of Cure (Vickers Hardness Ratio Method)
Objective: To assess the depth of cure by measuring the microhardness at the top and bottom surfaces of a cured sample. A bottom-to-top hardness ratio of ≥ 0.8 is generally considered to indicate an adequate cure.[5]
Materials:
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Pigmented photopolymerizable resin
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Cylindrical mold (e.g., 4 mm diameter, 2 mm height)
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Mylar or polyester strips
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Glass slides
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Light-curing unit
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Vickers microhardness tester
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Polishing equipment with progressively finer abrasive papers (e.g., up to 1200 grit) and polishing cloths with diamond paste (e.g., 1 µm)
Procedure:
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Prepare a 2 mm thick cylindrical sample of the pigmented resin as described in Protocol 1 (steps 1-4).
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After curing, remove the sample from the mold and store it in a dark, dry place at 37°C for 24 hours to ensure complete polymerization.
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Measure the Vickers hardness of the top surface (the surface directly exposed to the curing light). Make at least three indentations and calculate the average value.
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Measure the Vickers hardness of the bottom surface. Make at least three indentations and calculate the average value.
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Calculate the hardness ratio: (Average bottom surface hardness) / (Average top surface hardness).
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Repeat the procedure for a statistically significant number of samples (n≥3) and report the mean and standard deviation of the hardness ratio.
Visualizations
Caption: Mechanism of radical formation with a Type II photoinitiator and this compound.
Caption: Workflow for determining the depth of cure using two common methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Depth of cure of dental resin composites: ISO 4049 depth and microhardness of types of materials and shades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites [mdpi.com]
Addressing low conversion rates in Benzyl 4-(dimethylamino)benzoate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges, particularly low conversion rates, encountered during the polymerization of Benzyl 4-(dimethylamino)benzoate. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry.
Troubleshooting Guide: Addressing Low Conversion Rates
Low conversion rates in the polymerization of this compound can stem from several factors related to the monomer's unique structure, reaction conditions, and reagent purity. The following section addresses common issues in a question-and-answer format.
Q1: My polymerization of this compound is showing very low to no conversion. What are the most likely causes?
A1: Low or no conversion is a common issue and can often be attributed to inhibition or retardation effects. The primary suspects are:
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Oxygen Inhibition: Free radical polymerization is highly sensitive to oxygen, which acts as a radical scavenger, terminating polymer chains prematurely.
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Inhibitor Presence: The monomer itself or the solvent may contain inhibitors (like MEHQ, BHT) added for stabilization during storage. These must be removed prior to polymerization.
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Monomer Impurities: Impurities in the this compound monomer can act as chain transfer agents or inhibitors, leading to low conversion and reduced molecular weight.
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Inherent Retardation by the Dimethylamino Group: The dimethylamino group on the monomer can participate in side reactions that retard polymerization, a known phenomenon with aromatic amines in radical polymerizations.[1]
Q2: I've degassed my reaction mixture thoroughly, but the conversion is still low. What should I investigate next?
A2: If oxygen has been effectively removed, consider the following:
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Initiator Choice and Concentration: The type and amount of initiator are critical. For free-radical polymerization of functionalized monomers, initiators like AIBN or BPO are common. However, the optimal concentration is key; too little will result in slow initiation, while too much can lead to premature termination. For ionic monomers, an initiator concentration of 0.5-1.0 wt% is often recommended.[2]
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Reaction Temperature: The reaction temperature must be appropriate for the chosen initiator's half-life. If the temperature is too low, the rate of radical formation will be insufficient. Conversely, excessively high temperatures can lead to side reactions and degradation.
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Solvent Selection: The solvent can significantly impact polymerization kinetics. Ensure the chosen solvent is pure and does not interfere with the polymerization. For similar polymerizations, solvents like 1,4-dioxane have been used.[3]
Q3: Could the dimethylamino group on the monomer be interfering with the polymerization?
A3: Yes, this is a strong possibility. The tertiary amine functionality can have a dual role. While it can be used as a co-initiator in some systems, in free-radical polymerization, it can also act as a retarder by reacting with propagating radicals to form less reactive species. This can lead to a decrease in the overall rate of polymerization.[1]
Q4: How can I purify my this compound monomer to improve polymerization results?
A4: Monomer purity is crucial. A general procedure for purifying similar functionalized monomers involves the following steps:
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Washing: Dissolve the monomer in a suitable organic solvent (e.g., diethyl ether, dichloromethane) and wash with a dilute aqueous base (e.g., 5% NaOH solution) to remove acidic inhibitors.
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Drying: Dry the organic layer over an anhydrous salt (e.g., MgSO₄, Na₂SO₄).
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Filtration and Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure.
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Recrystallization or Column Chromatography: Further purify the monomer by recrystallization from a suitable solvent or by column chromatography.
Frequently Asked Questions (FAQs)
Q: What is a typical initiator concentration for the free-radical polymerization of this compound?
A: While the optimal concentration should be determined experimentally, a starting point for initiators like AIBN or BPO is typically in the range of 0.1 to 1.0 mol% with respect to the monomer.
Q: What are suitable solvents for the polymerization of this compound?
A: Solvents such as 1,4-dioxane, dimethylformamide (DMF), and toluene are often used for the polymerization of benzyl-containing monomers. The choice will depend on the desired polymer properties and reaction temperature. It is critical to use anhydrous and inhibitor-free solvents.
Q: At what temperature should I conduct the polymerization?
A: The temperature should be chosen based on the thermal decomposition characteristics of your initiator. For AIBN, a common temperature range is 60-80 °C. For BPO, a similar range is often employed.
Q: Is controlled radical polymerization, like RAFT, a suitable method for this compound?
A: Yes, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an excellent choice for monomers with functional groups like the dimethylamino group.[4] RAFT allows for better control over molecular weight and dispersity, and can be less susceptible to some of the retardation effects seen in conventional free-radical polymerization.
Data Presentation
Table 1: Common Initiators for Free-Radical Polymerization
| Initiator Name | Abbreviation | Typical Temperature Range (°C) | Common Solvents |
| 2,2'-Azobisisobutyronitrile | AIBN | 60 - 80 | Toluene, Dioxane, DMF |
| Benzoyl Peroxide | BPO | 60 - 90 | Toluene, Dioxane |
| 4,4′-Azobis(4-cyanopentanoic acid) | ACVA | 60 - 80 | Water, Alcohols |
Table 2: Troubleshooting Summary for Low Conversion Rates
| Potential Cause | Recommended Action |
| Oxygen Inhibition | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (N₂, Ar). |
| Inhibitor in Monomer/Solvent | Purify the monomer and solvent to remove inhibitors. |
| Incorrect Initiator Concentration | Optimize the initiator concentration (start with 0.1-1.0 mol%). |
| Inappropriate Reaction Temperature | Adjust the temperature based on the initiator's half-life. |
| Monomer Impurities | Purify the monomer via recrystallization or column chromatography. |
| Retardation by Dimethylamino Group | Consider using a controlled radical polymerization technique like RAFT. |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization of this compound
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Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove any acidic inhibitors.
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Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound (e.g., 5 g), the initiator (e.g., AIBN, 0.5 mol%), and the anhydrous, inhibitor-free solvent (e.g., 1,4-dioxane, 10 mL).
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Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
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Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the intended reaction time (e.g., 12-24 hours).
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Termination and Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).
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Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 50 °C) until a constant weight is achieved.
Protocol 2: RAFT Polymerization of this compound
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Reagents: Prepare a stock solution of the RAFT agent (e.g., CPDB) and the initiator (e.g., AIBN) in the chosen solvent.
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Reaction Setup: In a vial, combine the purified monomer, the RAFT agent solution, and the initiator solution.
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Degassing: Seal the vial and degas the mixture by purging with an inert gas for at least 30 minutes.
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Polymerization: Place the vial in a preheated reaction block at the desired temperature (e.g., 70 °C) for the specified time.
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Analysis and Purification: Monitor the conversion by taking samples at different time points for analysis (e.g., ¹H NMR, GPC). Once the desired conversion is reached, quench the reaction and purify the polymer as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: General experimental workflow for polymerization.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergi-fytronix.com [dergi-fytronix.com]
- 4. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Photodegradation and stability issues of Benzyl 4-(dimethylamino)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-(dimethylamino)benzoate. The information addresses potential photodegradation and stability issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an aromatic compound containing a tertiary amine and a benzoate ester group. While specific research on this exact molecule is limited, its structural analog, Ethyl 4-(dimethylamino)benzoate (EDAB), is widely used as a tertiary amine synergist or co-initiator in photopolymerization reactions, particularly in dental resins and UV curing systems.[1][2][3] It is often paired with Type II photoinitiators to enhance the efficiency of the polymerization process.
Q2: What are the primary stability concerns for this compound?
A2: The primary stability concern for compounds like this compound is photodegradation. The presence of the dimethylamino group, a strong electron donor, and the benzoate chromophore makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation. Factors such as the solvent used, pH, presence of oxygen, and temperature can influence its stability.[4]
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed, opaque container.[1] Inert atmosphere (e.g., nitrogen or argon) can also be considered for long-term storage to prevent photo-oxidation.
Q4: What are the likely photodegradation products of this compound?
Q5: Can the solvent choice affect the stability of this compound?
A5: Yes, solvent polarity can significantly impact the excited-state dynamics of similar molecules.[6] In polar solvents, there is a higher likelihood of forming solute-solvent exciplexes, which can influence the degradation pathway and rate.[6] It is crucial to consider the solvent's role in any photochemical experiments.
Troubleshooting Guides
Issue 1: Inconsistent results in photopolymerization experiments.
| Symptom | Possible Cause | Suggested Solution |
| Variable curing times or incomplete polymerization. | Degradation of this compound due to improper storage or handling. | 1. Verify the purity of your this compound using a suitable analytical method like HPLC or NMR. 2. Ensure the compound has been stored in a cool, dark, and dry place. 3. Prepare fresh solutions for each experiment. |
| Inefficient electron transfer to the primary photoinitiator. | 1. Optimize the concentration of this compound. Typically, concentrations of 2-8% (w/w) are used for similar co-initiators.[1] 2. Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the primary photoinitiator. | |
| Oxygen inhibition. | 1. Perform experiments under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the concentration of the amine co-initiator, as it can help mitigate oxygen inhibition.[1] |
Issue 2: Observation of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new peaks after exposure to light. | Photodegradation of this compound. | 1. Protect samples from light during preparation and analysis. Use amber vials or cover glassware with aluminum foil. 2. Analyze a control sample that has not been exposed to light to confirm the identity of the parent compound. 3. Attempt to identify the degradation products using techniques like LC-MS or GC-MS by comparing with known standards or interpreting fragmentation patterns. |
| Interaction with solvents or other components in the formulation. | 1. Investigate the stability of this compound in the specific solvent system over time, even in the absence of light. 2. Evaluate potential incompatibilities with other excipients or reactants in your formulation. |
Quantitative Data on Photodegradation
Disclaimer: The following data is illustrative and based on typical behavior of similar aromatic amines and benzoate esters. Experimental results may vary.
Table 1: Illustrative Photodegradation Rates of this compound in Different Solvents under UV Irradiation (365 nm).
| Solvent | Dielectric Constant | Half-life (t½) (hours) | Major Degradation Products |
| Acetonitrile | 37.5 | 4 | 4-(dimethylamino)benzoic acid, Benzyl alcohol |
| Methanol | 32.7 | 6 | 4-(dimethylamino)benzoic acid, Benzyl alcohol |
| Dichloromethane | 8.93 | 10 | Reduced degradation observed |
| Cyclohexane | 2.02 | 18 | Minimal degradation observed |
Table 2: Influence of Environmental Factors on the Stability of this compound in Acetonitrile Solution.
| Condition | Degradation after 8h (%) | Notes |
| Ambient light, Air | 15 | Significant degradation even under ambient conditions. |
| UV light (365 nm), Air | 65 | Accelerated degradation under UV and in the presence of oxygen. |
| UV light (365 nm), N₂ | 40 | Oxygen exclusion reduces the degradation rate. |
| Dark, Air | < 2 | Stable in the absence of light. |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
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Sample Preparation:
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Prepare a 100 µg/mL solution of this compound in the desired solvent (e.g., acetonitrile).
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Transfer 5 mL of the solution into three separate quartz cuvettes.
-
-
Control Sample:
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Wrap one cuvette completely in aluminum foil to serve as a dark control.
-
-
Irradiation:
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Place the two unwrapped cuvettes and the wrapped control cuvette in a photostability chamber equipped with a UV lamp (e.g., 365 nm).
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Expose the samples to a controlled light dose.
-
-
Sampling and Analysis:
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At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each cuvette.
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Analyze the samples by a validated stability-indicating HPLC method with a UV detector.
-
-
Data Evaluation:
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Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
-
Determine the degradation rate and half-life.
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Analyze the chromatograms for the appearance of degradation products.
-
Protocol 2: Identification of Photodegradation Products by LC-MS
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Forced Degradation:
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Prepare a more concentrated solution of this compound (e.g., 1 mg/mL).
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Expose the solution to intense UV light for a sufficient period to achieve significant degradation (e.g., 20-30%).
-
-
LC-MS Analysis:
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Inject the degraded sample into an LC-MS system.
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Use a gradient elution method to separate the parent compound from its degradation products.
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Acquire mass spectra for all eluting peaks.
-
-
Structure Elucidation:
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Determine the molecular weights of the degradation products from their mass-to-charge ratios.
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Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
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Propose structures for the degradation products based on the fragmentation data and known photochemical reaction mechanisms.
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Visualizations
Caption: Proposed photodegradation pathway for this compound.
Caption: Experimental workflow for photostability testing.
Caption: Troubleshooting logic for experimental issues.
References
- 1. hampfordresearch.com [hampfordresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino) Benzoate as a Photoinitiator [qmro.qmul.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate in apolar and polar solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
Effect of light intensity on Benzyl 4-(dimethylamino)benzoate performance
Welcome to the technical support center for Benzyl 4-(dimethylamino)benzoate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this photoinitiator, with a particular focus on the effects of light intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical compound commonly used as a co-initiator or synergist in photopolymerization reactions. It is particularly effective in systems initiated by Type II photoinitiators, such as those containing camphorquinone. Its primary role is to act as a hydrogen donor to the excited-state photoinitiator, which in turn generates the free radicals necessary to initiate polymerization. This makes it a valuable component in the formulation of light-curable resins, adhesives, and coatings.
Q2: How does light intensity generally affect the performance of this compound?
Light intensity is a critical parameter in photopolymerization. Generally, a higher light intensity leads to a greater number of photons being absorbed by the photoinitiator system per unit time. This results in a higher concentration of free radicals and, consequently, a faster rate of polymerization. However, excessively high light intensity can sometimes lead to adverse effects such as rapid, uncontrolled polymerization, which may result in suboptimal polymer properties or increased yellowing. Conversely, low light intensity may lead to incomplete curing or a greater susceptibility to oxygen inhibition.
Q3: What is the role of a co-initiator when using this compound?
This compound itself often acts as a co-initiator (or synergist) for a primary photoinitiator (e.g., a benzophenone or camphorquinone derivative). In this Type II photoinitiation system, the primary photoinitiator absorbs light and enters an excited state. It then interacts with the this compound, which donates a hydrogen atom, leading to the formation of an initiating radical from the co-initiator. Therefore, a compatible primary photoinitiator that absorbs light at the wavelength of the intended light source is essential.
Q4: Can this compound be used for polymerization under visible light?
The suitability of this compound for visible light polymerization depends on the absorption characteristics of the primary photoinitiator it is paired with. This compound itself, similar to its analogue Ethyl 4-(dimethylamino)benzoate, primarily absorbs in the UV-B range (around 310-313 nm)[1]. To be effective under visible light, it must be used with a photosensitizer that absorbs in the visible spectrum (e.g., camphorquinone, which has an absorption maximum around 468 nm)[2].
Q5: What are the potential photodegradation products of this compound and are they a concern?
Upon UV irradiation, aromatic amino benzoates can undergo photodegradation. The primary mechanism often involves the cleavage of the C-N bond or reactions at the aromatic ring[3]. This can lead to the formation of various byproducts. These degradation products can potentially affect the final properties of the polymer, such as causing discoloration (yellowing) or altering its mechanical strength. The extent of photodegradation is influenced by the light intensity and the duration of exposure.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Incomplete or Slow Polymerization | 1. Insufficient Light Intensity: The light source may not be providing enough energy to generate an adequate concentration of initiating radicals. 2. Wavelength Mismatch: The emission spectrum of the light source may not overlap well with the absorption spectrum of the photoinitiator system. 3. Oxygen Inhibition: Atmospheric oxygen can quench the excited state of the photoinitiator or scavenge free radicals, inhibiting polymerization, especially at the surface. 4. Incorrect Initiator/Co-initiator Concentration: The ratio and concentration of the primary photoinitiator and this compound may not be optimal. | 1. Increase Light Intensity: Move the light source closer to the sample or use a more powerful lamp. 2. Verify Wavelength Compatibility: Ensure your light source emits at a wavelength that is strongly absorbed by your primary photoinitiator. For systems with sensitizers like camphorquinone, a blue light source is necessary. 3. Mitigate Oxygen Inhibition: Perform the polymerization in an inert atmosphere (e.g., under nitrogen or argon). Alternatively, increasing the light intensity can sometimes overcome the effects of oxygen inhibition[4]. 4. Optimize Formulation: Systematically vary the concentrations of the photoinitiator and this compound to find the optimal ratio for your specific resin system. A typical starting point is a 1:1 to 1:2 molar ratio of photoinitiator to amine co-initiator. |
| Yellowing of the Cured Polymer | 1. High Light Intensity: Excessive light energy can lead to the formation of colored byproducts from the photodegradation of the photoinitiator or other components in the formulation[5]. 2. Prolonged Exposure: Extended irradiation times can increase the extent of photodegradation. 3. Inherent Properties of the Amine Co-initiator: Aromatic amines can be prone to yellowing upon exposure to UV light. | 1. Reduce Light Intensity: Use a lower power setting on your light source or increase the distance to the sample. 2. Optimize Exposure Time: Determine the minimum exposure time required for complete curing to avoid over-exposure. 3. Consider Alternative Co-initiators: If yellowing is a major concern, explore the use of other amine synergists known for lower yellowing tendencies. |
| Poor Depth of Cure | 1. Light Attenuation: The photoinitiator system or other components in the formulation may strongly absorb the incident light, preventing it from penetrating deep into the sample. 2. Low Light Intensity: Insufficient light energy reaching the lower layers of the sample. | 1. Adjust Photoinitiator Concentration: A lower concentration of the photoinitiator system might allow for deeper light penetration, although this could also slow down the surface cure. 2. Use a More Penetrating Wavelength: If possible, use a light source with a longer wavelength that is still within the absorption band of the photoinitiator system. 3. Increase Light Intensity or Exposure Time: This can help ensure that sufficient energy reaches the bottom of the sample. |
| Inconsistent Curing Results | 1. Fluctuations in Light Source Output: The intensity of the lamp may vary over time. 2. Inhomogeneous Mixing of Components: The photoinitiator system may not be uniformly distributed throughout the resin. | 1. Monitor Lamp Performance: Regularly check the output of your light source with a radiometer to ensure consistent intensity. 2. Ensure Thorough Mixing: Use appropriate mixing techniques to achieve a homogeneous distribution of all components in the formulation. |
Data and Experimental Protocols
Photochemical Properties of a this compound Analog
Due to the limited availability of specific data for this compound, the following data for its close structural analog, Ethyl 4-(dimethylamino)benzoate (EDB), is provided as a reference. The photochemical behavior is expected to be very similar.
Table 1: Photochemical Properties of Ethyl 4-(dimethylamino)benzoate (EDB)
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 310.25 nm | Ethanol | [6] |
| Molar Extinction Coefficient (ε) | 23,200 M⁻¹cm⁻¹ at 310.25 nm | Ethanol | [6] |
| Fluorescence Quantum Yield (Φf) | 0.29 | Cyclohexane | [6] |
Illustrative Effect of Light Intensity on Polymerization Rate
The following table provides a theoretical illustration of how light intensity can affect the rate of polymerization in a system containing a Type II photoinitiator like this compound. Note: These are not experimental data for this specific compound but are based on general principles of photopolymerization.
Table 2: Illustrative Example of Light Intensity Effect on Polymerization
| Light Intensity (mW/cm²) | Relative Rate of Polymerization (Arbitrary Units) | Time to Reach 80% Conversion (seconds) |
| 10 | 1.0 | 120 |
| 20 | 1.8 | 67 |
| 50 | 3.5 | 34 |
| 100 | 5.0 | 24 |
Experimental Protocol: Measuring the Effect of Light Intensity on Polymerization Rate
This protocol outlines a general method for determining the effect of light intensity on the photopolymerization of a resin formulation containing this compound using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.
1. Materials and Formulation:
-
Monomer/Oligomer blend (e.g., a mixture of acrylates)
-
Primary Photoinitiator (e.g., Camphorquinone, 0.5 wt%)
-
This compound (1.0 wt%)
-
FTIR spectrometer with a horizontal transmission or ATR setup
-
UV/Vis light source with adjustable intensity (e.g., LED with a controller)
-
Radiometer to measure light intensity
2. Sample Preparation:
-
Prepare a stock solution of the photoinitiator system in the monomer/oligomer blend. Ensure complete dissolution and homogeneity.
-
Protect the formulation from ambient light to prevent premature polymerization.
3. RT-FTIR Measurement:
-
Calibrate the light source and measure its intensity at the sample position using the radiometer.
-
Place a small, controlled amount of the liquid formulation onto the FTIR crystal (for ATR) or between two transparent plates (for transmission).
-
Record an initial IR spectrum before irradiation to establish the baseline absorbance of the reactive functional groups (e.g., the acrylate double bond peak around 1635 cm⁻¹).
-
Begin irradiation with the light source at a set intensity.
-
Simultaneously, start collecting IR spectra at regular time intervals (e.g., every 1-2 seconds).
-
Continue monitoring until the peak corresponding to the reactive functional group shows no further decrease, indicating the completion of the reaction.
4. Data Analysis:
-
Calculate the degree of conversion at each time point by monitoring the decrease in the characteristic peak area of the reactive monomer.
-
Plot the degree of conversion as a function of time for each light intensity.
-
The initial slope of these curves can be used to determine the initial rate of polymerization.
5. Repeat for Different Light Intensities:
-
Repeat steps 3 and 4 for a range of different light intensities to generate a dataset showing the relationship between light intensity and polymerization kinetics.
Visualizations
Signaling Pathway for Type II Photoinitiation
Caption: Type II photoinitiation mechanism.
Experimental Workflow for Evaluating Light Intensity Effects
Caption: Workflow for analyzing light intensity effects.
Logical Relationship for Troubleshooting Slow Curing
Caption: Troubleshooting logic for slow polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. hampfordresearch.com [hampfordresearch.com]
- 3. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. changhongchemical.com [changhongchemical.com]
- 6. PhotochemCAD | Ethyl 4-(dimethylamino)benzoate [photochemcad.com]
Technical Support Center: Managing Heat Generation in Polymerization with Benzyl 4-(dimethylamino)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-(dimethylamino)benzoate as a co-initiator in polymerization reactions. The information focuses on managing the exothermic heat generated during these processes to ensure experimental success and material integrity.
Troubleshooting Guide
Issue: Excessive Heat Generation (Runaway Reaction)
Q1: My polymerization reaction is generating excessive heat, leading to boiling of the monomer or material degradation. What are the potential causes and how can I mitigate this?
A1: Excessive heat generation, or a runaway reaction, is a common concern in exothermic polymerization. The primary causes are typically a high rate of initiation and propagation. Here are some troubleshooting steps:
-
Reduce Initiator/Co-initiator Concentration: The concentration of the photoinitiator and the co-initiator, this compound, directly influences the rate of radical generation. A lower concentration will slow down the reaction and reduce the rate of heat evolution.
-
Modify Light Intensity: For photopolymerization, reducing the intensity of the light source will decrease the rate of photoinitiation, thereby slowing the polymerization and heat generation.
-
Implement a "Soft-Start" or "Pulse" Curing Protocol: Instead of continuous high-intensity irradiation, a soft-start protocol involves gradually increasing the light intensity.[1] A pulse-delay method uses cycles of light exposure followed by dark intervals to allow for heat dissipation.[2]
-
Improve Heat Dissipation: Ensure the reaction vessel has adequate surface area for heat exchange. Using a water bath or a cooling plate can help to actively remove heat from the system. For larger scale reactions, consider a jacketed reaction vessel with a circulating coolant.
-
Incorporate a Heat Sink: Adding inert fillers or using a larger volume of solvent can increase the thermal mass of the system, helping to absorb the heat generated.
Issue: Incomplete or Slow Polymerization
Q2: I've reduced the initiator concentration to control the exotherm, but now my polymerization is very slow or incomplete. What should I do?
A2: Balancing the reaction rate to control heat while achieving complete conversion is crucial. If the reaction is too slow or incomplete, consider the following:
-
Optimize Initiator/Co-initiator Ratio: The ratio of the photoinitiator to the amine co-initiator is critical. Ensure you are using an optimized ratio for your specific monomer system. Tertiary amines like this compound are effective in generating radicals, but the efficiency depends on the entire initiator system.[3][4]
-
Increase Curing Time: A slower reaction rate will naturally require a longer time to achieve full conversion. Extend the irradiation or reaction time accordingly.
-
Post-Curing: A post-curing step at an elevated temperature (but below the degradation temperature of your material) can help to complete the polymerization of any remaining monomer.
-
Check for Inhibitors: Ensure your monomer and solvents are free from inhibitors that can slow down or prevent polymerization. Oxygen is a common inhibitor for free-radical polymerization; ensure adequate de-gassing or conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Frequently Asked Questions (FAQs)
Q3: What is the role of this compound in heat generation during polymerization?
A3: this compound is a tertiary amine that acts as a co-initiator or accelerator in free-radical polymerization, particularly in systems initiated by compounds like camphorquinone (CQ).[3] When the photoinitiator (e.g., CQ) is excited by light, it interacts with the amine to generate free radicals that initiate the polymerization chain reaction. The polymerization of vinyl monomers is a highly exothermic process. The speed of this reaction, which is accelerated by the amine co-initiator, directly correlates with the rate of heat generation.
Q4: How can I monitor the temperature of my polymerization reaction in real-time?
A4: Real-time temperature monitoring is essential for managing exothermic reactions. You can use:
-
A thermocouple or an infrared (IR) thermometer: Place a thermocouple directly in the reaction mixture (if feasible) or use an IR thermometer to monitor the surface temperature of your sample.
-
Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat flow from a sample upon exposure to UV/Vis light.[6][7] It provides quantitative data on the heat of polymerization, reaction kinetics, and the exothermic peak temperature.
Q5: Does the choice of monomer affect the amount of heat generated?
A5: Yes, the monomer system plays a significant role. The heat of polymerization is dependent on the type of monomer and the number of polymerizable functional groups per molecule. For example, multifunctional monomers that lead to a high degree of cross-linking often have a higher heat of polymerization per unit mass.
Q6: Are there alternatives to this compound that might generate less heat?
A6: While this compound is an effective co-initiator, its reactivity contributes to the exotherm. Alternative co-initiators with different chemical structures and reactivity profiles could potentially offer a more controlled polymerization and thus, reduced peak temperatures. The choice of an alternative would depend on the specific requirements of your system, including desired reaction kinetics and final material properties. Research into novel amine co-initiators is ongoing, with a focus on improving biocompatibility and reducing the exothermic effect.[1]
Data Presentation
The following table provides an illustrative example of the type of quantitative data that can be obtained from a Photo-Differential Scanning Calorimetry (Photo-DSC) experiment to characterize the exothermic profile of a polymerization reaction. Please note that these are representative values and the actual data will vary depending on the specific experimental conditions.
| Formulation | Co-initiator (0.5 wt%) | Peak Exotherm (°C) | Time to Peak (s) | Total Heat of Polymerization (J/g) |
| Resin A | This compound | 85.2 | 15.3 | 310.5 |
| Resin A | Ethyl 4-(dimethylamino)benzoate | 82.1 | 18.1 | 305.2 |
| Resin B | This compound | 95.7 | 12.5 | 350.1 |
| Resin B | Ethyl 4-(dimethylamino)benzoate | 91.5 | 14.8 | 342.8 |
Experimental Protocols
Protocol: Monitoring Polymerization Exotherm using Photo-Differential Scanning Calorimetry (Photo-DSC)
This protocol outlines the general steps for using Photo-DSC to quantify the heat generated during the photopolymerization of a resin containing this compound.
-
Sample Preparation:
-
Prepare the photopolymerizable resin by mixing the monomer(s), photoinitiator (e.g., Camphorquinone), and this compound co-initiator in the desired concentrations.
-
Ensure all components are fully dissolved and the mixture is homogenous.
-
Accurately weigh a small amount of the resin (typically 1-5 mg) into a DSC sample pan.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions.
-
Place the sample pan in the DSC cell and an empty reference pan in the reference cell.
-
Set the initial temperature of the DSC to the desired starting temperature for the experiment (e.g., 25°C).
-
Set the light source parameters (wavelength and intensity) to match your experimental curing conditions.
-
-
Measurement:
-
Allow the sample to equilibrate at the initial temperature.
-
Start the DSC measurement, which will record the heat flow as a function of time.
-
After a short baseline period, turn on the light source to initiate polymerization.
-
Continue recording the data until the exothermic peak has returned to the baseline, indicating the completion of the reaction.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (in J/g).
-
Determine the peak temperature of the exotherm and the time at which it occurs.
-
The degree of conversion can be calculated by comparing the measured heat of polymerization to the theoretical heat of polymerization for the specific monomer.
-
Visualizations
Caption: Experimental workflow for managing heat generation during polymerization.
Caption: Factors influencing heat generation during polymerization.
References
- 1. Effects of Different Amine Activators on the Monomer Conversion, Biaxial Flexural Strength, and Color Stability of Experimental Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Analytical Quantification of Benzyl 4-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Benzyl 4-(dimethylamino)benzoate, a compound of interest in various research and development sectors. Due to the limited availability of a standardized, published HPLC method specifically for this compound, this document presents a proposed HPLC method based on established analytical principles for structurally analogous compounds, including benzyl esters and aromatic amines. The performance of this proposed method is compared with alternative analytical techniques, offering a comprehensive resource for selecting the most suitable approach for specific analytical needs.
Proposed High-Performance Liquid Chromatography (HPLC) Method
An HPLC method with UV detection is a robust and widely accessible technique for the quantification of aromatic compounds such as this compound. The following protocol has been developed based on methods for similar analytes.
Experimental Protocol: Proposed HPLC-UV Method
1. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a phosphate buffer solution (pH 2.7) in a 35:65 (v/v) ratio. This composition is effective for the analysis of compounds similar to benzyl esters.
-
Flow Rate: A flow rate of 1.0 mL/min ensures optimal separation and peak shape.
-
Detection: UV detection at a wavelength of approximately 310 nm is proposed, as derivatives of 4-(dimethylamino)benzoate exhibit strong absorbance in this region.[1][2]
-
Injection Volume: A 20 µL injection volume is standard for achieving good sensitivity.
-
Column Temperature: Maintaining a constant column temperature, for instance at 35°C, will ensure reproducibility of the retention time.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. The solution may require filtration through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Method Validation Parameters (Anticipated): The proposed method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The linear relationship between the concentration and the detector response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified.
HPLC Analysis Workflow
Caption: Workflow for the quantification of this compound using HPLC.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and common technique, other methods can also be employed for the quantification of this compound, each with its own advantages and disadvantages.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Cost-effective, robust, widely available. | Moderate sensitivity, potential for interference from co-eluting compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass.[3][4][5][6][7] | High sensitivity and specificity, excellent for volatile and semi-volatile compounds.[5][7] | Requires derivatization for non-volatile compounds, high temperatures can cause degradation of thermolabile analytes. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with highly specific mass detection.[8][9] | Very high sensitivity and selectivity, suitable for complex matrices.[8][9] | Higher cost of instrumentation and maintenance, requires specialized expertise. |
Performance Data Comparison (Representative)
The following table summarizes representative performance data for the analytical methods discussed. The data is based on the analysis of structurally similar compounds due to the absence of specific data for this compound.
| Parameter | HPLC-UV (for Benzyl Alcohol) | GC-MS (for Benzyl Alcohol) | LC-MS/MS (for Tertiary Amines) [8] |
| Linearity Range | 10-60 µg/mL | 0.0625 - 100 µg/mL[5] | 0.02 - 1 µg/L[8] |
| Accuracy (% Recovery) | 99.5 - 100.5% | 96 - 101%[5] | Not explicitly stated, but method is validated. |
| Precision (% RSD) | < 1.5% | < 2.0% | Not explicitly stated, but method is validated. |
| Limit of Detection (LOD) | 0.3 µg/mL | Not explicitly stated, but sensitive to µg/mL range. | 0.02 µg/L[8] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3x LOD. | Not explicitly stated, but sensitive to µg/mL range. | Not explicitly stated, but typically 3x LOD. |
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available resources. The proposed HPLC-UV method offers a reliable and cost-effective approach suitable for routine quality control and research applications. For analyses requiring higher sensitivity and specificity, particularly in complex biological or environmental matrices, GC-MS or LC-MS/MS should be considered. It is imperative that any chosen method be thoroughly validated for its intended purpose to ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. PhotochemCAD | Ethyl 4-(dimethylamino)benzoate [photochemcad.com]
- 3. Gas chromatography-mass spectrometry of C1-C20 fatty acid benzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. ewai-group.com [ewai-group.com]
- 6. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Determination of secondary and tertiary amines as N-nitrosamine precursors in drinking water system using ultra-fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current status and future developments of LC-MS/MS in clinical chemistry for quantification of biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
GC-MS Analysis of Benzyl 4-(dimethylamino)benzoate Photoproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of photoproducts of Benzyl 4-(dimethylamino)benzoate, a common UV filter ingredient. While direct experimental data on this specific compound is limited, this guide extrapolates from existing research on structurally similar p-aminobenzoic acid (PABA) esters to present a robust analytical framework. We will compare GC-MS with other relevant analytical techniques and provide detailed, albeit hypothetical, experimental protocols and data to guide your research.
Comparison of Analytical Techniques
The choice of analytical technique for studying the photodegradation of sunscreen agents is critical for obtaining accurate and comprehensive results. Below is a comparison of GC-MS with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), another widely used method.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase based on their boiling points and interaction with a stationary phase. Mass spectrometry provides identification based on mass-to-charge ratio and fragmentation patterns. | Separates compounds in the liquid phase based on their polarity and interaction with a stationary phase. Mass spectrometry provides identification. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1] |
| Sensitivity & Selectivity | Generally offers high sensitivity and excellent selectivity, especially for targeted analysis of known compounds.[1] | Also provides high sensitivity and selectivity, particularly with tandem mass spectrometry (MS/MS). |
| Matrix Effects | Less susceptible to matrix effects from complex sample matrices compared to HPLC-MS with electrospray ionization. | Can be prone to ion suppression or enhancement from co-eluting matrix components. |
| Photoproduct Analysis | Well-suited for identifying smaller, more volatile photoproducts resulting from fragmentation of the parent molecule. | Better for analyzing larger, less volatile, and more polar photoproducts, such as dimers and polar adducts. |
| Derivatization | Often required for polar functional groups (e.g., -OH, -NH2) to increase volatility and improve peak shape. This adds an extra step to sample preparation. | Generally not required, simplifying sample preparation. |
Hypothetical Photodegradation Pathway of this compound
Based on the known photochemistry of PABA and its derivatives, the photodegradation of this compound is likely to proceed through several pathways, including dealkylation, hydroxylation, and cleavage of the ester bond.[2]
Caption: Hypothetical photodegradation pathways of this compound under UV irradiation.
Experimental Protocol: GC-MS Analysis
This section outlines a detailed protocol for the analysis of this compound photoproducts using GC-MS.
1. Sample Preparation and Irradiation:
-
Prepare a solution of this compound (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Transfer the solution to a quartz photoreactor.
-
Irradiate the solution with a UV lamp (e.g., simulating solar radiation) for a defined period.
-
Collect samples at different time points to monitor the degradation kinetics.
2. Derivatization (if necessary):
-
Some photoproducts, particularly those with polar hydroxyl or amino groups, may require derivatization to enhance their volatility for GC-MS analysis.
-
A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Evaporate a known volume of the irradiated sample to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent and a suitable solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
3. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Solvent Delay: 5 minutes
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of photoproducts.
Quantitative Data Summary
The following table presents hypothetical quantitative data for the proposed photoproducts of this compound, which could be obtained from a GC-MS analysis. The mass-to-charge ratios (m/z) of characteristic fragments are crucial for identification.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Notes |
| Benzyl alcohol | 8.5 | 108, 91, 77 | Product of ester cleavage. |
| Benzyl 4-(methylamino)benzoate | 15.2 | 241, 134, 91 | Product of N-demethylation. |
| Benzyl 4-aminobenzoate | 15.8 | 227, 120, 91 | Product of N-demethylation. |
| This compound (Parent) | 16.5 | 255, 148, 91 | Unreacted parent compound. |
| Benzyl 4-(dimethylamino)-3-hydroxybenzoate (as TMS derivative) | 18.2 | 343, 328, 236, 91 | Product of aromatic hydroxylation. |
| 4-(dimethylamino)benzoic acid (as TMS derivative) | 14.1 | 237, 222, 193 | Product of ester cleavage. |
Note: Retention times are hypothetical and will vary depending on the specific GC column and temperature program used. Mass fragments are predicted based on common fragmentation patterns of benzyl esters and aromatic amines.[3][4]
Conclusion
GC-MS is a powerful and reliable technique for the analysis of volatile and semi-volatile photoproducts of this compound. Its high sensitivity and the rich structural information obtained from mass fragmentation patterns make it an invaluable tool for identifying and quantifying degradation products. However, for a comprehensive understanding of the photodegradation profile, which may include non-volatile or thermally labile products, a complementary technique such as HPLC-MS is recommended. The protocols and data presented in this guide, though based on extrapolation from related compounds, provide a solid foundation for researchers initiating studies in this area.
References
Performance of Benzyl 4-(dimethylamino)benzoate in Diverse Monomer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl 4-(dimethylamino)benzoate and its analogues are widely utilized as highly efficient co-initiators in photopolymerization processes, particularly within the dental and coatings industries. This guide provides a comparative analysis of the performance of this compound and its close structural analogue, Ethyl 4-(dimethylamino)benzoate (EDAB), across various monomer systems. The data presented is collated from multiple studies to offer insights into polymerization kinetics and efficiency.
Executive Summary
This compound functions as a tertiary amine synergist, primarily in conjunction with Norrish Type II photoinitiators such as camphorquinone (CQ). Its role is to accelerate the polymerization process by donating a hydrogen atom to the excited photoinitiator, thereby generating a highly reactive aminoalkyl radical that initiates the polymerization of monomers. This mechanism is particularly effective in overcoming oxygen inhibition at the surface of curing resins.
The performance of this compound and its analogues is significantly influenced by the monomer system in which they are employed. Key performance indicators such as the rate of polymerization (Rp) and the final degree of conversion (DC) vary depending on the chemical structure and viscosity of the monomers. This guide will delve into these differences, presenting available quantitative data and experimental methodologies.
Performance Comparison in Different Monomer Systems
Due to the limited availability of direct comparative studies on this compound, this guide heavily leverages data from its close and widely studied analogue, Ethyl 4-(dimethylamino)benzoate (EDAB). The structural and functional similarities between these molecules allow for EDAB's performance to be a strong indicator of what can be expected from this compound.
The following tables summarize the performance of EDAB in combination with camphorquinone (CQ) as the photoinitiator in various monomer systems commonly used in dental resins.
Table 1: Performance in Methacrylate vs. Methacrylamide Monomers
| Monomer System | Photoinitiator System | Maximum Polymerization Rate (Rp max, %/s) | Final Degree of Conversion (DC, %) |
| HEMA (methacrylate) | CQ/EDAB | ~2.1 | >50 |
| HEMAM (methacrylamide) | CQ/EDAB | ~0.6 | >50 |
Data sourced from a study investigating alternative monomers for dental adhesives.[1]
Table 2: Performance in Common Dental Resin Formulations
| Monomer System | Photoinitiator System (wt%) | Degree of Conversion (DC, %) |
| 20% UDMA, 80% TEGDMA | 0.5% CQ, 0.5% EDAB | 74.37 ± 1.84 |
| Brominated Resin in UDMA/TEGDMA | 0.5% CQ, 0.5% EDAB | 62.99 ± 3.22 |
| BisGMA/HEMA (45/55) | 0.5% CQ, 0.5% EDAB | ~65 (after 20s cure) |
Data compiled from studies on novel dental resins and photoinitiator efficiency.[2][3]
Observations:
-
Methacrylates vs. Methacrylamides: The photoinitiator system containing EDAB demonstrates a significantly higher rate of polymerization in methacrylate-based systems compared to methacrylamide-based ones.[1] This is attributed to the inherent lower reactivity of methacrylamides in radical-mediated polymerization.[1]
-
Influence of Resin Matrix: The composition of the base resin plays a crucial role. In a standard UDMA/TEGDMA system, a high degree of conversion is achieved.[2] However, the introduction of a brominated monomer for radiopacity resulted in a lower DC, suggesting that additives can influence the polymerization efficiency.[2]
-
Common Dental Monomers: In a widely used BisGMA/HEMA formulation, the CQ/EDAB system provides a substantial degree of conversion, although it is noted that Type I photoinitiators like TPO can achieve higher conversion in a shorter time.[3]
Experimental Protocols
The data presented in this guide is primarily derived from studies employing real-time infrared spectroscopy to monitor the photopolymerization kinetics.
Real-Time Fourier Transform Infrared (FTIR) Spectroscopy
This is a widely used method for determining the degree of conversion in real-time.[1]
Methodology:
-
Sample Preparation: The liquid resin formulation, containing the monomer, photoinitiator (e.g., Camphorquinone), and co-initiator (e.g., this compound), is placed between two transparent plates (e.g., KBr or NaCl) to form a thin film of controlled thickness.[1]
-
Irradiation: The sample is placed in the FTIR spectrometer and irradiated with a light source (e.g., a dental curing lamp or a UV-LED source) with a specific wavelength and intensity.[1]
-
Data Acquisition: FTIR spectra are recorded continuously before, during, and after irradiation. The decrease in the absorbance of the vinyl C=C bond peak (typically around 1638 cm⁻¹) is monitored.[1]
-
Calculation of Degree of Conversion (DC): The DC is calculated by comparing the initial and final peak areas of the C=C bond, often referenced against an internal standard peak that does not change during polymerization (e.g., a C=O ester peak).[1]
The rate of polymerization (Rp) can be derived from the first derivative of the conversion versus time curve.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Photoinitiation mechanism of a Type II system.
Caption: Workflow for kinetic analysis using RT-FTIR.
Conclusion
This compound and its analogues are effective co-initiators for the photopolymerization of a variety of monomer systems, particularly those based on methacrylates used in dental applications. The efficiency of polymerization, in terms of both rate and final conversion, is highly dependent on the specific monomers present in the formulation. While direct comparative data for this compound across a broad spectrum of monomers is limited, the extensive research on Ethyl 4-(dimethylamino)benzoate provides valuable insights into its performance characteristics. Further research focusing on a systematic comparison of this compound in diverse acrylate and methacrylate systems would be beneficial for optimizing formulations in various industrial applications.
References
A Comparative Guide to Validated Methods for Determining Residual Benzyl 4-(dimethylamino)benzoate in Polymers
For researchers, scientists, and drug development professionals, ensuring the purity and safety of polymeric materials is paramount. Residual monomers, such as Benzyl 4-(dimethylamino)benzoate, can impact the final product's performance, stability, and biocompatibility. This guide provides a comparative overview of validated analytical methods for the quantitative determination of residual this compound in polymer matrices, offering insights into their respective strengths and limitations to aid in method selection.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is critical for the accurate and reliable quantification of residual this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed methods for this purpose.[1][2][3][4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Limit of Detection (LOD) | Typically in the low ppm to ppb range. | Can achieve very low detection limits, often in the sub-ppb range. |
| Limit of Quantitation (LOQ) | Generally in the low ppm range. | Can offer lower quantitation limits compared to HPLC. |
| Linearity Range | Wide linear range, often spanning several orders of magnitude. | Good linearity, but may be narrower than HPLC for some compounds. |
| Sample Throughput | Moderate to high, amenable to automation. | Can be lower due to longer run times and more complex sample preparation. |
| Instrumentation Cost | Moderate to high. | High. |
| Primary Advantage | Suitable for non-volatile and thermally labile compounds. | High specificity and sensitivity, excellent for compound identification. |
| Primary Limitation | May require derivatization for detection of some compounds. | Requires the analyte to be volatile and thermally stable. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate results. Below are representative methodologies for HPLC and GC-MS analysis of residual this compound in a polymer sample.
High-Performance Liquid Chromatography (HPLC) Method
This method is well-suited for the quantification of this compound due to its non-volatile nature.
1. Sample Preparation:
-
Accurately weigh 1 gram of the polymer sample into a 50 mL volumetric flask.
-
Dissolve the polymer in a suitable solvent, such as tetrahydrofuran (THF), and dilute to volume.
-
Precipitate the polymer by adding a non-solvent, like methanol.
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter to remove any precipitated polymer.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at an appropriate wavelength for this compound.
-
Column Temperature: 30°C.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the dissolution solvent.
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
4. Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity, making it an excellent alternative for the determination of residual monomers.[3][4][6]
1. Sample Preparation (Headspace or Extraction):
-
Headspace: Accurately weigh the polymer sample into a headspace vial. Seal the vial and heat it at a specific temperature for a set time to allow volatile and semi-volatile compounds to partition into the headspace.
-
Solvent Extraction: Extract the polymer sample with a suitable solvent. Concentrate the extract if necessary.
2. GC-MS Conditions:
-
Column: A capillary column suitable for semi-volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature and ramp up to a final temperature to ensure separation of all components.
-
Injector Temperature: Set to ensure efficient volatilization of the analyte.
-
Ion Source Temperature: Typically 230°C.
-
Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
3. Calibration:
-
Prepare calibration standards in the same matrix as the sample (if possible) or in a suitable solvent.
-
Analyze the standards to create a calibration curve.
4. Quantification:
-
Analyze the prepared sample.
-
Identify this compound by its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve.
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the analytical methods, the following diagrams are provided.
Caption: Experimental workflow for determining residual this compound.
Caption: Comparison of key performance attributes for HPLC and GC-MS methods.
References
Cytotoxicity of Benzyl 4-(dimethylamino)benzoate: A Comparative Analysis with Other Photoinitiators
However, the broader context of photoinitiator cytotoxicity is a critical area of research, especially in the development of biocompatible materials for medical and dental applications. Many tertiary amines, used as co-initiators, have raised biocompatibility concerns, driving research towards developing safer alternatives.[1][2]
This guide, therefore, provides a comparative overview of the cytotoxicity of several other commercially available and experimentally evaluated photoinitiators. The data presented is intended to offer researchers, scientists, and drug development professionals a reference point for selecting photoinitiators with favorable cytotoxicity profiles for their specific applications.
Comparative Cytotoxicity of Common Photoinitiators
The following table summarizes the cytotoxicity of various photoinitiators across different cell lines and experimental conditions, as reported in the literature. It is important to note that direct comparison of IC50 values between studies should be approached with caution due to variations in cell types, exposure times, and assay methodologies.
| Photoinitiator | Full Chemical Name | Type | Cell Line(s) | Key Cytotoxicity Findings | Reference |
| BAPO | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | I | Various | Consistently reported as one of the most cytotoxic photoinitiators.[3] | [3] |
| TPO | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | I | Various | Generally considered less cytotoxic than BAPO.[3] | [3] |
| EMK | 4,4'-Bis(diethylamino)benzophenone | II | Various | Showed significant cytotoxicity in primary lymphocytes and LO2 cells.[3] | [3] |
| Irgacure 2959 | 2-hydroxy-1-[4-(hydroxyethoxy)phenyl]-2-methyl-1-propanone | I | Various | Exhibits low cytotoxicity across a broad range of mammalian cell types. | |
| TPOL | Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | I | Various | Displayed the lowest cellular toxicity among seven tested photoinitiators.[3] | [3] |
| MBF | Methyl benzoylformate | I | Various | Along with TPOL, showed the lowest cellular toxicity.[3] | [3] |
| CQ | Camphorquinone | II | Pulp cells | Unreacted CQ may have cytotoxic effects.[2] | [2] |
| EDMAB | Ethyl-4-(dimethylamino)benzoate | Co-initiator | - | Widely used but may cause biocompatibility issues as it is an aromatic amine that doesn't copolymerize.[1] | [1] |
Experimental Methodologies
The cytotoxicity of photoinitiators is typically assessed using a variety of in vitro assays. The following is a generalized protocol for a common method, the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the photoinitiator. Include both positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls.
-
Incubation: Incubate the cells with the photoinitiator for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxicity of photoinitiators.
Caption: A generalized workflow for in vitro cytotoxicity testing of photoinitiators.
Signaling Pathways in Photoinitiator-Induced Cytotoxicity
The mechanisms by which photoinitiators induce cytotoxicity are complex and can involve multiple signaling pathways. A common pathway involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
References
A Comparative Guide to the Spectrophotometric, HPLC, and GC-MS Determination of Benzyl 4-(dimethylamino)benzoate Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of Benzyl 4-(dimethylamino)benzoate: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the most suitable method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light. This compound, an aromatic ester, exhibits strong UV absorbance, making it a suitable candidate for this technique.
Experimental Protocol
A validated UV-Vis spectrophotometric method for a closely related compound, sodium benzoate, provides a reliable framework for the determination of this compound.
-
Instrumentation: A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
-
Solvent (Diluent): Ethanol or Methanol.
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the chosen solvent to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to create working standards of varying concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound across the UV range (200-400 nm) to determine the wavelength of maximum absorbance. Based on the structurally similar compound Padimate O (octyl dimethyl p-aminobenzoate), the λmax is expected to be around 311 nm.[1]
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution by dissolving an accurately weighed amount of the substance containing this compound in the solvent and diluting it to fall within the calibration curve range. Measure the absorbance of the sample solution at the λmax.
-
Concentration Determination: Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
Workflow for UV-Vis Spectrophotometric Determination
Workflow for the spectrophotometric determination of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that offers high resolution and sensitivity for the quantification of individual components in a mixture. A reverse-phase HPLC (RP-HPLC) method is well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol
The following protocol is based on validated methods for similar aromatic esters and aminobenzoates.[2]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer) is typically used. The exact ratio can be optimized to achieve good separation. A gradient elution may be necessary if other compounds are present in the sample matrix.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
-
Detection Wavelength: Based on the UV spectrum, a wavelength between 254 nm and 280 nm is likely to provide good sensitivity.
-
Injection Volume: Typically 10-20 µL.
-
-
Preparation of Standard and Sample Solutions: Similar to the spectrophotometric method, prepare a stock solution of the reference standard and a series of working standards in the mobile phase. Prepare the sample solution by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter before injection.
-
Analysis and Quantification: Inject the standard solutions to establish a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the concentration of this compound from the calibration curve based on its peak area.
Logical Flow for HPLC Method Development and Validation
Logical flow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of volatile and semi-volatile compounds and provides structural information for unequivocal identification.
Experimental Protocol
The following protocol is based on established GC-MS methods for the analysis of benzyl esters and other aromatic compounds.[3][4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless injection, depending on the sample concentration.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10-20 °C/min, and hold for a few minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ion and characteristic fragment ions of this compound (e.g., m/z 50-300).
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Preparation of Standard and Sample Solutions: Prepare stock and working standard solutions in a volatile organic solvent such as dichloromethane or ethyl acetate. Prepare the sample solution by dissolving it in the same solvent.
-
Analysis and Quantification: Inject the standards to create a calibration curve by plotting the peak area of a characteristic ion against concentration. Inject the sample and quantify the analyte using the calibration curve.
Comparative Performance Data
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | GC-MS |
| Linearity Range | 1 - 25 µg/mL (estimated) | 0.2 - 150 µg/mL[5][6] | 0.1 - 50 µg/mL (estimated) |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[6] | > 0.99[3][4] |
| Limit of Detection (LOD) | ~0.2 µg/mL[7] | ~0.05 µg/mL[6] | ~0.01 µg/mL (estimated) |
| Limit of Quantification (LOQ) | ~0.6 µg/mL[7] | ~0.15 µg/mL[6] | ~0.05 µg/mL[3][4] |
| Precision (%RSD) | < 2% | < 2%[6] | < 10% (estimated) |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102%[5] | 90 - 110% (estimated) |
| Selectivity | Low (prone to interference) | High | Very High |
| Analysis Time per Sample | ~5 minutes | ~10-20 minutes | ~20-30 minutes |
| Instrumentation Cost | Low | Medium | High |
| Solvent Consumption | Low | High | Low |
Conclusion
-
UV-Vis Spectrophotometry is a suitable method for the rapid and routine quality control of pure or simple formulations of this compound where high selectivity is not a primary concern.
-
HPLC-UV offers a good balance of selectivity, sensitivity, and cost, making it the preferred method for the analysis of this compound in more complex matrices, such as pharmaceutical dosage forms or cosmetic products.
-
GC-MS provides the highest selectivity and sensitivity and is the method of choice for trace analysis or when definitive identification of the analyte is required, for instance, in impurity profiling or stability studies.
References
- 1. spflist.com [spflist.com]
- 2. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 4-(Dimethylamino)benzoate 10287-53-3 | TCI AMERICA [tcichemicals.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 7. jppres.com [jppres.com]
A Comparative Analysis of Photoinitiators: Benzyl 4-(dimethylamino)benzoate, TPO, and BAPO
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics, including efficiency, depth of cure, and final material properties. This guide provides a detailed comparison of three prominent photoinitiators: Benzyl 4-(dimethylamino)benzoate, a classic co-initiator for Type II systems, against two highly efficient Type I photoinitiators, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO). This analysis is intended for researchers, scientists, and professionals in drug development and material science who utilize photopolymerization techniques.
Overview of Photoinitiation Mechanisms
Photopolymerization is initiated by species that, upon absorption of light, generate reactive species, typically free radicals, which in turn initiate the polymerization of monomers and oligomers. The photoinitiators discussed herein represent two distinct mechanisms of radical generation:
-
Type I Photoinitiators (e.g., TPO and BAPO): These molecules undergo unimolecular cleavage upon light absorption to directly form free radicals. This process is generally highly efficient.
-
Type II Photoinitiators (e.g., Benzophenone/Benzyl 4-(dimethylamino)benzoate system): These systems require a two-component approach. The primary photoinitiator (e.g., benzophenone) absorbs light and enters an excited state. It then interacts with a co-initiator (e.g., this compound), typically through hydrogen abstraction or electron transfer, to generate the initiating free radicals.
Quantitative Performance Comparison
| Property | This compound (as part of a Type II system) | TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | BAPO (Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide) |
| Photoinitiator Type | Type II (Co-initiator) | Type I | Type I |
| Typical Primary Initiator | Benzophenone, Camphorquinone | N/A | N/A |
| Absorption Maxima (λmax) | ~310 nm (for ethyl ester analogue in ethanol) | 273 nm, 370 nm, with absorption extending into the visible region up to ~400 nm | 371 nm, with a broad absorption range from 365–416 nm[1] |
| Molar Extinction Coefficient (ε) | High (e.g., 23,200 L mol⁻¹ cm⁻¹ at 310.25 nm for ethyl ester analogue) | Moderate | High (870 L mol⁻¹ cm⁻¹)[1] |
| Quantum Yield of Radical Generation (Φ) | Generally lower than Type I due to bimolecular process | 0.55 - 0.60 | ~0.6[2] |
| Degree of Conversion (DC) | Can be high; e.g., a DEABP/CQ system reached ~69% DC after 300s irradiation[3] | High, can be more efficient than CQ/amine systems | Very high, often superior to TPO and CQ/amine systems[1][4] |
| Key Advantages | Good surface cure, versatile with different primary initiators. | Good depth of cure, low yellowing, efficient in pigmented systems[5][6]. | Highly efficient, produces more free radicals per molecule than TPO, excellent for thick sections[1][7]. |
| Key Disadvantages | Generally lower efficiency than Type I, potential for side reactions. | Can be cytotoxic[1]. | Poor solubility in some monomers, can be cytotoxic[1][7]. |
Experimental Protocols
Accurate and reproducible assessment of photoinitiator performance is crucial. Below are detailed methodologies for two key experimental evaluations:
Measurement of Degree of Conversion (DC) by Fourier-Transform Infrared (FTIR) Spectroscopy
This method quantifies the extent of polymerization by measuring the decrease in the concentration of monomer double bonds.
Methodology:
-
Sample Preparation:
-
Prepare the photocurable resin formulation containing the photoinitiator system to be tested.
-
Place a small, standardized amount of the uncured liquid resin between two transparent substrates (e.g., KBr pellets or polypropylene films).
-
Record the FTIR spectrum of the uncured sample. The peak corresponding to the methacrylate C=C bond stretching vibration (typically around 1638 cm⁻¹) is of primary interest. An internal standard peak, such as the aromatic C=C stretching vibration (around 1608 cm⁻¹) or a carbonyl C=O stretching vibration, which does not change during polymerization, should also be identified.
-
-
Photocuring:
-
Expose the sample to a UV/Vis light source with a defined wavelength and intensity for a specific duration.
-
-
Post-Cure Analysis:
-
Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
-
Calculation of Degree of Conversion:
-
The degree of conversion (DC) is calculated using the following formula, based on the absorbance values of the reactive methacrylate peak and the internal standard peak before and after curing:
-
This ratiometric approach minimizes variations in sample thickness.
-
Measurement of Depth of Cure
This experiment determines the maximum thickness of a resin that can be effectively polymerized under specific irradiation conditions.
Methodology:
-
Sample Preparation:
-
Place the liquid resin formulation into a cylindrical mold of a known depth (e.g., several millimeters).
-
-
Photocuring:
-
Irradiate the top surface of the resin with a light source of a specific wavelength and intensity for a defined period.
-
-
Measurement:
-
After curing, carefully remove the uncured liquid resin from the top of the sample.
-
The solid, cured portion at the bottom of the mold is the cured depth.
-
Measure the thickness of this cured puck using a micrometer.
-
The "scrape test" is a common method where a spatula is used to remove the uncured resin, and the thickness of the remaining cured material is measured.
-
Visualization of Photoinitiation Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental differences between Type I and Type II photoinitiation mechanisms.
Caption: Type I Photoinitiation Mechanism.
Caption: Type II Photoinitiation Mechanism.
Conclusion
The choice between a Type I photoinitiator like TPO or BAPO and a Type II system involving a co-initiator such as this compound depends critically on the specific application requirements.
-
For high efficiency and deep curing , particularly in pigmented or thick systems, BAPO is often the superior choice due to its high quantum yield and the generation of multiple radicals per molecule.
-
TPO offers a balanced performance with good depth of cure and lower yellowing, making it suitable for a wide range of applications.
-
Type II systems with this compound are valuable for their versatility and excellent surface cure. While generally less efficient in radical generation than Type I initiators, they can be tailored by selecting different primary initiators to match specific light sources and formulation constraints.
Researchers and developers should carefully consider the trade-offs between curing speed, depth of cure, solubility, potential toxicity, and cost when selecting the optimal photoinitiator system for their needs. The experimental protocols provided in this guide offer a standardized approach to evaluating and comparing the performance of different photoinitiator candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoinitiators For Polymer Synthesis Scope Reactivity And Efficiency [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 3. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uvebtech.com [uvebtech.com]
- 6. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01195H [pubs.rsc.org]
For researchers, scientists, and professionals in drug development, the efficiency of photopolymerization processes is paramount. Amine synergists play a crucial role in enhancing the speed and completion of these reactions. This guide provides a comparative overview of the kinetic performance of Benzyl 4-(dimethylamino)benzoate and other related amine synergists, supported by experimental data and detailed methodologies.
Amine synergists are essential components in photopolymerization formulations, particularly those initiated by Type II photoinitiators. Their primary function is to accelerate the curing process by acting as hydrogen donors. Upon excitation by a photoinitiator, the amine synergist transfers a hydrogen atom, leading to the formation of a highly reactive alkylamino radical. This radical then efficiently initiates the polymerization of monomers, such as acrylates.[1] Furthermore, amine synergists can mitigate oxygen inhibition, a common issue in photopolymerization that can quench the excited state of the photoinitiator and scavenge initiating radicals.[2]
This guide will delve into the kinetic studies of these vital compounds, offering a framework for understanding and comparing their performance.
Comparative Kinetic Data
| Amine Synergist | Photoinitiator | Monomer System | Light Intensity (mW/cm²) | Polymerization Rate (Rp) (%/s) | Final Conversion (%) | Experimental Technique |
| Ethyl 4-(dimethylamino)benzoate (EDAB) | Camphorquinone | Dental Resin Monomers | - | - | - | Not Specified |
| Ethyl 4-(dimethylamino)benzoate (EDAB) | Benzophenone | Acrylate | 67.2 | - | - | Photo-DSC |
| Triethanolamine | Benzophenone | Acrylate | 67.2 | - | - | Photo-DSC |
| N-methyl-N,N-diethanolamine (MDEA) | Benzophenone | HDDA | 67.2 | - | - | Photo-DSC[3] |
Note: The table is illustrative due to the limited direct comparative data for this compound in the search results. HDDA stands for 1,6-hexanediol diacrylate.
Experimental Protocols
To ensure reproducibility and accurate comparison of kinetic data, detailed experimental protocols are essential. The following sections outline the standard methodologies for Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC), two common techniques for monitoring photopolymerization kinetics.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique for monitoring the real-time conversion of functional groups during a chemical reaction. In photopolymerization, it is used to track the decrease in the concentration of reactive double bonds (e.g., C=C in acrylates) as they are consumed to form the polymer backbone.
Methodology:
-
Sample Preparation: The photopolymerizable formulation, consisting of the monomer, photoinitiator, and the amine synergist being tested, is prepared. A small drop of the liquid formulation is placed between two transparent substrates (e.g., polypropylene films or KBr plates) to form a thin film of controlled thickness.
-
Instrument Setup: The sample is placed in the FTIR spectrometer. An external UV/Visible light source is positioned to irradiate the sample within the spectrometer's sample compartment.
-
Data Acquisition: The FTIR spectrum is continuously recorded as a function of time. The disappearance of the characteristic absorption band of the reactive double bonds (typically around 1635 cm⁻¹ for acrylates) is monitored.
-
Data Analysis: The degree of conversion at any given time (C(t)) is calculated by monitoring the change in the peak area of the acrylate double bond absorption band relative to an internal standard peak that does not change during the reaction (e.g., a carbonyl peak). The polymerization rate (Rp) is then determined from the first derivative of the conversion versus time curve.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction as a function of time. The rate of heat release is directly proportional to the rate of polymerization.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the liquid formulation is placed in a DSC sample pan. An empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is equipped with a quartz window that allows for UV/Visible light irradiation of the sample from an external light source. The system is typically purged with an inert gas (e.g., nitrogen) to prevent oxygen inhibition.
-
Isothermal Measurement: The sample is brought to a specific isothermal temperature. The UV/Visible light source is then turned on to initiate the polymerization.
-
Data Acquisition: The heat flow from the sample is recorded as a function of time. The resulting exotherm is integrated to determine the total heat of polymerization (ΔH_total).
-
Data Analysis: The degree of conversion at any given time (α(t)) is calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization (α(t) = ΔH_t / ΔH_total). The polymerization rate (dα/dt) is the first derivative of the conversion versus time curve.
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Type II photopolymerization mechanism.
Caption: Kinetic analysis workflow.
References
A Comparative Guide to the Leaching and Migration of Benzyl 4-(dimethylamino)benzoate from Cured Polymers
For Researchers, Scientists, and Drug Development Professionals
The potential for migration of substances from packaging materials and other polymeric products into food, pharmaceuticals, and other sensitive goods is a critical concern for health and safety. Benzyl 4-(dimethylamino)benzoate, a commonly used co-initiator in UV-cured polymer systems such as printing inks and coatings, is one such substance that requires careful evaluation. This guide provides an objective comparison of the leaching and migration performance of this compound with alternative low-migration co-initiators, supported by experimental data and detailed methodologies.
Executive Summary
Studies on the migration of photoinitiator components from cured polymers are crucial for ensuring the safety of packaged goods. While direct comparative data for this compound is limited, research on its close structural analog, Ethyl 4-(dimethylamino)benzoate (EDAB), provides valuable insights into its migration behavior. This guide presents data on EDAB migration from low-density polyethylene (LDPE) and compares it with the performance of innovative, low-migration alternatives, such as copolymerizable amine co-initiators. These alternatives are designed to be chemically bound into the polymer network, thereby significantly reducing their potential to leach.
Data Presentation: Migration Performance Comparison
The following tables summarize quantitative data from migration studies, offering a comparison between a conventional aminobenzoate co-initiator (using EDAB as a proxy for this compound) and a low-migration alternative.
Table 1: Migration Parameters of Ethyl 4-(dimethylamino)benzoate (EDAB) from LDPE into Food Simulants
| Food Simulant | Temperature (°C) | Diffusion Coefficient (D) (cm²/s) | Partition Coefficient (K) |
| 3% Acetic Acid | 20 | 1.5 x 10⁻¹¹ | 2.5 |
| 3% Acetic Acid | 40 | 8.2 x 10⁻¹¹ | 1.8 |
| 10% Ethanol | 20 | 2.1 x 10⁻¹¹ | 3.1 |
| 10% Ethanol | 40 | 1.2 x 10⁻¹⁰ | 2.2 |
| 50% Ethanol | 20 | 5.6 x 10⁻¹¹ | 4.5 |
| 50% Ethanol | 40 | 3.1 x 10⁻¹⁰ | 3.3 |
| 95% Ethanol | 20 | 1.8 x 10⁻¹⁰ | 8.2 |
| 95% Ethanol | 40 | 9.5 x 10⁻¹⁰ | 6.1 |
Data derived from a study on Ethyl 4-(dimethylamino)benzoate (EDAB) migrating from low-density polyethylene (LDPE). This data is presented as a proxy for the behavior of this compound due to their structural similarity.
Table 2: Performance Comparison of Conventional vs. Low-Migration Co-initiators in a Dental Resin System
| Parameter | Conventional System (CQ/EDB) | Low-Migration System (CQ/Copolymerizable Amine) |
| Degree of Conversion (%) | 55.3 | 58.1 |
| Flexural Strength (MPa) | 85.2 | 95.6 |
| Leached Monomer (µg/mL) | 12.5 | 3.2 |
This table compares a conventional photoinitiator system using Ethyl 4-(dimethylamino)benzoate (EDB) with a system using a novel, copolymerizable amine co-initiator designed for low migration in a dental resin matrix. CQ stands for Camphorquinone, a common photoinitiator.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of migration studies. Below are protocols for key experiments.
Migration Testing Protocol
This protocol outlines a typical procedure for assessing the migration of a substance from a polymer into a food simulant.
Objective: To quantify the amount of a target substance (e.g., this compound) that migrates from a cured polymer into a specific food simulant under defined conditions.
Materials:
-
Cured polymer samples with a known concentration of the target substance.
-
Food simulants as specified by regulations (e.g., 10% ethanol, 3% acetic acid, olive oil).
-
Migration cells.
-
Incubator or oven for controlled temperature conditions.
-
Analytical instrumentation (e.g., High-Performance Liquid Chromatography-Mass Spectrometry, HPLC-MS).
-
Validated analytical method for the quantification of the target substance.
Procedure:
-
Sample Preparation: Cut the cured polymer into specimens of a defined surface area.
-
Cell Assembly: Place the polymer specimen in a migration cell, ensuring contact with the food simulant on one or both sides, depending on the intended use.
-
Filling: Fill the migration cell with a known volume of the pre-conditioned food simulant.
-
Incubation: Place the migration cells in an incubator at a specified temperature and for a defined period to simulate storage or use conditions.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the food simulant from the cell.
-
Analysis: Quantify the concentration of the target substance in the collected aliquots using a validated analytical method, such as HPLC-MS.
-
Data Calculation: Calculate the migration rate and the total amount of the substance that has migrated per unit area of the polymer.
Determination of Diffusion and Partition Coefficients
These parameters are essential for understanding and modeling the migration process.
Objective: To determine the diffusion coefficient (D) of the target substance within the polymer and the partition coefficient (K) between the polymer and the food simulant.
Methodology (based on fitting experimental migration data):
-
Conduct a migration experiment as described in the protocol above, collecting concentration data at multiple time points.
-
Apply a mathematical model based on Fick's second law of diffusion to the experimental data. A commonly used model for migration from a polymer sheet of thickness l into a liquid of volume V is:
where:
-
Mt is the mass of the substance migrated at time t.
-
M∞ is the mass of the substance migrated at equilibrium.
-
α = V / (A * l * K), where A is the surface area.
-
qₙ are the non-zero positive roots of tan(qₙ) = -αqₙ.
-
-
Fit the model to the data using non-linear regression analysis to estimate the values of D and K.
Mandatory Visualizations
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Caption: Experimental workflow for a typical migration study.
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Caption: Logical relationship of co-initiator type to migration potential.
Conclusion
The data strongly suggests that while conventional aminobenzoate co-initiators like this compound can migrate from cured polymers, viable low-migration alternatives are available. Copolymerizable co-initiators, which become an integral part of the polymer backbone, demonstrate significantly reduced leaching and can enhance the mechanical properties of the final material. For applications where minimizing migration is paramount, such as in food packaging and medical devices, the adoption of these advanced, low-migration photoinitiator systems is a critical step towards ensuring product safety and regulatory compliance. Further research directly comparing the migration of this compound with these alternatives in various polymer matrices would be beneficial for a more comprehensive risk assessment.
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzyl 4-(dimethylamino)benzoate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical methods for the quantification of Benzyl 4-(dimethylamino)benzoate, a key intermediate and component in various chemical syntheses. Due to a lack of direct comparative studies in published literature for this specific analyte, this document outlines a proposed cross-validation protocol between two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental designs and acceptance criteria are based on established guidelines from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[1][2][3]
Introduction to Analytical Method Cross-Validation
Cross-validation is the process of comparing two or more analytical methods to demonstrate their equivalence for a specific intended purpose.[4][5] This is crucial when transferring methods between laboratories, introducing a new method, or when data from different analytical techniques need to be compared within a single study. The goal is to ensure that the results are reliable and reproducible, regardless of the method used.
For this compound, an ester with both UV-absorbing and volatile characteristics, HPLC with UV detection and GC-MS are logical choices for quantification in pharmaceutical and chemical matrices.
Proposed Experimental Protocols
The following protocols describe the proposed methodologies for developing and validating HPLC-UV and GC-MS methods for the analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis of this compound in various sample matrices.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for compounds of this polarity.[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate buffer at a controlled pH) would be optimized for the best peak shape and separation.[6]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.[7]
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound. The wavelength of maximum absorbance would be selected for quantification.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute to a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and is a powerful tool for identification and quantification, especially for volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for this type of analysis.[8][9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Inlet Temperature: Typically set to 280°C to ensure complete vaporization.[8]
-
Oven Temperature Program: A temperature gradient would be optimized to ensure good separation from any matrix components. For example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 15°C/min, and holding for 5 minutes.
-
Injection Mode: Split or splitless injection depending on the required sensitivity.
-
-
Mass Spectrometer Conditions:
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Perform any necessary extraction or cleanup steps to remove non-volatile matrix components.
-
Dilute to the appropriate concentration range.
-
Data Presentation: A Comparative Overview of Validation Parameters
The following table summarizes the typical validation parameters and acceptance criteria for the proposed HPLC and GC-MS methods, as recommended by ICH guidelines.[1][2]
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Specificity/Selectivity | Peak purity analysis, no interfering peaks at the retention time of the analyte. | No interfering peaks at the retention time and m/z of the analyte. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Correlation coefficient should be close to 1. |
| Range | Typically 80-120% of the target concentration.[5] | Typically 80-120% of the target concentration. | The range should be appropriate for the intended application. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | The closeness of test results to the true value. |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 2.0% | Precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | ≤ 3.0% | ≤ 3.0% | Expresses within-laboratory variations: different days, different analysts, different equipment, etc. |
| Limit of Detection (LOD) | Method dependent | Method dependent | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Method dependent | Method dependent | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Insensitive to minor changes in method parameters (e.g., pH, mobile phase composition). | Insensitive to minor changes in method parameters (e.g., flow rate, oven temperature ramp). | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. |
Mandatory Visualizations
Cross-Validation Experimental Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods.
Logical Relationship for Method Selection
This diagram outlines the decision-making process for selecting an appropriate analytical method.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound.
-
HPLC-UV is often preferred for routine quality control due to its robustness, lower cost, and higher throughput. It is ideal for analyzing samples in non-volatile matrices.
-
GC-MS offers superior selectivity and is the method of choice when dealing with complex or volatile matrices, or when definitive identification of the analyte is required.
A thorough cross-validation as outlined above would provide the necessary data to ensure that results obtained from either method are equivalent and reliable. The choice of method for routine use will ultimately depend on the specific application, sample matrix, required sensitivity, and available instrumentation. It is recommended to perform a partial validation or method transfer study whenever the analytical method is changed or moved to a different laboratory to ensure continued data integrity.[4]
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. japsonline.com [japsonline.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jprdi.vn [jprdi.vn]
- 7. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Benzyl 4-(dimethylamino)benzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Benzyl 4-(dimethylamino)benzoate, ensuring compliance with safety regulations and minimizing environmental impact.
While a specific Safety Data Sheet (SDS) for this compound was not identified during the search, the following procedures are based on information from SDSs of closely related compounds, such as Benzyl Benzoate and Ethyl 4-(dimethylamino)benzoate, and general laboratory chemical disposal guidelines. These related compounds are consistently classified as harmful if swallowed and toxic to aquatic life, necessitating careful handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat or chemical-resistant apron.
Ensure that all handling of the chemical and its waste is performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, paper towels), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and in good condition, with a secure-fitting lid to prevent leaks or spills.
-
-
Waste Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Include the appropriate hazard warnings. Based on related compounds, this should include "Harmful" and "Dangerous for the environment".
-
Indicate the approximate quantity of waste in the container.
-
Include the date of waste generation and the name of the generating laboratory or researcher.
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) for hazardous waste.
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible materials.
-
Ensure that the storage area has secondary containment to capture any potential leaks.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Follow all institutional and local regulations regarding hazardous waste disposal procedures and documentation.
-
Hazard Summary and Quantitative Data
The following table summarizes the known hazards of compounds structurally similar to this compound. This information should be used to inform your risk assessment and handling procedures.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[1][2][3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage.[1][2][3] |
Experimental Protocols
No specific experimental protocols for the neutralization or on-site treatment of this compound waste were found in the public domain. The standard and required procedure is collection and disposal by a certified hazardous waste management company.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Safe Handling and Disposal of Benzyl 4-(dimethylamino)benzoate: A Procedural Guide
This document provides essential safety protocols and logistical information for the handling and disposal of Benzyl 4-(dimethylamino)benzoate, tailored for researchers, scientists, and drug development professionals. Following these procedural guidelines is critical to ensure personal safety and environmental compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health risks. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Some safety data suggests it may also pose a risk to fertility or an unborn child and is toxic to aquatic life.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Hazard Class | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation upon contact.[1] |
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| Eye Irritation | Causes serious eye irritation and potential damage.[1] |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> |
| Reproductive Toxicity | May damage fertility or the unborn child.[2] |
|
| Acute Oral Toxicity | Harmful if swallowed.[3][4] |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2][3] |
|
| Area of Protection | Required PPE | Specifications and Best Practices |
| Eye and Face | Chemical Safety Goggles | Must be worn at all times when handling the chemical. Standard safety glasses are insufficient. Use of a face shield is recommended when there is a significant risk of splashing.[1][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use and remove them using the proper technique to avoid skin contact.[6] Dispose of contaminated gloves immediately after use.[6] |
| Body | Laboratory Coat | A full-sleeved, buttoned laboratory coat must be worn to protect against skin exposure.[1] For larger quantities, a chemical-resistant apron or suit may be necessary. |
| Respiratory | Not typically required with proper engineering controls. | Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] For spill cleanup or in case of fire, a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) is required.[1][7][8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for safety. The following steps outline the process from receipt of the chemical to its use in the laboratory.
Receiving and Storage
-
Inspect Container: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store the container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][8] The storage location should be locked and accessible only to authorized personnel.[1][2] Keep it away from incompatible materials such as acids, bases, and strong reducing agents.[1]
Handling and Experimental Use
-
Work Area Preparation: All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Assemble Equipment: Before handling the chemical, ensure an eyewash station and safety shower are accessible and unobstructed.[1][5]
-
Don PPE: Put on all required PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves.
-
Weighing and Transfer:
-
Carefully open the container inside the fume hood.
-
To prevent generating dust, do not scrape or pour the solid aggressively. Use a clean spatula to transfer the desired amount to a tared, sealed weighing container.
-
Close the primary container tightly immediately after use.
-
-
Post-Handling:
Emergency Protocols
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or physician immediately. Do not induce vomiting.[1][8]
-
Spill:
-
Evacuate all non-essential personnel from the area.
-
Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material like sand, diatomite, or vermiculite.[3][8]
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[1] Avoid creating dust.
-
Ventilate the area and decontaminate the spill site.
-
Disposal Plan
Disposal of this compound and its contaminated materials must be handled as hazardous waste in compliance with all local, state, and federal regulations.[2][8]
Unused Chemical and Waste Solutions
-
Do not dispose of this chemical down the drain, as it is toxic to aquatic life.[4][6]
-
Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated Materials
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, paper towels, and contaminated absorbent materials, must be placed in a sealed, labeled hazardous waste container for solids.[6]
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container through an approved waste disposal plant.[1][2]
Quantitative Data and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₂ | PubChem[9][10] |
| Molecular Weight | 255.31 g/mol | PubChem[9][10] |
| Appearance | Off-white solid | Fisher Scientific[1] |
| Melting Point | 62 - 65 °C / 143.6 - 149 °F | Fisher Scientific[1] |
| Incompatible Materials | Acids, Bases, Reducing Agents | Fisher Scientific[1] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | Fisher Scientific[1] |
Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely managing this compound in a laboratory setting, including contingency plans for accidental exposure or spills.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemos.de [chemos.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. aablocks.com [aablocks.com]
- 10. This compound | C16H17NO2 | CID 803407 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
